AS-252424
Description
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Properties
IUPAC Name |
(5Z)-5-[[5-(4-fluoro-2-hydroxyphenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO4S/c15-7-1-3-9(10(17)5-7)11-4-2-8(20-11)6-12-13(18)16-14(19)21-12/h1-6,17H,(H,16,18,19)/b12-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYVWNDMOQPMGE-SDQBBNPISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)O)C2=CC=C(O2)C=C3C(=O)NC(=O)S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)O)C2=CC=C(O2)/C=C\3/C(=O)NC(=O)S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017365 | |
| Record name | (5Z)-5-[[5-(4-Fluoro-2-hydroxyphenyl)-2-furanyl]methylene]-2,4-thiazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
900515-16-4 | |
| Record name | AS-252424 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0900515164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (5Z)-5-[[5-(4-Fluoro-2-hydroxyphenyl)-2-furanyl]methylene]-2,4-thiazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AS-252424 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63D4RUV1GN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
AS-252424: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
AS-252424 is a potent and selective small-molecule inhibitor primarily targeting phosphoinositide 3-kinase gamma (PI3Kγ), a key enzyme in cellular signaling pathways involved in inflammation, immune responses, and cell growth.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Core Mechanism: Inhibition of PI3Kγ
This compound functions as an ATP-competitive inhibitor of PI3Kγ.[1] By binding to the ATP-binding pocket of the enzyme, it prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). The generation of PIP3 is a critical step in the activation of downstream signaling cascades, most notably the PI3K/Akt/mTOR pathway, which governs a multitude of cellular processes including cell growth, proliferation, survival, and motility.[2]
Quantitative Analysis of Inhibitory Activity
The inhibitory potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound against PI3K Isoforms and Other Kinases
| Target | IC50 (nM) | Assay Conditions |
| PI3Kγ | 30 ± 10 | Cell-free kinase assay[3] |
| PI3Kα | 935 ± 150 | Cell-free kinase assay |
| PI3Kβ | 20,000 | Cell-free kinase assay |
| PI3Kδ | 20,000 | Cell-free kinase assay |
| Casein Kinase 2 (CK2) | 20 | Cell-free kinase assay |
Table 2: Cellular Inhibitory Activity of this compound
| Cellular Process | Cell Type | IC50 (µM) | Stimulus |
| PKB/Akt Phosphorylation | THP-1 monocytes | 0.4 | MCP-1 |
| PKB/Akt Phosphorylation | THP-1 monocytes | 4.7 | CSF-1 |
| Chemotaxis | Primary monocytes | 52 | MCP-1 |
| Chemotaxis | THP-1 monocytes | 53 | MCP-1 |
| Ferroptosis Prevention | HT-1080 cells | 2.2 | RSL3 |
Signaling Pathways Modulated by this compound
This compound primarily exerts its effects by attenuating the PI3Kγ signaling cascade. The following diagram illustrates this pathway.
Caption: this compound inhibits PI3Kγ and ACSL4, blocking downstream signaling.
In addition to its well-established role as a PI3Kγ inhibitor, recent studies have identified this compound as an inhibitor of long-chain acyl-CoA synthetase 4 (ACSL4). ACSL4 is a critical enzyme in the execution of ferroptosis, a form of iron-dependent programmed cell death. By inhibiting ACSL4, this compound can prevent ferroptosis, as demonstrated by its ability to rescue cells from RSL3-induced cell death.
Furthermore, in bone marrow-derived mast cells, this compound has been shown to attenuate c-Kit ligand-induced leukotriene C4 generation and degranulation. This effect is associated with the downregulation of cytosolic phospholipase A2 (cPLA2) and mitogen-activated protein kinase (MAPK) phosphorylation, as well as the inhibition of calcium liberation.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
PI3Kγ Lipid Kinase Assay
This assay quantifies the enzymatic activity of PI3Kγ and the inhibitory effect of this compound.
Caption: Workflow for the PI3Kγ lipid kinase scintillation proximity assay.
Methodology:
-
A PI3Kγ lipid kinase assay is performed in a 384-well plate.
-
The reaction mixture contains the PI3Kγ enzyme, the lipid substrate phosphatidylinositol (PtdIns), ATP, and radiolabeled [γ33P]ATP.
-
This compound is added at various concentrations to determine its inhibitory effect.
-
The reaction is allowed to proceed, during which PI3Kγ phosphorylates PtdIns.
-
Neomycin-coated scintillation proximity assay (SPA) beads are added to the wells. These beads bind to the phosphorylated product.
-
When the radiolabeled product binds to the SPA bead, it comes into close proximity with the scintillant embedded in the bead, generating a light signal that is measured by a scintillation counter.
-
The intensity of the signal is proportional to the amount of phosphorylated product, and thus the activity of the enzyme.
-
IC50 values are calculated by plotting the percentage of enzyme inhibition against the concentration of this compound.
Cellular Akt/PKB Phosphorylation Assay
This cell-based assay measures the effect of this compound on the downstream signaling of PI3Kγ.
Methodology:
-
Human monocytic THP-1 cells or RAW-264 macrophages are starved in a serum-free medium for 3 hours.
-
The cells are pre-treated with various concentrations of this compound or a vehicle control (DMSO) for 30 minutes.
-
Cells are then stimulated with a chemoattractant such as monocyte chemoattractant protein-1 (MCP-1) or C5a for 5 minutes to activate the PI3Kγ pathway.
-
Following stimulation, the cells are lysed, and the phosphorylation of Akt/PKB at Serine-473 is measured using a phospho-specific antibody in an ELISA format or by Western blot.
-
The results are quantified to determine the concentration-dependent inhibition of Akt/PKB phosphorylation by this compound.
Chemotaxis Assay
This assay assesses the functional consequence of PI3Kγ inhibition on cell migration.
Methodology:
-
Primary monocytes or the monocytic cell line THP-1 are used.
-
A chemotaxis chamber (e.g., a Boyden chamber) is used, with a porous membrane separating the upper and lower wells.
-
The lower well contains a chemoattractant, such as MCP-1.
-
The cells, pre-treated with different concentrations of this compound, are placed in the upper well.
-
The chamber is incubated to allow the cells to migrate through the membrane towards the chemoattractant.
-
After a set period, the number of cells that have migrated to the lower well is quantified, typically by cell counting.
-
The IC50 value for the inhibition of chemotaxis is then determined.
In Vivo Efficacy
The in vivo effects of this compound have been evaluated in animal models. In a mouse model of thioglycollate-induced peritonitis, oral administration of this compound at 10 mg/kg resulted in a significant reduction in leukocyte recruitment. Specifically, a moderate reduction in neutrophil recruitment (35% ± 14%) was observed, which is comparable to the phenotype seen in PI3Kγ-deficient mice. However, it is noteworthy that in a mouse model of toluene diisocyanate-induced asthma, this compound at a dose of 10 mg/kg increased airway hyperresponsiveness and airway smooth muscle thickening.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of PI3Kγ, with a secondary activity against ACSL4. Its mechanism of action involves the direct inhibition of PI3Kγ kinase activity, leading to the suppression of the PI3K/Akt signaling pathway and subsequent inhibition of cellular processes such as chemotaxis and proliferation. Its ability to also inhibit ACSL4 implicates it as a tool for studying and potentially treating conditions involving ferroptosis. The detailed experimental protocols provided herein serve as a guide for researchers investigating the biological roles of PI3Kγ and the therapeutic potential of its inhibitors.
References
AS-252424: A Selective PI3Kγ Inhibitor for Research and Drug Development
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AS-252424 is a potent and selective small-molecule inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform. As a member of the furan-2-ylmethylene thiazolidinedione class of compounds, it has emerged as a critical tool for investigating the physiological and pathological roles of PI3Kγ. This enzyme is a key component of the PI3K/Akt/mTOR signaling pathway, which is integral to a multitude of cellular processes, including cell growth, proliferation, differentiation, motility, and survival.[1] Notably, PI3Kγ is predominantly expressed in leukocytes, where it plays a crucial role in inflammatory and immune responses.[2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, selectivity profile, and its effects in various in vitro and in vivo experimental models. Detailed experimental protocols and structured data tables are presented to facilitate its application in research and drug development.
Introduction to PI3Kγ and the Rationale for Selective Inhibition
The phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that phosphorylate the 3'-hydroxyl group of phosphoinositides. Class I PI3Ks are heterodimers composed of a catalytic and a regulatory subunit and are further divided into Class IA (PI3Kα, PI3Kβ, PI3Kδ) and Class IB (PI3Kγ). While Class IA isoforms are typically activated by receptor tyrosine kinases (RTKs), the Class IB isoform, PI3Kγ, is activated by G-protein coupled receptors (GPCRs). This distinction is crucial as it positions PI3Kγ as a key mediator of inflammatory and immune cell responses to chemoattractants and other inflammatory stimuli.
The selective inhibition of PI3Kγ holds significant therapeutic potential for a range of inflammatory and autoimmune diseases, as well as certain types of cancer. By specifically targeting PI3Kγ, it is possible to modulate the inflammatory response with potentially fewer side effects compared to broader-spectrum PI3K inhibitors. This compound has been instrumental in elucidating the specific functions of PI3Kγ and serves as a valuable pharmacological tool for preclinical studies.
This compound: Mechanism of Action and Selectivity
This compound acts as an ATP-competitive inhibitor of PI3Kγ.[3][4] Its inhibitory activity is highly selective for the γ isoform of PI3K, as demonstrated by in vitro kinase assays.
Data Presentation: Inhibitory Activity of this compound
The following tables summarize the quantitative data on the inhibitory potency and selectivity of this compound against various PI3K isoforms and other kinases.
Table 1: IC50 Values of this compound against Class I PI3K Isoforms
| PI3K Isoform | IC50 (nM) | Selectivity vs. PI3Kγ |
| PI3Kγ | 30 ± 10 | - |
| PI3Kα | 935 ± 150 | ~31-fold |
| PI3Kβ | 20,000 | ~667-fold |
| PI3Kδ | 20,000 | ~667-fold |
Data sourced from multiple references.[5]
Table 2: Inhibitory Activity of this compound against Other Kinases
| Kinase | IC50 (nM) | Notes |
| Casein Kinase 2 (CK2) | 20 | This compound exhibits significant off-target activity against CK2. |
| ACSL4 | 2200 | This compound also inhibits long-chain acyl-CoA synthetase 4 (ACSL4). |
| Other Kinases | >10,000 | A screen against 80 different Ser/Thr and Tyr kinases showed no significant inhibition at 10 µM. |
Experimental Protocols
This section provides detailed methodologies for key experiments frequently conducted with this compound.
In Vitro PI3Kγ Kinase Assay (Scintillation Proximity Assay)
This assay measures the phosphorylation of phosphatidylinositol (PtdIns) by PI3Kγ in the presence of radiolabeled ATP.
Materials:
-
Human recombinant PI3Kγ
-
Kinase Buffer (10 mM MgCl₂, 1 mM β-glycerophosphate, 1 mM DTT, 0.1 mM Na₃VO₄, 0.1% Na Cholate)
-
Lipid vesicles (containing 18 µM PtdIns and 250 µM PtdSer)
-
[γ-³³P]ATP (100 nCi)
-
15 µM ATP (final concentration)
-
This compound (or other inhibitors) dissolved in DMSO
-
Neomycin-coated Scintillation Proximity Assay (SPA) beads
-
384-well plates
Procedure:
-
Prepare a reaction mixture containing 100 ng of human PI3Kγ in kinase buffer.
-
Add this compound at various concentrations (or DMSO as a vehicle control) to the reaction mixture.
-
Initiate the kinase reaction by adding the lipid vesicles and the ATP/[γ-³³P]ATP mix.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding 250 µg of Neomycin-coated SPA beads. The beads bind to the phosphorylated lipid product.
-
Measure the radioactivity using a scintillation counter. The signal is proportional to the amount of phosphorylated product and thus the kinase activity.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Akt/PKB Phosphorylation Assay (ELISA)
This assay quantifies the phosphorylation of Akt at Serine 473, a downstream effector of PI3K, in response to a stimulant.
Materials:
-
Raw-264 macrophage cell line (or other suitable cell line)
-
Serum-free cell culture medium
-
This compound (or other inhibitors) dissolved in DMSO
-
C5a (or other GPCR agonist) as a stimulant (e.g., 50 nM)
-
Phospho-Ser-473 Akt specific antibody
-
Standard ELISA kit components (e.g., secondary antibody, substrate, stop solution)
-
96-well plates
-
Plate reader
Procedure:
-
Seed Raw-264 macrophages in 96-well plates and grow to the desired confluency.
-
Starve the cells in serum-free medium for 3 hours to reduce basal Akt phosphorylation.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1 nM to 100 µM) or DMSO for 30 minutes.
-
Stimulate the cells with 50 nM C5a for 5 minutes.
-
Lyse the cells and perform an ELISA according to the manufacturer's instructions, using a phospho-Ser-473 Akt specific antibody to detect the level of Akt phosphorylation.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Determine the IC50 value by plotting the percentage of inhibition of Akt phosphorylation against the logarithm of the inhibitor concentration.
Monocyte Chemotaxis Assay
This assay assesses the ability of this compound to inhibit the migration of monocytes towards a chemoattractant.
Materials:
-
THP-1 human monocytic cell line or primary monocytes
-
Chemotaxis chambers (e.g., Boyden chambers with polycarbonate membranes)
-
Chemoattractant: Monocyte Chemoattractant Protein-1 (MCP-1)
-
This compound
-
Cell culture medium
Procedure:
-
Culture THP-1 cells or isolate primary monocytes.
-
Resuspend the cells in serum-free medium.
-
Pre-incubate the cells with various concentrations of this compound or DMSO for 30 minutes.
-
Place the chemoattractant (MCP-1) in the lower chamber of the chemotaxis plate.
-
Add the pre-treated cell suspension to the upper chamber.
-
Incubate the plate at 37°C in a humidified incubator for a period that allows for cell migration (e.g., 2-4 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view using a microscope.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound and determine the IC50 value.
Visualization of Pathways and Workflows
PI3K/Akt Signaling Pathway
The following diagram illustrates the PI3K/Akt signaling pathway, highlighting the role of PI3Kγ and the inhibitory action of this compound.
Caption: PI3Kγ signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Cellular Akt Phosphorylation Assay
This diagram outlines the key steps in the cellular Akt phosphorylation assay.
Caption: Workflow for the cellular Akt phosphorylation ELISA.
In Vivo Studies
This compound has been evaluated in various animal models to assess its efficacy in blocking leukocyte migration and inflammation.
Thioglycollate-Induced Peritonitis in Mice
In a mouse model of thioglycollate-induced peritonitis, oral administration of this compound at a dose of 10 mg/kg resulted in a moderate reduction of neutrophil recruitment by approximately 35%. This effect was comparable to the reduction observed in PI3Kγ-deficient mice, further validating the selectivity and in vivo activity of the compound.
Cellular Effects of this compound
Beyond its effects on leukocyte migration, this compound has been shown to impact other cellular processes.
-
Mast Cell Degranulation: this compound has been reported to attenuate c-Kit ligand-induced leukotriene C4 (LTC4) generation and degranulation in bone marrow-derived mast cells (BMMCs). This is associated with the downregulation of phosphorylation of cytosolic phospholipase A2 (cPLA2) and MAP kinases, as well as the inhibition of Ca²⁺ liberation.
-
Cancer Cell Proliferation: In pancreatic cancer cell lines HPAF and Capan1, this compound has been shown to specifically block cell proliferation.
-
Cardiomyocyte Function: In HL-1 cardiomyocytes, 100 nM of this compound was found to significantly reduce intracellular Ca²⁺ concentration ([Ca²⁺]i), L-type Ca²⁺ current (ICa), and Ca²⁺ transients.
Conclusion
This compound is a valuable pharmacological tool for the investigation of PI3Kγ-mediated signaling pathways. Its high potency and selectivity for PI3Kγ over other Class I isoforms make it an excellent probe for dissecting the specific roles of this kinase in cellular and organismal physiology. The data and protocols presented in this guide are intended to support researchers and drug development professionals in utilizing this compound to advance our understanding of PI3Kγ biology and to explore its therapeutic potential. The off-target effects on CK2 and ACSL4 should be considered when interpreting experimental results. Further research and development of even more selective PI3Kγ inhibitors will continue to be an important area of investigation.
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. glpbio.com [glpbio.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Protocol for Detection of IL-8 Activity by Neutrophil Chemotaxis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Dual Inhibition of PI3Kγ and ACSL4 by AS-252424: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS-252424 has been identified as a potent small molecule inhibitor with a unique dual-targeting mechanism of action. Initially characterized as a selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), a key enzyme in inflammatory and immune responses, recent studies have revealed its direct inhibition of acyl-CoA synthetase long-chain family member 4 (ACSL4), a critical enzyme in the ferroptosis cell death pathway. This technical guide provides a comprehensive overview of the dual inhibitory action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways to support further research and drug development efforts.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound against its targets and its effects in cellular assays.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 Value | Assay Type | Notes |
| PI3Kγ | 30 ± 10 nM[1] | Cell-free kinase assay | Potent and selective inhibition. |
| PI3Kα | 935 ± 150 nM[1] | Cell-free kinase assay | Over 30-fold selectivity for PI3Kγ over PI3Kα.[2] |
| PI3Kβ | 20 µM[1] | Cell-free kinase assay | Low inhibitory activity.[2] |
| PI3Kδ | 20 µM | Cell-free kinase assay | Low inhibitory activity. |
| Casein Kinase 2 (CK2) | 20 nM | Cell-free kinase assay | Off-target activity noted. |
| ACSL4 | Direct binder | Pull-down assay | Binds directly to glutamine 464 of ACSL4. |
Table 2: Cellular Activity of this compound
| Cellular Effect | Cell Line | IC50 Value | Notes |
| Inhibition of MCP-1-mediated chemotaxis | Primary monocytes | 52 µM | Demonstrates functional inhibition of PI3Kγ-mediated signaling. |
| Inhibition of MCP-1-mediated chemotaxis | THP-1 | 53 µM | Consistent activity in a monocytic cell line. |
| Inhibition of PKB/Akt phosphorylation (MCP-1 induced) | THP-1 | 0.4 µM | Potent inhibition of a key downstream effector of PI3Kγ. |
| Inhibition of PKB/Akt phosphorylation (C5a induced) | Raw-264 macrophages | Submicromolar/low-micromolar | Effective inhibition of GPCR-mediated PI3Kγ activation. |
| Prevention of RSL3-induced ferroptosis | HT-1080 | 2.2 µM | Demonstrates functional inhibition of ACSL4-mediated ferroptosis. |
Signaling Pathways and Mechanism of Action
This compound exerts its biological effects by concurrently inhibiting two distinct signaling pathways: the PI3Kγ pathway, which is central to inflammation and immunity, and the ACSL4-dependent ferroptosis pathway, a form of regulated cell death driven by iron-dependent lipid peroxidation.
PI3Kγ Signaling Pathway
PI3Kγ is a lipid kinase that, upon activation by G-protein coupled receptors (GPCRs), phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (also known as protein kinase B), to the cell membrane, leading to their activation. Activated Akt then phosphorylates a multitude of downstream targets, regulating diverse cellular processes including cell growth, proliferation, survival, and migration. In immune cells, this pathway is crucial for chemotaxis and the inflammatory response.
ACSL4 and the Ferroptosis Pathway
Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides. ACSL4 plays a pivotal role in this process by catalyzing the conversion of long-chain polyunsaturated fatty acids (PUFAs), such as arachidonic acid (AA) and adrenic acid (AdA), into their corresponding acyl-CoA esters. These PUFA-CoAs are then incorporated into phospholipids, primarily phosphatidylethanolamines (PE), which are highly susceptible to lipid peroxidation. This peroxidation, often mediated by lipoxygenases (LOXs), leads to membrane damage and ultimately cell death. This compound directly binds to and inhibits the enzymatic activity of ACSL4, thereby preventing the initial step required for PUFA incorporation into lipids and subsequent peroxidation, thus protecting cells from ferroptosis.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's dual inhibitory activity.
PI3Kγ Kinase Assay (In Vitro)
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of PI3Kγ.
Materials:
-
Recombinant human PI3Kγ
-
Kinase Buffer (e.g., 10 mM MgCl2, 1 mM β-glycerophosphate, 1 mM DTT, 0.1 mM Na3VO4, 0.1% Na Cholate)
-
ATP and [γ-33P]ATP
-
Lipid vesicles containing phosphatidylinositol (PtdIns) and phosphatidylserine (PtdSer)
-
This compound
-
Neomycin-coated Scintillation Proximity Assay (SPA) beads
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add recombinant human PI3Kγ (e.g., 100 ng) to the kinase buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a defined period (e.g., 10 minutes) at room temperature.
-
Initiate the kinase reaction by adding the lipid vesicles and a mixture of ATP and [γ-33P]ATP.
-
Allow the reaction to proceed at room temperature for a specified time.
-
Stop the reaction by adding neomycin-coated SPA beads. The beads bind to the phosphorylated lipid product, bringing the radiolabel into proximity for signal detection.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
ACSL4 Activity Assay (In Vitro)
This assay quantifies the enzymatic activity of ACSL4 and the inhibitory effect of this compound.
Materials:
-
Recombinant ACSL4 protein
-
Reaction Buffer (e.g., 175 mM Tris pH 7.4, 10 mM ATP, 8 mM MgCl2, 5 mM DTT)
-
Coenzyme A (CoA)
-
[3H]-Arachidonic Acid ([3H]-AA)
-
This compound
-
Ethyl acetate
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of this compound.
-
Incubate recombinant ACSL4 protein with different concentrations of this compound for 10 minutes at 37°C in the reaction buffer.
-
Initiate the reaction by adding CoA and [3H]-AA.
-
Allow the reaction to proceed for a defined time at 37°C.
-
Terminate the reaction by adding ethyl acetate to extract the [3H]-AA-CoA product.
-
Separate the organic phase containing the product.
-
Quantify the amount of [3H]-AA-CoA formed by liquid scintillation counting.
-
Calculate the percent inhibition and determine the IC50 value.
Cell-Based PKB/Akt Phosphorylation Assay
This assay assesses the ability of this compound to inhibit PI3Kγ signaling in a cellular context.
Materials:
-
Raw-264 macrophages or THP-1 monocytes
-
Serum-free medium
-
This compound
-
Stimulant (e.g., 50 nM C5a or MCP-1)
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies: anti-phospho-Akt (Ser473) and anti-total Akt
-
ELISA or Western blotting reagents
Procedure:
-
Plate cells and starve them in serum-free medium for 3 hours.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 30 minutes.
-
Stimulate the cells with the chosen agonist (e.g., C5a) for 5 minutes.
-
Lyse the cells and collect the protein lysates.
-
Determine the levels of phosphorylated Akt and total Akt using a standard ELISA or by Western blotting.
-
Normalize the phosphorylated Akt signal to the total Akt signal.
-
Plot the normalized data against the inhibitor concentration to determine the IC50 value.
Logical Workflow for Investigating Dual Inhibition
The following diagram illustrates a logical workflow for characterizing a dual inhibitor like this compound.
Conclusion
This compound represents a valuable pharmacological tool for studying the distinct and overlapping roles of PI3Kγ and ACSL4 in health and disease. Its dual inhibitory activity against key enzymes in inflammation and ferroptosis opens up new avenues for therapeutic intervention in a range of pathologies, including inflammatory disorders, ischemia-reperfusion injury, and certain types of cancer. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to further explore the therapeutic potential of targeting both the PI3Kγ and ACSL4 pathways.
References
AS-252424: A Multi-faceted Inhibitor Targeting Key Signaling Pathways in Inflammation, Ferroptosis, and Cancer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
AS-252424 has emerged as a critical chemical probe and potential therapeutic lead due to its potent and selective inhibition of key enzymes involved in cellular signaling. Primarily recognized as a Phosphoinositide 3-kinase gamma (PI3Kγ) inhibitor, its activity extends to other significant targets, including Long-chain-acyl-CoA synthetase 4 (ACSL4) and Casein Kinase 2 (CK2). This guide provides a comprehensive overview of the signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate further research and drug development efforts.
Core Signaling Pathways Modulated by this compound
This compound is implicated in at least three major signaling pathways, exerting its influence through the inhibition of key enzymatic nodes.
The PI3K/Akt/mTOR Signaling Pathway
This compound is a potent and selective inhibitor of PI3Kγ, a lipid kinase crucial for intracellular signaling downstream of G-protein coupled receptors (GPCRs).[1][2] PI3Kγ phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger.[2] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[1][2] Activated Akt proceeds to phosphorylate a multitude of substrates, regulating fundamental cellular processes including cell growth, proliferation, survival, and migration. By inhibiting PI3Kγ, this compound effectively dampens this signaling cascade, which is often dysregulated in inflammatory diseases and cancer.
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Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.The Ferroptosis Pathway
A more recently discovered role for this compound is its inhibition of Long-chain-acyl-CoA synthetase 4 (ACSL4), a critical enzyme in the execution of ferroptosis, a form of iron-dependent regulated cell death. ACSL4 is responsible for the esterification of polyunsaturated fatty acids (PUFAs), particularly arachidonic acid (AA) and adrenic acid (AdA), into phospholipids. These PUFA-containing phospholipids are highly susceptible to lipid peroxidation, a key event in ferroptosis. By inhibiting ACSL4, this compound prevents the incorporation of these vulnerable fatty acids into cellular membranes, thereby protecting cells from ferroptotic death. This mechanism has significant therapeutic potential in diseases characterized by excessive ferroptosis, such as ischemia-reperfusion injury.
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// Edges PUFA -> ACSL4 [color="#34A853"]; AS252424 -> ACSL4 [arrowhead=tee, color="#EA4335", penwidth=2]; ACSL4 -> PUFA_PL [label=" esterifies", fontsize=8, fontcolor="#5F6368", color="#34A853"]; PUFA_PL -> Lipid_Peroxidation [color="#34A853"]; Lipid_Peroxidation -> Ferroptosis [color="#34A853"]; }
Caption: this compound inhibits ferroptosis by targeting ACSL4.Inflammatory Mediator Signaling in Mast Cells
In mast cells, this compound has been shown to downregulate inflammatory responses. Specifically, it attenuates the c-Kit ligand-induced production of leukotriene C4 (LTC4) and degranulation. This anti-inflammatory effect is mediated through the downregulation of the phosphorylation of cytosolic phospholipase A2 (cPLA2) and mitogen-activated protein kinases (MAPKs) such as JNK and p38, as well as the inhibition of Ca2+ liberation. This highlights the compound's potential in treating mast cell-driven inflammatory and allergic diseases.
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// Edges cKitL -> PI3Kg_MC [color="#4285F4"]; AS252424_MC -> PI3Kg_MC [arrowhead=tee, color="#EA4335", penwidth=2]; PI3Kg_MC -> cPLA2 [color="#4285F4"]; PI3Kg_MC -> MAPK [color="#4285F4"]; PI3Kg_MC -> Ca_lib [color="#4285F4"]; cPLA2 -> LTC4 [color="#4285F4"]; MAPK -> LTC4 [color="#4285F4"]; Ca_lib -> Degranulation [color="#4285F4"]; }
Caption: this compound modulates mast cell inflammatory signaling.Quantitative Data Summary
The inhibitory activity of this compound against various kinases and its effects in cellular assays are summarized below.
| Target Enzyme | IC50 (nM) | Assay Type | Reference |
| PI3Kγ | 30 ± 10 | Cell-free | |
| PI3Kγ | 33 | Cell-free | |
| PI3Kα | 935 ± 150 | Cell-free | |
| PI3Kβ | 20,000 | Cell-free | |
| PI3Kδ | 20,000 | Cell-free | |
| Casein Kinase 2 (CK2) | 20 | Cell-free | |
| Long-chain acyl-CoA synthetase 4 (ACSL4) | - | Binds to Gln464 and inhibits activity |
| Cellular Assay | IC50 (µM) | Cell Line / Model | Reference |
| MCP-1-mediated chemotaxis | 52 | Primary monocytes | |
| MCP-1-mediated chemotaxis | 53 | THP-1 cells | |
| MCP-1-induced PKB/Akt phosphorylation | 0.4 | THP-1 cells | |
| CSF-1-induced PKB/Akt phosphorylation | 4.7 | - | |
| C5a-mediated PKB/Akt phosphorylation | 0.23 | Raw264 macrophages | |
| Prevention of RSL3-induced viability decrease | 2.2 | HT-1080 cells |
Experimental Protocols
In Vitro Kinase Assay (PI3Kγ)
This protocol is a generalized procedure based on scintillation proximity assay (SPA) technology.
Materials:
-
Recombinant human PI3Kγ
-
This compound
-
Kinase Buffer (e.g., 10 mM MgCl₂, 1 mM DTT, 0.1 mM Na₃VO₄)
-
Lipid vesicles containing Phosphatidylinositol (PtdIns) and Phosphatidylserine (PtdSer)
-
[γ-³³P]ATP
-
Neomycin-coated SPA beads
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the kinase buffer, lipid vesicles, and the this compound dilution (or DMSO for control).
-
Add recombinant human PI3Kγ to initiate the pre-incubation.
-
Start the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the neomycin-coated SPA beads.
-
Centrifuge the plate and measure the radioactivity using a scintillation counter.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for an in vitro PI3Kγ kinase assay.
Cellular Assay: Inhibition of Akt Phosphorylation
This protocol describes the detection of phosphorylated Akt (p-Akt) by Western blotting to assess PI3K pathway inhibition in a cellular context.
Materials:
-
Cell line (e.g., THP-1, Raw264 macrophages)
-
Cell culture medium and supplements
-
This compound
-
Stimulant (e.g., MCP-1, C5a)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibodies (anti-p-Akt Ser473, anti-total Akt, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in appropriate culture plates and grow to desired confluency.
-
Starve cells in serum-free medium for a few hours.
-
Pre-treat cells with various concentrations of this compound or DMSO for 30 minutes.
-
Stimulate the cells with the appropriate agonist (e.g., 50 nM C5a) for a short period (e.g., 5 minutes).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Visualize bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize p-Akt to total Akt and a loading control.
Caption: Workflow for assessing Akt phosphorylation via Western blot.
Conclusion
This compound is a valuable pharmacological tool with a well-defined inhibitory profile against PI3Kγ, ACSL4, and CK2. Its involvement in the PI3K/Akt/mTOR, ferroptosis, and mast cell inflammatory signaling pathways underscores its potential for therapeutic applications in a range of diseases, including cancer, inflammatory disorders, and ischemia-reperfusion injury. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the multifaceted activities of this compound.
References
AS-252424: A Technical Guide for Studying Inflammation and Immune Response
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS-252424 is a potent and selective small-molecule inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), a key enzyme in the regulation of inflammatory and immune responses.[1][2] PI3Kγ is predominantly expressed in leukocytes and plays a crucial role in signal transduction downstream of G-protein coupled receptors (GPCRs), which are activated by various chemoattractants and inflammatory mediators.[3][4] This makes this compound an invaluable tool for dissecting the roles of PI3Kγ in a multitude of cellular processes, including leukocyte migration, mast cell degranulation, and macrophage activation. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and its application in preclinical models of inflammatory diseases.
Core Mechanism of Action
This compound is a furan-2-ylmethylene thiazolidinedione that acts as an ATP-competitive inhibitor of PI3Kγ.[2] By binding to the ATP-binding pocket of the p110γ catalytic subunit, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 is a critical second messenger that recruits downstream effector proteins containing pleckstrin homology (PH) domains, most notably Akt (also known as Protein Kinase B or PKB), to the plasma membrane, leading to their activation. The inhibition of this pathway by this compound disrupts a wide array of cellular functions integral to the inflammatory cascade.
Recent studies have also identified this compound as an inhibitor of long-chain acyl-CoA synthetase 4 (ACSL4), an enzyme involved in ferroptosis, and casein kinase 2 (CK2). Researchers should be mindful of these off-target effects when interpreting results.
Quantitative Data
The following tables summarize the key quantitative data regarding the inhibitory activity and effects of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Cell Type/Assay Condition | Reference |
| PI3Kγ | 30 ± 10 nM | Cell-free assay | |
| 33 nM | Cell-free assay | ||
| PI3Kα | 935 ± 150 nM | Cell-free assay | |
| 940 nM | Cell-free assay | ||
| PI3Kβ | 20 µM | Cell-free assay | |
| PI3Kδ | 20 µM | Cell-free assay | |
| Casein Kinase 2 (CK2) | 0.02 µM | Cell-free assay | |
| ACSL4 | 2.2 µM | HT-1080 cells (inhibition of RSL3-induced viability decrease) | |
| PKB/Akt Phosphorylation (MCP-1 stimulated) | 0.4 µM | THP-1 cells | |
| PKB/Akt Phosphorylation (C5a stimulated) | 0.23 µM | Raw264 macrophages | |
| MCP-1-mediated Chemotaxis | 52 µM | Wild-type primary monocytes | |
| 53 µM | THP-1 cells |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage | Effect | Reference |
| Thioglycollate-induced Peritonitis (Mouse) | 10 mg/kg (oral) | 35% ± 14% reduction in neutrophil recruitment | |
| Toluene Diisocyanate-induced Asthma (Mouse) | 10 mg/kg | Increased airway hyperresponsiveness and smooth muscle thickening | |
| TNF-transgenic model of Rheumatoid Arthritis (Mouse) | Not specified | Regulates fibroblast matrix metalloproteinase expression | |
| Campylobacter jejuni infection (Mouse) | Not specified | Reduced bacterial counts in spleen and mesenteric lymph nodes |
Signaling Pathways
The primary signaling pathway affected by this compound is the PI3Kγ/Akt pathway, which is critical for transducing signals from chemoattractant receptors.
Caption: PI3Kγ signaling pathway and its inhibition by this compound.
Experimental Protocols
In Vitro Kinase Assay for PI3Kγ Inhibition
This protocol is adapted from methodologies described in the literature for assessing the potency of PI3K inhibitors.
Objective: To determine the IC50 value of this compound for PI3Kγ.
Materials:
-
Recombinant human PI3Kγ enzyme
-
This compound
-
PIP2 substrate
-
[γ-32P]ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
Lipid vesicles
-
Stop solution (e.g., 1 M HCl)
-
Scintillation counter and vials
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a reaction plate, combine the kinase buffer, recombinant PI3Kγ, and the diluted this compound or DMSO (vehicle control). Incubate for 10-15 minutes at room temperature.
-
Prepare lipid vesicles containing PIP2.
-
Initiate the kinase reaction by adding the lipid vesicles and [γ-32P]ATP to the wells.
-
Allow the reaction to proceed for a specified time (e.g., 20-30 minutes) at room temperature or 30°C.
-
Terminate the reaction by adding the stop solution.
-
Extract the lipids and quantify the amount of radiolabeled PIP3 produced using a scintillation counter.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Model: Thioglycollate-Induced Peritonitis
This protocol outlines a common in vivo model to assess the effect of this compound on leukocyte recruitment.
Objective: To evaluate the efficacy of this compound in blocking leukocyte migration in vivo.
Materials:
-
Mice (e.g., C57BL/6)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Sterile thioglycollate broth (4%)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer and antibodies for leukocyte markers (e.g., Ly6G for neutrophils, F4/80 for macrophages)
Procedure:
-
Administer this compound (e.g., 10 mg/kg) or vehicle to mice via oral gavage.
-
After a specified pre-treatment time (e.g., 1 hour), inject sterile thioglycollate broth intraperitoneally to induce peritonitis.
-
At a defined time point post-injection (e.g., 4-6 hours for neutrophil recruitment), euthanize the mice.
-
Perform a peritoneal lavage by injecting and then withdrawing a known volume of cold PBS into the peritoneal cavity.
-
Collect the peritoneal fluid and determine the total number of leukocytes using a hemocytometer.
-
For differential cell counts, stain the cells with specific antibodies for neutrophils and macrophages and analyze by flow cytometry.
-
Compare the number of recruited leukocytes in the this compound-treated group to the vehicle-treated group to determine the percentage of inhibition.
Caption: General experimental workflow for an in vivo peritonitis model.
Applications in Inflammation and Immune Response Research
This compound has been instrumental in elucidating the role of PI3Kγ in various immune cells and inflammatory conditions.
-
Mast Cells: Studies have shown that this compound significantly attenuates c-Kit ligand (KL)-induced leukotriene C4 (LTC4) generation and degranulation in bone marrow-derived mast cells (BMMCs). This effect is associated with the downregulation of cytosolic phospholipase A2 (cPLA2) and MAPK phosphorylation, as well as the inhibition of Ca2+ liberation.
-
Neutrophils: PI3Kγ is a key regulator of neutrophil migration. This compound has been shown to reduce neutrophil recruitment in response to inflammatory stimuli in vivo. It has also been used to demonstrate that aberrant PI3Kγ activity contributes to impaired neutrophil migration accuracy in the elderly, a phenotype that can be corrected by the inhibitor.
-
Macrophages: In macrophages, PI3Kγ signaling is involved in chemotaxis and the production of inflammatory mediators. This compound has been used to show that PI3Kγ, along with other isoforms, mediates the anti-inflammatory effects of vasopressin in endotoxin-stimulated macrophages. The inhibitor effectively blocks PKB/Akt phosphorylation in response to chemoattractants like C5a.
-
Models of Disease: this compound and other PI3Kγ inhibitors have shown efficacy in preclinical models of rheumatoid arthritis by suppressing joint inflammation and damage. It has also been implicated in modulating the immune response to bacterial infections. However, in a mouse model of asthma, this compound unexpectedly increased airway hyperresponsiveness, highlighting the context-dependent roles of PI3Kγ.
Conclusion
This compound is a powerful and selective research tool for investigating the multifaceted roles of PI3Kγ in inflammation and immunity. Its ability to potently inhibit PI3Kγ allows for the detailed study of downstream signaling events and their consequences on the function of various immune cells. While its off-target effects on ACSL4 and CK2 warrant consideration in experimental design and data interpretation, this compound remains a cornerstone compound for researchers aiming to understand and therapeutically target the PI3Kγ signaling pathway in a range of inflammatory and autoimmune disorders. The data and protocols provided in this guide serve as a valuable resource for scientists and drug development professionals working in this field.
References
- 1. AS252424, a PI3Kγ inhibitor, downregulates inflammatory responsiveness in mouse bone marrow-derived mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. PI3K inhibitors in inflammation, autoimmunity and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of PI3Kγ in the immune system: new insights and translational implications - PMC [pmc.ncbi.nlm.nih.gov]
The Role of AS-252424 in Ferroptosis and Lipid Peroxidation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a critical process in various pathologies, including ischemia/reperfusion injury and cancer. This technical guide delves into the role and mechanism of action of AS-252424, a small molecule initially identified as a PI3Kγ inhibitor, which has been recently repurposed as a potent inhibitor of ferroptosis. This document provides a comprehensive overview of the underlying signaling pathways, detailed experimental protocols for assessing its activity, and a summary of key quantitative data. This compound acts as a direct inhibitor of Acyl-CoA Synthetase Long-chain Family Member 4 (ACSL4), a pivotal enzyme in the ferroptotic cascade, thereby preventing lipid peroxidation and subsequent cell death.
Introduction to Ferroptosis and Lipid Peroxidation
Ferroptosis is a distinct form of regulated cell death driven by the iron-dependent accumulation of lipid reactive oxygen species (ROS)[1]. The process is initiated by the peroxidation of polyunsaturated fatty acids (PUFAs) within cellular membranes, leading to a loss of membrane integrity and eventual cell lysis. A key regulator of this process is the enzyme Glutathione Peroxidase 4 (GPX4), which utilizes glutathione (GSH) to reduce lipid hydroperoxides to non-toxic lipid alcohols. Inhibition of GPX4 or depletion of GSH leads to an accumulation of lipid peroxides and the induction of ferroptosis.
Acyl-CoA Synthetase Long-chain Family Member 4 (ACSL4) has been identified as a critical determinant of ferroptosis sensitivity. ACSL4 is responsible for the esterification of long-chain PUFAs, particularly arachidonic acid (AA) and adrenic acid (AdA), into acyl-CoA species. These PUFA-CoAs are then incorporated into membrane phospholipids, which are the primary substrates for lipid peroxidation in ferroptosis.
This compound: From PI3Kγ Inhibition to Ferroptosis Regulation
This compound was initially characterized as a potent and selective inhibitor of the γ isoform of phosphoinositide 3-kinase (PI3Kγ)[2][3]. However, recent research has unveiled a novel and significant role for this compound as a direct inhibitor of ACSL4, positioning it as a powerful tool to study and potentially treat ferroptosis-related diseases[1][4].
Mechanism of Action: Direct Inhibition of ACSL4
This compound directly interacts with and inhibits the enzymatic activity of ACSL4. Structural studies have revealed that this compound binds to the glutamine 464 residue of ACSL4. This binding event obstructs the enzyme's catalytic function, preventing the conversion of PUFAs like arachidonic acid into their corresponding acyl-CoA derivatives. By inhibiting ACSL4, this compound effectively reduces the pool of peroxidizable phospholipids in cellular membranes, thereby conferring resistance to ferroptotic stimuli.
Quantitative Data
The inhibitory activity of this compound has been quantified against various targets. The following tables summarize the key IC50 values.
Table 1: Inhibitory Activity of this compound against PI3K Isoforms and CK2
| Target | IC50 (µM) | Reference |
| PI3Kγ | 0.03 | |
| PI3Kα | 0.94 | |
| PI3Kβ | 20 | |
| PI3Kδ | 20 | |
| Casein Kinase 2 (CK2) | 0.02 |
Table 2: Anti-ferroptotic Activity of this compound
| Assay | Cell Line | IC50 (µM) | Reference |
| Inhibition of RSL3-induced cell death | HT-1080 | 2.2 |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the role of this compound in ferroptosis and lipid peroxidation.
RSL3-Induced Ferroptosis Cell Viability Assay
This protocol is designed to determine the concentration-dependent effect of this compound on protecting cells from ferroptosis induced by the GPX4 inhibitor, RSL3.
Materials:
-
Cell line of interest (e.g., HT-1080 fibrosarcoma cells)
-
Complete cell culture medium
-
This compound
-
RSL3
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or CCK-8)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5,000 cells/well for HT-1080). Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in a complete culture medium to achieve the desired final concentrations.
-
Pre-treatment with this compound: Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO). Incubate for 1-2 hours.
-
Induction of Ferroptosis: Prepare a stock solution of RSL3 in DMSO. Add RSL3 to each well (except for the untreated control) to a final concentration known to induce ferroptosis in the chosen cell line (e.g., 1 µM for HT-1080).
-
Incubation: Incubate the plate for a predetermined time (e.g., 24-48 hours).
-
Cell Viability Measurement: Following the incubation period, measure cell viability using a chosen reagent according to the manufacturer's instructions. For example, using a CCK-8 assay, add 10 µL of the CCK-8 solution to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control. Plot the dose-response curve and determine the IC50 value of this compound for the inhibition of RSL3-induced cell death.
Lipid Peroxidation Assay using C11-BODIPY 581/591
This protocol describes the use of the fluorescent probe C11-BODIPY 581/591 to quantify lipid peroxidation in cells treated with a ferroptosis inducer and the effect of this compound. Upon oxidation, the fluorescence emission of this probe shifts from red (~591 nm) to green (~510 nm).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Ferroptosis inducer (e.g., RSL3 or erastin)
-
C11-BODIPY 581/591 probe
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates for flow cytometry or chamber slides for microscopy). Allow cells to adhere overnight. Treat the cells with this compound for 1-2 hours, followed by the addition of a ferroptosis inducer for the desired time.
-
Probe Loading: Prepare a working solution of C11-BODIPY 581/591 in a serum-free medium at a final concentration of 1-10 µM. Remove the treatment medium, wash the cells once with PBS, and then incubate the cells with the C11-BODIPY 581/591 working solution for 30 minutes at 37°C, protected from light.
-
Cell Harvesting and Washing (for Flow Cytometry): After incubation with the probe, wash the cells twice with PBS. Detach the cells using a gentle dissociation reagent (e.g., TrypLE™) and resuspend them in PBS to create a single-cell suspension.
-
Analysis by Flow Cytometry: Analyze the cells on a flow cytometer. Excite the probe at 488 nm and collect the green fluorescence (oxidized form) and excite at ~561 nm and collect the red fluorescence (reduced form). The ratio of green to red fluorescence intensity is a measure of lipid peroxidation.
-
Analysis by Fluorescence Microscopy: After washing the cells, add fresh PBS or a suitable imaging medium. Acquire images using a fluorescence microscope with appropriate filter sets for green and red fluorescence. The ratio of green to red fluorescence intensity in the images can be quantified using image analysis software.
Signaling Pathways and Experimental Workflows
The ACSL4-Mediated Ferroptosis Pathway
The following diagram illustrates the central role of ACSL4 in the ferroptosis pathway and the inhibitory effect of this compound.
Experimental Workflow for Evaluating this compound
The following diagram outlines a typical experimental workflow for identifying and characterizing a ferroptosis inhibitor like this compound.
Conclusion
This compound has been identified as a potent and direct inhibitor of ACSL4, a key enzyme in the execution of ferroptosis. By preventing the incorporation of polyunsaturated fatty acids into membrane phospholipids, this compound effectively suppresses lipid peroxidation and protects cells from ferroptotic death. This dual-target inhibitor, originally developed for PI3Kγ, now serves as a valuable chemical probe for studying the molecular mechanisms of ferroptosis and holds therapeutic potential for diseases where ferroptosis is a key pathological driver. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the role of this compound and the broader implications of ACSL4 inhibition in health and disease.
References
- 1. Identification of a targeted ACSL4 inhibitor to treat ferroptosis-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. AS252424, a PI3Kγ inhibitor, downregulates inflammatory responsiveness in mouse bone marrow-derived mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a targeted ACSL4 inhibitor to treat ferroptosis-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of AS-252424 on Pancreatic Cancer Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the effects of AS-252424, a selective phosphoinositide 3-kinase gamma (PI3Kγ) inhibitor, on the proliferation of pancreatic cancer cells. Pancreatic cancer remains a significant therapeutic challenge, with the PI3K/Akt/mTOR signaling pathway frequently implicated in its pathogenesis and progression. Understanding the impact of targeted inhibitors like this compound is crucial for the development of novel therapeutic strategies.
Core Findings: this compound's Anti-Proliferative Activity
This compound has demonstrated a specific inhibitory effect on the proliferation of pancreatic cancer cell lines.[1] As a potent and selective inhibitor of PI3Kγ, this compound shows significantly less activity against other PI3K isoforms, such as PI3Kα, highlighting its targeted mechanism of action.[1]
Quantitative Analysis of Kinase Inhibition
The inhibitory activity of this compound against various PI3K isoforms has been quantified, revealing a strong preference for the γ isoform. This selectivity is a key characteristic of the compound's potential as a targeted therapeutic agent.
| Target | IC50 (nM) | Reference |
| PI3Kγ | 30, 33 | [1] |
| PI3Kα | 935 | [1] |
| Casein Kinase 2 | 20 | [1] |
Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers, including pancreatic cancer. This compound exerts its anti-proliferative effects by inhibiting PI3Kγ, a key upstream component of this pathway. Inhibition of PI3Kγ disrupts the downstream signaling cascade, leading to a reduction in the phosphorylation and activation of Akt. This, in turn, can affect a multitude of downstream effectors that are critical for cell cycle progression and survival. Interestingly, some studies have noted a potential for Akt reactivation following treatment with this compound, suggesting the presence of feedback mechanisms that could influence treatment outcomes.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to assess the impact of this compound on pancreatic cancer cell proliferation.
Cell Proliferation Assay (Cell Counting)
This protocol is designed to directly quantify the effect of this compound on the proliferation of pancreatic cancer cell lines such as HPAF and Capan-1.
Materials:
-
Pancreatic cancer cell lines (e.g., HPAF, Capan-1)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding: Seed pancreatic cancer cells in 96-well plates at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. The final concentrations should typically range from 0.01 µM to 100 µM. A vehicle control (DMSO) should be included at a concentration equivalent to the highest concentration of DMSO used for the drug dilutions.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
Cell Counting:
-
After incubation, carefully remove the medium.
-
Wash the cells once with 100 µL of PBS.
-
Add 20 µL of Trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C to detach the cells.
-
Add 80 µL of complete culture medium to each well to neutralize the trypsin.
-
Resuspend the cells by gentle pipetting.
-
Count the number of viable cells in each well using a hemocytometer or an automated cell counter.
-
-
Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle-treated control cells.
Western Blot Analysis of PI3K/Akt Pathway Proteins
This protocol is used to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.
Materials:
-
Pancreatic cancer cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-p-S6, anti-total S6, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed pancreatic cancer cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time (e.g., 2, 6, 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Collect lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatants using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels. GAPDH is typically used as a loading control.
Conclusion
This compound demonstrates clear anti-proliferative effects on pancreatic cancer cells by selectively targeting the PI3Kγ isoform and inhibiting the PI3K/Akt signaling pathway. Further investigation into the dose-dependent effects on cell cycle progression and apoptosis, as well as in vivo studies, are warranted to fully elucidate its therapeutic potential. The detailed protocols provided herein serve as a foundation for researchers to conduct further studies on this compound and other PI3K inhibitors in the context of pancreatic cancer.
References
Unmasking the Collateral Effects of a PI3Kγ Inhibitor: A Technical Guide to the Off-Target Inhibition of Casein Kinase 2 by AS-252424
For Immediate Release
This technical guide provides an in-depth analysis of the off-target effects of AS-252424, a potent phosphoinositide 3-kinase γ (PI3Kγ) inhibitor, with a specific focus on its significant inhibitory activity against casein kinase 2 (CK2). This document is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor research and development, providing critical data, detailed experimental methodologies, and visual representations of the underlying biochemical pathways and workflows.
Executive Summary
This compound is a well-characterized and selective inhibitor of PI3Kγ, a key enzyme in inflammatory and immune responses.[1][2] However, comprehensive kinase profiling has revealed a significant off-target activity against casein kinase 2 (CK2), a ubiquitous and constitutively active serine/threonine kinase implicated in a multitude of cellular processes, including cell growth, proliferation, and apoptosis.[3][4] This guide summarizes the quantitative data on this off-target interaction, provides detailed experimental protocols for its investigation, and illustrates the relevant signaling pathways and experimental workflows to aid in the design and interpretation of future studies.
Quantitative Analysis of this compound Kinase Inhibition
This compound exhibits high potency against its intended target, PI3Kγ. However, it also demonstrates potent inhibition of CK2, with a comparable IC50 value in cell-free assays. The selectivity profile of this compound against various PI3K isoforms and CK2 is summarized below.
| Kinase Target | IC50 (nM) | Assay Type |
| PI3Kγ | 30 - 33 | Cell-free |
| Casein Kinase 2 (CK2) | 20 | Cell-free |
| PI3Kα | 935 | Cell-free |
| PI3Kβ | 20,000 | Cell-free |
| PI3Kδ | 20,000 | Cell-free |
| Data compiled from multiple sources.[1] |
Experimental Protocols
The following sections detail representative methodologies for assessing the off-target effects of this compound on CK2 activity.
In Vitro Biochemical Kinase Assay for CK2 Inhibition
This protocol describes a radiometric assay to determine the IC50 value of this compound against purified CK2.
Materials:
-
Recombinant human casein kinase 2 (CK2α/β)
-
CK2-specific peptide substrate (e.g., RRRADDSDDDDD)
-
This compound
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a microcentrifuge tube, combine the kinase assay buffer, recombinant CK2, and the specific peptide substrate.
-
Add the diluted this compound or DMSO (vehicle control) to the reaction mixture and incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for 20 minutes at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cell-Based Assay for CK2 Activity
This protocol outlines a method to assess the effect of this compound on CK2 activity within a cellular context by measuring the phosphorylation of a known CK2 substrate.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies:
-
Phospho-specific antibody against a known CK2 substrate (e.g., phospho-Akt (Ser129), phospho-CDC37)
-
Total protein antibody for the CK2 substrate
-
Loading control antibody (e.g., β-actin, GAPDH)
-
-
Western blotting reagents and equipment
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with varying concentrations of this compound or DMSO for a specified duration.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.
-
Probe the membrane with the phospho-specific primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with the total protein antibody and a loading control antibody.
-
Quantify the band intensities and normalize the phospho-protein signal to the total protein and loading control signals.
Visualizing Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a generalized workflow for investigating off-target effects.
Caption: PI3Kγ and CK2 signaling pathways with this compound inhibition points.
Caption: Workflow for investigating off-target effects of kinase inhibitors.
Discussion and Implications
The potent off-target inhibition of CK2 by this compound has significant implications for its use as a research tool. CK2 is a pleiotropic kinase involved in numerous cellular signaling pathways, and its inhibition can lead to a wide range of cellular effects that may be mistakenly attributed to the inhibition of PI3Kγ. Researchers using this compound should be aware of this dual activity and design experiments accordingly, for example, by using additional, structurally distinct PI3Kγ inhibitors or by employing genetic approaches to validate the role of PI3Kγ in the observed phenotype.
For drug development professionals, the off-target activity of this compound highlights the importance of comprehensive kinase selectivity profiling early in the drug discovery process. While dual-target inhibitors can sometimes offer therapeutic advantages, unintended off-target effects can lead to toxicity or other adverse events. A thorough understanding of a compound's full kinase inhibitory profile is essential for its safe and effective development as a therapeutic agent.
Conclusion
This compound is a potent inhibitor of both PI3Kγ and casein kinase 2. This technical guide provides the necessary data, experimental protocols, and conceptual frameworks to understand and investigate this off-target interaction. Acknowledging and accounting for the inhibition of CK2 is critical for the accurate interpretation of experimental results and for the informed development of kinase inhibitors.
References
- 1. In vitro and in vivo assays of protein kinase CK2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Frontiers | Identification of Candidate Casein Kinase 2 Substrates in Mitosis by Quantitative Phosphoproteomics [frontiersin.org]
Methodological & Application
AS-252424 In Vitro Experimental Protocols: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
AS-252424 is a potent and selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), a key enzyme in inflammatory and immune responses.[1][2][3] This document provides detailed in vitro experimental protocols for characterizing the activity and selectivity of this compound. The included methodologies cover enzymatic assays, cell-based functional assays, and analysis of downstream signaling pathways. All quantitative data is summarized for easy comparison, and key experimental workflows and signaling pathways are visualized using diagrams.
Introduction
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play crucial roles in various cellular processes, including cell growth, proliferation, differentiation, survival, and trafficking.[4][5] The class I PI3Ks are further divided into class IA (PI3Kα, PI3Kβ, PI3Kδ) and class IB (PI3Kγ). PI3Kγ is primarily activated by G-protein coupled receptors (GPCRs) and is highly expressed in leukocytes, making it a critical mediator of inflammatory and immune cell function. Its role in these processes has positioned PI3Kγ as a promising therapeutic target for a range of inflammatory diseases, autoimmune disorders, and cancer.
This compound is a furan-2-ylmethylene thiazolidinedione that acts as a selective, ATP-competitive inhibitor of PI3Kγ. Understanding its inhibitory activity and specificity is crucial for its application in preclinical research and drug development. This application note provides detailed protocols for the in vitro evaluation of this compound.
Data Presentation
Table 1: Inhibitory Activity of this compound against PI3K Isoforms
| Target | IC50 (nM) | Selectivity vs. PI3Kγ |
| PI3Kγ | 30 - 33 | - |
| PI3Kα | 935 - 940 | ~30-fold |
| PI3Kβ | 20,000 | ~600-fold |
| PI3Kδ | 20,000 | ~600-fold |
Data compiled from multiple sources.
Table 2: Off-Target Inhibitory Activity of this compound
| Target | IC50 (µM) | Notes |
| Casein Kinase 2 (CK2) | 0.02 | Potent inhibition observed. |
| Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) | Not explicitly defined, but inhibits enzymatic activity. | Binds to glutamine at position 464. |
Data compiled from multiple sources.
Table 3: Cellular Activity of this compound
| Assay | Cell Line | Stimulant | IC50 |
| PKB/Akt Phosphorylation | Raw264.7 Macrophages | C5a | 0.23 µM |
| PKB/Akt Phosphorylation | THP-1 Monocytes | MCP-1 | 0.4 µM |
| Chemotaxis | Primary Monocytes | MCP-1 | 52 µM |
| Chemotaxis | THP-1 Monocytes | MCP-1 | 53 µM |
Data compiled from multiple sources.
Experimental Protocols
PI3Kγ Kinase Activity Assay (Scintillation Proximity Assay)
This assay measures the enzymatic activity of PI3Kγ by quantifying the incorporation of radiolabeled phosphate into its lipid substrate, phosphatidylinositol (PtdIns). The use of neomycin-coated scintillation proximity assay (SPA) beads captures the phosphorylated product, bringing the radioactivity in close proximity to the scintillant to generate a detectable signal.
Materials:
-
Recombinant human PI3Kγ
-
This compound
-
Kinase Buffer: 10 mM MgCl₂, 1 mM β-glycerophosphate, 1 mM DTT, 0.1 mM Na₃VO₄, 0.1% Na Cholate
-
ATP Solution: 15 µM ATP with 100 nCi γ-[³³P]ATP
-
Lipid Vesicles: PtdIns (18 µM final concentration) and PtdSer (250 µM final concentration)
-
Neomycin-coated SPA beads
-
384-well microplates
-
Microplate scintillation counter
Protocol:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add 1 µL of the this compound dilution or DMSO (vehicle control).
-
Add 10 µL of human PI3Kγ (100 ng) in kinase buffer to each well.
-
Incubate for 10 minutes at room temperature.
-
Prepare the lipid vesicle and ATP solution mix.
-
Initiate the kinase reaction by adding 10 µL of the lipid vesicle/ATP mix to each well.
-
Incubate the reaction for 60 minutes at room temperature.
-
Terminate the reaction by adding 250 µg of Neomycin-coated SPA beads suspended in a suitable buffer.
-
Seal the plate and allow the beads to settle for at least 1 hour.
-
Read the plate on a microplate scintillation counter.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for PI3Kγ Kinase Activity Assay.
Cell-Based PKB/Akt Phosphorylation Assay (ELISA)
This assay quantifies the phosphorylation of PKB/Akt at Serine 473, a downstream effector of PI3K signaling, in response to a cellular stimulus. Inhibition of PI3Kγ by this compound is expected to reduce the levels of phosphorylated Akt.
Materials:
-
Raw264.7 macrophage or THP-1 monocytic cell lines
-
Cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
Stimulant: C5a (for Raw264.7) or MCP-1 (for THP-1)
-
Serum-free medium
-
Phospho-Akt (Ser473) and Total Akt ELISA kit
-
Plate reader
Protocol:
-
Seed Raw264.7 or THP-1 cells in a 96-well plate and culture overnight.
-
Starve the cells in serum-free medium for 3-4 hours.
-
Pre-treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for 30 minutes.
-
Stimulate the cells with the appropriate agonist (e.g., 50 nM C5a for Raw264.7) for 5-10 minutes.
-
Immediately lyse the cells using the lysis buffer provided in the ELISA kit.
-
Perform the Phospho-Akt (Ser473) and Total Akt ELISA according to the manufacturer's instructions. This typically involves:
-
Adding cell lysates to antibody-coated wells.
-
Incubating to allow for capture of the target protein.
-
Washing away unbound material.
-
Adding a detection antibody.
-
Adding a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate to generate a colorimetric signal.
-
Stopping the reaction and reading the absorbance on a plate reader.
-
-
Normalize the phospho-Akt signal to the total Akt signal.
-
Calculate the IC50 value for the inhibition of Akt phosphorylation.
Caption: Workflow for Cell-Based p-Akt ELISA.
THP-1 Monocyte Chemotaxis Assay
This assay measures the ability of this compound to inhibit the directed migration of monocytic cells towards a chemoattractant, a process that is highly dependent on PI3Kγ signaling.
Materials:
-
THP-1 monocytic cell line
-
RPMI-1640 medium with 0.5% BSA
-
This compound
-
Chemoattractant: Monocyte Chemoattractant Protein-1 (MCP-1)
-
Transwell inserts (e.g., 5 or 8 µm pore size)
-
24-well plates
-
Fluorescent dye for cell labeling (e.g., Calcein-AM)
-
Fluorescence plate reader
Protocol:
-
Culture THP-1 cells to the appropriate density.
-
Label the THP-1 cells with a fluorescent dye like Calcein-AM according to the manufacturer's protocol.
-
Resuspend the labeled cells in RPMI-1640 with 0.5% BSA.
-
Pre-incubate the cells with various concentrations of this compound or DMSO for 30 minutes at 37°C.
-
In a 24-well plate, add RPMI-1640 with 0.5% BSA containing MCP-1 (chemoattractant) to the lower chamber. Add medium without MCP-1 to control wells.
-
Place the Transwell inserts into the wells of the 24-well plate.
-
Add the pre-treated THP-1 cell suspension to the upper chamber of the Transwell inserts.
-
Incubate the plate at 37°C in a CO₂ incubator for 2-4 hours to allow for cell migration.
-
After incubation, carefully remove the Transwell inserts.
-
Measure the fluorescence of the cells that have migrated to the lower chamber using a fluorescence plate reader.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound and determine the IC50 value.
Signaling Pathway
This compound primarily targets the PI3K/Akt signaling pathway. Upon activation of GPCRs by ligands such as chemokines (e.g., MCP-1) or complement factors (e.g., C5a), the Gβγ subunits of the dissociated G-protein directly activate PI3Kγ. PI3Kγ then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream kinases such as PDK1 and Akt (also known as PKB). Activated Akt proceeds to phosphorylate a multitude of downstream targets, leading to various cellular responses including cell survival, proliferation, and migration. This compound, by inhibiting PI3Kγ, blocks the production of PIP3 and consequently inhibits the activation of Akt and its downstream effects.
Caption: this compound Inhibition of the PI3K/Akt Signaling Pathway.
Conclusion
The protocols and data presented in this application note provide a comprehensive guide for the in vitro characterization of this compound. These methodologies will enable researchers to reliably assess its potency, selectivity, and cellular activity, thereby facilitating its use as a pharmacological tool to investigate the roles of PI3Kγ in health and disease. The provided diagrams offer a clear visual representation of the experimental workflows and the underlying signaling pathway, aiding in the understanding and implementation of these assays.
References
- 1. Identification of a targeted ACSL4 inhibitor to treat ferroptosis-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. static.igem.org [static.igem.org]
- 3. corning.com [corning.com]
- 4. Beyond Pattern Recognition: TLR2 Promotes Chemotaxis, Cell Adhesion, and Migration in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. elkbiotech.com [elkbiotech.com]
AS-252424: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS-252424 is a potent and selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), a key enzyme in the PI3K/Akt/mTOR signaling pathway.[1][2][3][4] This pathway is crucial for a variety of cellular functions, including cell growth, proliferation, survival, and motility.[4] Aberrant activation of the PI3K pathway is frequently observed in various diseases, including cancer and inflammatory conditions, making it a significant target for therapeutic intervention. This compound's selectivity for the γ isoform of PI3K makes it a valuable tool for investigating the specific roles of this isoform in cellular processes.
These application notes provide detailed protocols and recommended concentrations for the use of this compound in cell culture experiments, intended to assist researchers in designing and executing their studies effectively.
Data Presentation: Recommended Concentrations of this compound
The optimal concentration of this compound can vary depending on the cell type, experimental duration, and the specific endpoint being measured. Below is a summary of concentrations used in various published studies. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
| Cell Line | Application | Effective Concentration Range | IC50 | Reference |
| THP-1 (human monocytic) | Inhibition of PKB/Akt phosphorylation | 0.4 µM | 0.4 µM | |
| THP-1 (human monocytic) | Inhibition of MCP-1-mediated chemotaxis | - | 53 µM | |
| Primary Monocytes | Inhibition of MCP-1-mediated chemotaxis | - | 52 µM | |
| Raw-264 (macrophages) | Inhibition of PKB/Akt phosphorylation | 1 nM - 100 µM | - | |
| LX-2 (hepatic stellate cells) | Inhibition of TGF-β1 induced p-Akt | 10 µM | - | |
| HPAF and Capan1 (pancreatic cancer) | Inhibition of cell proliferation | - | - | |
| HL-1 (cardiomyocytes) | Reduction of [Ca2+]i, ICa and Ca2+ transients | 100 nM | - | |
| HT-1080 (fibrosarcoma) | Prevention of RSL3-induced viability decrease | - | 2.2 µM | |
| Mouse Bone Marrow-Derived Mast Cells | Reduction of c-Kit ligand-induced leukotriene C4 production | 0.5 - 2.5 µM | - |
IC50 Values against PI3K Isoforms (Cell-Free Assays):
| PI3K Isoform | IC50 |
| PI3Kγ | 30 ± 10 nM, 33 nM |
| PI3Kα | 935 ± 150 nM, 940 nM |
| PI3Kβ | 20 µM |
| PI3Kδ | 20 µM |
Signaling Pathway
This compound primarily targets PI3Kγ, a member of the Class I PI3K family. Upon activation by G-protein coupled receptors (GPCRs), PI3Kγ phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1). This cascade ultimately leads to the activation of mTOR and other downstream targets, promoting cell survival, proliferation, and other cellular activities.
Experimental Protocols
Here are detailed protocols for common experiments involving this compound.
Western Blot for Phospho-Akt (Ser473) Inhibition
This protocol is used to assess the inhibitory effect of this compound on the PI3K pathway by measuring the phosphorylation of its downstream target, Akt.
Materials:
-
Cell line of interest (e.g., Raw-264 macrophages)
-
Complete cell culture medium
-
Serum-free medium
-
This compound
-
DMSO (vehicle control)
-
Stimulant (e.g., 50 nM C5a)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Protocol:
-
Cell Seeding: Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Starvation: Serum-starve the cells for 3-4 hours to reduce basal PI3K activity.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) or DMSO for 30 minutes to 2 hours.
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., 50 nM C5a for Raw-264 cells) for 5 minutes.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
Western Blotting:
-
Prepare protein samples with Laemmli buffer and heat at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt for a loading control.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.
Cell Proliferation Assay (MTT Assay)
This protocol measures the effect of this compound on cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound
-
DMSO (vehicle control)
-
MTT solution (5 mg/mL in PBS)
-
DMSO for solubilization
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubation: Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of the inhibitor. Include a vehicle control (DMSO).
-
-
Incubation: Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Conclusion
This compound is a valuable research tool for investigating the role of PI3Kγ in various cellular processes. The provided concentration data and experimental protocols offer a starting point for utilizing this inhibitor in cell culture experiments. Researchers should optimize these protocols for their specific experimental systems to ensure reliable and reproducible results.
References
How to prepare AS-252424 stock solution for research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS-252424 is a potent and selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ) with an IC50 value of approximately 30-33 nM in cell-free assays.[1][2][3] It demonstrates significant selectivity for PI3Kγ over other PI3K isoforms, such as PI3Kα, PI3Kβ, and PI3Kδ.[4] this compound is also known to inhibit casein kinase 2 (CK2) and long-chain acyl-CoA synthetase 4 (ACSL4). These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for use in research settings.
Chemical Properties and Solubility
A comprehensive summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Weight | 305.28 g/mol | |
| Molecular Formula | C₁₄H₈FNO₄S | |
| CAS Number | 900515-16-4 | |
| Appearance | Light yellow to brown solid | |
| Purity | ≥95% - ≥98% | |
| Solubility in DMSO | 20 mg/mL - 61 mg/mL (approx. 65.5 mM - 199.81 mM) | |
| Solubility in Ethanol | 10 mg/mL | |
| Solubility in Water | Insoluble | |
| Solubility in DMF | 20 mg/mL | |
| Solubility in DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL |
Signaling Pathway of PI3Kγ
This compound primarily targets the PI3Kγ signaling pathway, which is a critical pathway in regulating various cellular processes, particularly in immune cells. The diagram below illustrates a simplified representation of the PI3Kγ signaling cascade.
Caption: Simplified PI3Kγ signaling pathway and the inhibitory action of this compound.
Preparation of this compound Stock Solution
This protocol details the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
Protocol:
-
Equilibrate this compound to Room Temperature: Before opening, allow the vial of this compound powder to warm to room temperature for at least 15-20 minutes. This prevents the condensation of moisture, which can affect the stability and solubility of the compound.
-
Weigh the Compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.3053 mg of this compound (Molecular Weight = 305.28).
-
Add Solvent: Add the calculated volume of DMSO to the tube containing the this compound powder. To prepare a 10 mM stock solution, you would add 1 mL of DMSO for every 0.3053 mg of compound.
-
Dissolve the Compound: Close the tube tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (25-37°C) and/or sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.
The following table provides the required mass of this compound for preparing different volumes of a 10 mM stock solution.
| Desired Volume of 10 mM Stock | Mass of this compound to Weigh |
| 1 mL | 0.3053 mg |
| 5 mL | 1.5265 mg |
| 10 mL | 3.053 mg |
Experimental Workflow for Stock Solution Preparation
The following diagram outlines the general workflow for preparing the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
Storage and Stability
Proper storage of this compound, both in its powdered form and as a stock solution, is crucial for maintaining its activity.
| Form | Storage Temperature | Stability |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (DMSO) | -80°C | 1-2 years |
| -20°C | 1 year - 1 month |
Note: It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can degrade the compound. Use fresh DMSO for preparing solutions, as hygroscopic DMSO can reduce the solubility of this compound.
In Vitro and In Vivo Applications
This compound has been utilized in a variety of cell-based assays and in vivo models. The working concentration will depend on the specific application and cell type.
-
In Vitro IC50 Values:
-
PI3Kγ: ~30-33 nM
-
PI3Kα: ~935-940 nM
-
PI3Kβ: 20 µM
-
PI3Kδ: 20 µM
-
CK2: 20 nM
-
-
Cell-based Assays: For cell culture experiments, this compound is typically used at concentrations ranging from nanomolar to low micromolar. For example, it has been shown to inhibit PKB/Akt phosphorylation in Raw-264 macrophages with submicromolar to low-micromolar IC50 values.
-
In Vivo Studies: For in vivo experiments in mouse models, oral administration of this compound at 10 mg/kg has been used.
Safety Precautions
This compound is intended for research use only. Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
Application Notes: AS-252424 for In Vivo Animal Studies
Introduction
AS-252424 is a potent and selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), a key enzyme in cellular signaling pathways involved in inflammation and immune responses.[1][2][3] It functions as an ATP-competitive inhibitor, showing significant selectivity for PI3Kγ over other PI3K isoforms such as PI3Kα, PI3Kβ, and PI3Kδ.[1][4] PI3Kγ is primarily expressed in leukocytes and plays a crucial role in mediating inflammatory responses, making this compound a valuable tool for studying inflammatory and autoimmune diseases in vivo.
Mechanism of Action
PI3Kγ is activated by G-protein coupled receptors (GPCRs) and is involved in converting phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3) on the cell membrane. This accumulation of PIP3 acts as a second messenger, recruiting and activating downstream effector proteins like protein kinase B (PKB/Akt) and the mechanistic target of rapamycin (mTOR). This signaling cascade is critical for various cellular functions, including cell growth, proliferation, survival, and motility. In immune cells, PI3Kγ signaling is particularly important for chemotaxis, neutrophil migration, and mast cell degranulation. This compound exerts its anti-inflammatory effects by blocking this pathway, thereby inhibiting the recruitment of immune cells to sites of inflammation.
Applications in In Vivo Animal Studies
This compound has been utilized in various animal models to investigate the role of PI3Kγ in inflammatory diseases. Its administration has been shown to reduce leukocyte recruitment and inflammation in models of:
-
Acute Peritonitis: In a thioglycollate-induced peritonitis mouse model, oral administration of this compound significantly reduced neutrophil recruitment.
-
Rheumatoid Arthritis: PI3Kγ inhibitors have been shown to suppress joint inflammation and damage in mouse models of rheumatoid arthritis.
-
Asthma: While this compound has been investigated in asthma models, one study reported that at a dose of 10 mg/kg, it increased airway hyperresponsiveness and smooth muscle thickening in a toluene diisocyanate-induced mouse model.
-
Ferroptosis-Related Diseases: Nanoparticles loaded with this compound have been shown to reduce inflammation and ferroptosis in mouse models of renal ischemia-reperfusion injury and acute liver injury.
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Assay Conditions |
| PI3Kγ | 30 - 33 nM | Cell-free kinase assay |
| PI3Kα | 935 - 940 nM | Cell-free kinase assay |
| PI3Kβ | 20 µM | Cell-free kinase assay |
| PI3Kδ | 20 µM | Cell-free kinase assay |
| Casein Kinase 2 (CK2) | 20 nM | Cell-free kinase assay |
| PKB/Akt Phosphorylation (THP-1 cells) | 0.4 µM | MCP-1 induced |
| Chemotaxis (Primary Monocytes) | 52 µM | MCP-1 induced |
| Chemotaxis (THP-1 cells) | 53 µM | MCP-1 induced |
Table 2: Summary of In Vivo Studies with this compound
| Animal Model | Disease Model | Dosage and Administration | Key Findings | Reference(s) |
| C3H Mice | Thioglycollate-Induced Peritonitis | 10 mg/kg, Oral | 35% reduction in neutrophil recruitment. | |
| Mice | Toluene Diisocyanate-Induced Asthma | 10 mg/kg | Increased airway hyperresponsiveness and smooth muscle thickening. | |
| Mice | Renal Ischemia-Reperfusion Injury | Nanoparticle formulation | Reduced inflammation and ferroptosis. | |
| Mice | Concanavalin A-Induced Acute Liver Injury | Nanoparticle formulation | Reduced inflammation and ferroptosis. |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
This protocol describes the preparation of a vehicle for oral gavage based on common formulations for compounds with low aqueous solubility.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), fresh and anhydrous
-
PEG300 (Polyethylene glycol 300)
-
Tween 80 (Polysorbate 80)
-
Sterile deionized water (ddH₂O) or saline
-
Sterile microcentrifuge tubes and syringes
Procedure:
-
Stock Solution Preparation:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Prepare a concentrated stock solution by dissolving this compound in fresh DMSO. For example, to create a 125 mg/mL stock, dissolve 125 mg of this compound in 1 mL of DMSO. Use sonication if necessary to fully dissolve the compound.
-
-
Vehicle Formulation (Example for a 5 mg/mL final concentration):
-
In a sterile tube, add 40 µL of the 125 mg/mL this compound DMSO stock solution.
-
Add 500 µL of PEG300 to the tube and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture and mix until clear.
-
Add 410 µL of sterile ddH₂O or saline to bring the total volume to 1 mL. Mix thoroughly.
-
The final concentration of this compound will be 5 mg/mL. The final vehicle composition will be 4% DMSO, 50% PEG300, 5% Tween 80, and 41% water.
-
-
Administration:
-
The mixed solution should be used immediately for optimal results.
-
Administer the formulation to the animals via oral gavage at the desired dosage (e.g., 10 mg/kg). The volume to be administered will depend on the animal's weight. For a 25g mouse, a 10 mg/kg dose would require 50 µL of the 5 mg/mL solution.
-
Note on Solubility: this compound is insoluble in water and ethanol. It is soluble in DMSO at concentrations up to 61 mg/mL, though moisture-absorbing DMSO can reduce solubility. Always use fresh, anhydrous DMSO.
Protocol 2: Thioglycollate-Induced Peritonitis in Mice
This protocol outlines a common in vivo model to assess the anti-inflammatory effect of this compound on leukocyte recruitment.
Materials:
-
8-12 week old C3H mice (or other suitable strain)
-
This compound formulation (prepared as in Protocol 1)
-
Vehicle control (prepared as in Protocol 1, without this compound)
-
Sterile 4% Thioglycollate Broth
-
Phosphate-Buffered Saline (PBS) containing 2 mM EDTA
-
FACS buffer (PBS with 2% FBS)
-
Antibodies for flow cytometry (e.g., anti-Ly6G for neutrophils, anti-F4/80 for macrophages)
-
Hemocytometer or automated cell counter
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Acclimatization:
-
House mice in a controlled environment for at least one week before the experiment.
-
-
Drug Administration:
-
Divide mice into at least two groups: Vehicle control and this compound treated.
-
Administer this compound (e.g., 10 mg/kg) or vehicle control via oral gavage.
-
-
Induction of Peritonitis:
-
Fifteen minutes after drug administration, inject 1 mL of sterile 4% thioglycollate broth intraperitoneally (i.p.) into each mouse.
-
-
Peritoneal Lavage:
-
At a predetermined time point (e.g., 4-6 hours for neutrophil recruitment), euthanize the mice via an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Expose the peritoneal cavity and inject 5-10 mL of cold PBS with 2 mM EDTA into the peritoneal cavity.
-
Gently massage the abdomen for 1-2 minutes to dislodge the cells.
-
Carefully aspirate the peritoneal fluid (lavage) with a syringe.
-
-
Cell Counting and Analysis:
-
Centrifuge the peritoneal lavage fluid at 400 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in a known volume of FACS buffer.
-
Determine the total number of leukocytes using a hemocytometer or automated cell counter.
-
For differential cell counts, prepare cytospin slides and stain with a Wright-Giemsa stain, or perform flow cytometry using specific cell surface markers (e.g., Ly6G for neutrophils).
-
-
Data Analysis:
-
Calculate the total number of neutrophils (and other leukocytes) recruited to the peritoneal cavity for each mouse.
-
Compare the cell counts between the vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). The percentage reduction in neutrophil recruitment can be calculated.
-
Mandatory Visualizations
Caption: PI3Kγ signaling pathway inhibited by this compound.
Caption: Workflow for a thioglycollate-induced peritonitis model.
References
Application Notes and Protocols for Measuring AS-252424 Activity in Cell-Based Assays
Introduction
AS-252424 is a potent and selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform, a key enzyme in cellular signaling pathways that govern functions such as cell growth, proliferation, differentiation, and motility.[1][2][3] Dysregulation of the PI3K pathway is implicated in various diseases, including cancer and inflammatory conditions.[4][5] this compound exerts its inhibitory effect by competing with ATP for binding to the PI3Kγ enzyme. These application notes provide detailed protocols for a selection of cell-based assays designed to measure the inhibitory activity of this compound, offering researchers robust methods to assess its potency and selectivity in a cellular context.
The primary mechanism of action for this compound is the inhibition of PI3Kγ, which in turn blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This reduction in PIP3 levels prevents the recruitment and activation of downstream effector proteins like Akt (also known as Protein Kinase B), thereby modulating various cellular processes.
PI3Kγ Signaling Pathway
The following diagram illustrates the canonical PI3Kγ signaling pathway and the point of inhibition by this compound.
References
Application Notes and Protocols: AS-252424 Treatment of Bone Marrow-Derived Mast Cells (BMMCs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing AS-252424, a selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), in studies involving bone marrow-derived mast cells (BMMCs). This document outlines the mechanism of action, experimental protocols, and expected outcomes based on preclinical research.
Introduction
Mast cells are critical mediators of inflammatory and allergic responses.[1] Upon activation, they release a variety of inflammatory mediators, including histamine, leukotrienes, and cytokines.[2][3] Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes that play a crucial role in regulating these mast cell functions.[4] this compound is a potent and selective inhibitor of the PI3Kγ isoform, which is known to be a key player in inflammation and immune responses.[1] In BMMCs, this compound has been shown to attenuate inflammatory responses, suggesting its potential as a therapeutic agent for inflammatory diseases.
Mechanism of Action
This compound exerts its inhibitory effects on BMMCs by specifically targeting PI3Kγ. The activation of PI3Kγ is a critical step in the signaling cascade initiated by various stimuli, including the c-Kit ligand (stem cell factor, SCF). Inhibition of PI3Kγ by this compound leads to the downregulation of downstream signaling pathways, resulting in reduced degranulation and synthesis of inflammatory mediators like leukotriene C4 (LTC4). This is achieved, in part, by decreasing the phosphorylation of cytosolic phospholipase A2 (cPLA2) and mitogen-activated protein kinases (MAPKs) such as JNK and p38, as well as by inhibiting the liberation of intracellular calcium.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound on PI3K Isoforms
| PI3K Isoform | IC50 (nM) |
| PI3Kγ | 30 ± 10 |
| PI3Kα | 935 ± 150 |
| PI3Kβ | 20,000 |
| PI3Kδ | 20,000 |
Data sourced from multiple references.
Table 2: Functional Effects of this compound on BMMCs
| Assay | Stimulant | This compound Concentration (µM) | Observed Effect |
| Degranulation (β-hexosaminidase release) | c-Kit Ligand (KL) | 0.5 - 2.5 | Attenuated degranulation |
| Leukotriene C4 (LTC4) Generation | c-Kit Ligand (KL) | 0.5 - 2.5 | Dramatically attenuated LTC4 generation |
| cPLA2 Phosphorylation | c-Kit Ligand (KL) | Not specified | Downregulated phosphorylation |
| JNK and p38 MAPK Phosphorylation | c-Kit Ligand (KL) | Not specified | Downregulated phosphorylation |
| Calcium (Ca2+) Liberation | c-Kit Ligand (KL) | Not specified | Inhibition of Ca2+ liberation |
Data summarized from a study by Jin M, et al. (2014).
Signaling Pathway and Experimental Workflow
References
- 1. Isolation and Culture of Bone Marrow-derived Mast Cells [bio-protocol.org]
- 2. ashpublications.org [ashpublications.org]
- 3. Real-time Imaging of Ca2+ Mobilization and Degranulation in Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual role of the p38 MAPK/cPLA2 pathway in the regulation of platelet apoptosis induced by ABT-737 and strong platelet agonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Effect of AS-252424 on PKB/Akt Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for assessing the inhibitory effect of AS-252424 on the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (PKB/Akt) signaling pathway. This compound is a potent and selective inhibitor of the PI3Kγ isoform, with IC50 values of 30 nM, and also shows activity against PI3Kα (940 nM), PI3Kβ (20,000 nM), and PI3Kδ (20,000 nM).[1][2] The PI3K/Akt pathway is a critical signaling cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and migration.[3][4] Dysregulation of this pathway is frequently implicated in diseases such as cancer and inflammation.[5] The primary mechanism of this compound's action is the inhibition of PI3K, which subsequently reduces the phosphorylation and activation of Akt. This protocol details a Western blotting-based method to quantify the reduction in Akt phosphorylation at Serine 473 (p-Akt Ser473) in cells treated with this compound, providing a robust assay for evaluating its cellular potency and mechanism of action.
Introduction to the PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is initiated by the activation of cell surface receptors, such as receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs). Upon activation, PI3K is recruited to the plasma membrane where it phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a Pleckstrin Homology (PH) domain, including Akt and its upstream kinase, PDK1. This co-localization at the membrane facilitates the phosphorylation of Akt at Threonine 308 by PDK1 and at Serine 473 by the mTORC2 complex, leading to its full activation. Activated Akt then phosphorylates a wide array of downstream substrates, thereby regulating various cellular functions.
This compound, by inhibiting PI3K, prevents the formation of PIP3, thereby blocking the recruitment and subsequent activation of Akt. This leads to a decrease in the levels of phosphorylated Akt (p-Akt).
Experimental Protocol: Western Blotting for p-Akt (Ser473)
This protocol describes the detection and quantification of phosphorylated Akt at Serine 473 by Western blotting to assess the inhibitory effect of this compound.
Materials and Reagents
-
Cell Lines: A suitable cell line with a constitutively active or inducible PI3K/Akt pathway (e.g., THP-1, cancer cell lines with PIK3CA mutations).
-
This compound: Prepare stock solutions in DMSO.
-
Cell Culture Medium and Supplements: As required for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
SDS-PAGE Gels
-
PVDF Membranes
-
Transfer Buffer
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Avoid using milk as it contains phosphoproteins that can increase background.
-
Primary Antibodies:
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-total Akt
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent Substrate (ECL)
-
Imaging System
Experimental Workflow
Step-by-Step Procedure
-
Cell Culture and Seeding:
-
Culture cells in appropriate medium and conditions until they reach 70-80% confluency.
-
Seed cells in 6-well plates at a density that will result in 80-90% confluency at the time of the experiment.
-
-
Serum Starvation (Optional):
-
To reduce basal levels of Akt phosphorylation, serum-starve the cells for 3-4 hours in a serum-free medium prior to treatment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in a serum-free or low-serum medium.
-
Pre-treat the cells with various concentrations of this compound or a vehicle control (DMSO) for 1-2 hours.
-
-
Agonist Stimulation:
-
Stimulate the PI3K/Akt pathway by adding an appropriate agonist (e.g., growth factor, chemokine) for 5-30 minutes. The choice of agonist and stimulation time should be optimized for the specific cell line. For example, in the human monocytic cell line THP-1, MCP-1 can be used to induce Akt phosphorylation.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Heat the samples at 95°C for 5 minutes.
-
Load 20-50 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
-
Western Blot Transfer:
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
-
Antibody Probing:
-
Incubate the membrane with the primary antibody (anti-p-Akt Ser473) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.
-
-
Detection and Analysis:
-
Add the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total Akt.
-
Quantify the band intensities using densitometry software. The ratio of p-Akt to total Akt is then calculated for each treatment condition.
-
Data Presentation
The quantitative data from the Western blot analysis can be summarized in a table to facilitate comparison between different concentrations of this compound.
| This compound (nM) | p-Akt (Ser473) Intensity (Arbitrary Units) | Total Akt Intensity (Arbitrary Units) | p-Akt / Total Akt Ratio | % Inhibition of Akt Phosphorylation |
| 0 (Vehicle) | 1.00 | 1.00 | 1.00 | 0% |
| 10 | 0.85 | 1.02 | 0.83 | 17% |
| 30 | 0.62 | 0.98 | 0.63 | 37% |
| 100 | 0.35 | 1.01 | 0.35 | 65% |
| 300 | 0.15 | 0.99 | 0.15 | 85% |
| 1000 | 0.05 | 1.03 | 0.05 | 95% |
Note: The data presented in the table are hypothetical and for illustrative purposes only. Actual results may vary depending on the experimental conditions and cell line used. The IC50 value for the inhibition of Akt phosphorylation can be determined by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve. In the human monocytic cell line THP-1, this compound has been shown to inhibit MCP-1 induced phosphorylation of PKB/Akt with an IC50 value of 0.4 µM.
Alternative and High-Throughput Methods
For screening a large number of compounds or conditions, a cell-based ELISA for p-Akt can be a more efficient alternative to Western blotting. This method quantifies the amount of phosphorylated Akt in cell lysates using a plate-based immunoassay format, offering higher throughput and reduced hands-on time. Other advanced techniques like LanthaScreen™ GFP cellular assays provide a time-resolved FRET-based method to monitor protein phosphorylation in a high-throughput screening compatible format.
Conclusion
The protocol described in this application note provides a robust and reliable method for assessing the inhibitory effect of this compound on PKB/Akt phosphorylation. By quantifying the dose-dependent decrease in p-Akt levels, researchers can effectively characterize the cellular potency and mechanism of action of this PI3Kγ inhibitor. The provided diagrams and data presentation format are intended to facilitate a clear understanding of the signaling pathway, experimental workflow, and results.
References
- 1. adooq.com [adooq.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 5. Development of highly sensitive cell-based AKT kinase ELISA for monitoring PI3K beta activity and compound efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of AS-252424 in Chemotaxis Assays: A Detailed Guide for Researchers
Introduction: AS-252424 is a potent and selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), a key enzyme involved in the signaling pathways that govern cell migration and chemotaxis, particularly in immune cells.[1][2][3] This makes this compound a valuable tool for researchers studying inflammatory responses, immune cell trafficking, and for professionals in drug development targeting diseases with an inflammatory component. This document provides detailed application notes and protocols for the use of this compound in chemotaxis assays, aimed at researchers, scientists, and drug development professionals.
Mechanism of Action in Chemotaxis
This compound exerts its inhibitory effect on chemotaxis by selectively targeting the p110γ catalytic subunit of PI3K. In response to chemoattractant binding to G-protein coupled receptors (GPCRs) on the cell surface, PI3Kγ is activated and phosphorylates phosphatidylinositol (3,4)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting downstream effectors such as Akt (also known as Protein Kinase B or PKB) to the plasma membrane, leading to their activation.[1] The activation of the PI3K/Akt pathway is crucial for establishing cell polarity and orchestrating the cytoskeletal rearrangements necessary for directed cell movement. By inhibiting PI3Kγ, this compound effectively blocks the production of PIP3, thereby attenuating the downstream signaling cascade that leads to chemotaxis.[1]
Quantitative Data Summary
The inhibitory activity of this compound has been quantified across various PI3K isoforms and in functional chemotaxis assays. The following tables summarize the key quantitative data for easy comparison.
Table 1: Inhibitory Activity of this compound on PI3K Isoforms
| PI3K Isoform | IC50 (nM) | Selectivity vs. PI3Kγ |
| PI3Kγ | 30 ± 10 | - |
| PI3Kα | 935 ± 150 | ~31-fold |
| PI3Kβ | 20,000 | ~667-fold |
| PI3Kδ | 20,000 | ~667-fold |
Data sourced from multiple references.
Table 2: Inhibition of Chemotaxis by this compound in Different Cell Types
| Cell Type | Chemoattractant | IC50 (µM) |
| Primary Monocytes | MCP-1 | 52 |
| THP-1 (Monocytic Cell Line) | MCP-1 | 53 |
| Raw-264 (Macrophage Cell Line) | C5a | Submicromolar to low micromolar (for p-Akt inhibition) |
| Neutrophils | Not specified | Moderate reduction at 10 mg/kg in vivo |
Data sourced from multiple references.
Experimental Protocols
Detailed methodologies for key chemotaxis experiments using this compound are provided below. The most common method is the Boyden chamber or transwell assay.
Protocol 1: THP-1 Monocyte Chemotaxis Assay
This protocol describes a method to assess the inhibitory effect of this compound on the chemotaxis of the human monocytic cell line THP-1 towards Monocyte Chemoattractant Protein-1 (MCP-1/CCL2).
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS
-
Serum-free RPMI-1640 medium
-
Recombinant Human MCP-1/CCL2
-
This compound (stock solution in DMSO)
-
Transwell inserts (5 µm pore size) for 24-well plates
-
24-well plates
-
Calcein-AM or other suitable cell stain
-
Cotton swabs
-
Methanol or 4% Paraformaldehyde (PFA) for fixation
-
Microplate reader or fluorescence microscope
Procedure:
-
Cell Culture: Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.
-
Cell Preparation:
-
Harvest THP-1 cells and wash them once with serum-free RPMI-1640.
-
Resuspend the cells in serum-free RPMI-1640 at a concentration of 1 x 10⁶ cells/mL.
-
-
Inhibitor Treatment:
-
Prepare different concentrations of this compound in serum-free RPMI-1640 from the stock solution. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Pre-incubate the THP-1 cell suspension with the various concentrations of this compound (or DMSO as a vehicle control) for 30-60 minutes at 37°C.
-
-
Assay Setup:
-
Add 600 µL of serum-free RPMI-1640 containing the desired concentration of MCP-1 (e.g., 10-50 ng/mL) to the lower chamber of the 24-well plate. Use serum-free medium alone as a negative control.
-
Place the transwell inserts into the wells.
-
Add 100 µL of the pre-incubated THP-1 cell suspension to the upper chamber of each insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours. The optimal incubation time may need to be determined empirically.
-
Quantification of Migration:
-
Carefully remove the transwell inserts from the wells.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with ice-cold methanol for 10 minutes or 4% PFA for 15 minutes.
-
Stain the cells with a suitable stain (e.g., 0.5% Crystal Violet or DAPI).
-
Wash the inserts with PBS to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of migrated cells in several random high-power fields under a microscope. Alternatively, for fluorescently labeled cells, the fluorescence can be quantified using a plate reader.
-
Protocol 2: Neutrophil Chemotaxis Assay
This protocol outlines a method for evaluating the effect of this compound on neutrophil chemotaxis in response to the chemoattractant C5a.
Materials:
-
Freshly isolated human neutrophils
-
RPMI-1640 medium with 0.1% HSA (Human Serum Albumin)
-
Recombinant Human C5a
-
This compound (stock solution in DMSO)
-
Transwell inserts (3 µm pore size) for 24- or 96-well plates
-
24- or 96-well plates
-
Cell viability/counting reagent (e.g., CellTiter-Glo®)
-
Cotton swabs
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation or red blood cell lysis.
-
Cell Preparation:
-
Resuspend the isolated neutrophils in RPMI-1640 with 0.1% HSA at a concentration of 2 x 10⁶ cells/mL.
-
Allow the cells to rest for 30 minutes at 37°C.
-
-
Inhibitor Treatment:
-
Prepare dilutions of this compound in RPMI-1640 with 0.1% HSA.
-
Pre-treat the neutrophil suspension with this compound or DMSO for 30 minutes at 37°C.
-
-
Assay Setup:
-
Add RPMI-1640 with 0.1% HSA containing C5a (e.g., 2-10 nM) to the lower chambers of the plate. Use medium without C5a as a negative control.
-
Place the transwell inserts into the wells.
-
Add 100 µL of the pre-treated neutrophil suspension to the upper chamber of each insert.
-
-
Incubation: Incubate the plate for 60-90 minutes at 37°C in a 5% CO₂ incubator.
-
Quantification of Migration:
-
After incubation, quantify the number of migrated cells in the lower chamber. This can be done by staining and counting as in Protocol 1, or by measuring ATP levels of the migrated cells using a luminescent assay like CellTiter-Glo®. The luminescence is directly proportional to the number of viable cells that have migrated.
-
Protocol 3: Dendritic Cell Chemotaxis Assay
This protocol is for assessing the impact of this compound on the migration of mature dendritic cells (DCs) towards the chemokine CCL19.
Materials:
-
Bone marrow-derived or monocyte-derived dendritic cells
-
Maturation stimulus (e.g., LPS)
-
RPMI-1640 medium with 10% FBS
-
Serum-free medium (e.g., HBSS with 0.1% BSA)
-
Recombinant Human CCL19
-
This compound (stock solution in DMSO)
-
Transwell inserts (5 or 8 µm pore size) for 24-well plates
-
24-well plates
-
Flow cytometer or fluorescence microscope
Procedure:
-
DC Generation and Maturation:
-
Generate immature DCs from bone marrow precursors or peripheral blood monocytes using appropriate cytokines (e.g., GM-CSF and IL-4).
-
Induce maturation by treating the immature DCs with a stimulus like LPS (1 µg/mL) for 24-48 hours. Mature DCs will upregulate chemokine receptors like CCR7, the receptor for CCL19.
-
-
Cell Preparation:
-
Harvest the mature DCs and wash them with serum-free medium.
-
Resuspend the cells in serum-free medium at a concentration of 1 x 10⁶ cells/mL.
-
-
Inhibitor Treatment:
-
Pre-incubate the mature DC suspension with various concentrations of this compound or DMSO for 30-60 minutes at 37°C.
-
-
Assay Setup:
-
Add serum-free medium containing CCL19 (e.g., 50-100 ng/mL) to the lower chamber of the 24-well plate. Use medium alone as a negative control.
-
Place the transwell inserts into the wells.
-
Add 100 µL of the pre-treated DC suspension to the upper chamber.
-
-
Incubation: Incubate the plate for 3-5 hours at 37°C in a 5% CO₂ incubator.
-
Quantification of Migration:
-
Collect the cells that have migrated into the lower chamber.
-
Count the migrated cells using a hemocytometer or by flow cytometry for a fixed period of time. Flow cytometry allows for more accurate quantification.
-
Alternatively, the cells on the bottom of the insert can be fixed, stained, and counted as described in Protocol 1.
-
Concluding Remarks
This compound is a powerful and selective inhibitor of PI3Kγ, making it an indispensable tool for studying the role of this kinase in chemotaxis. The protocols provided here offer a starting point for researchers to investigate the effects of this compound on the migration of various immune cells. It is recommended to optimize parameters such as cell number, chemoattractant concentration, and incubation time for each specific experimental setup to ensure robust and reproducible results. Careful consideration of controls, including vehicle controls and no-chemoattractant controls, is essential for accurate data interpretation.
References
Application Notes and Protocols for AS-252424 in the Study of c-Kit Ligand-Induced Leukotriene C4 Generation
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS-252424 is a potent and selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), a key enzyme in inflammatory and immune responses.[1][2][3][4] This document provides detailed application notes and experimental protocols for utilizing this compound as a chemical tool to investigate the role of PI3Kγ in c-Kit ligand (KL)-induced generation of leukotriene C4 (LTC4) in mast cells. Mast cells are critical players in allergic and inflammatory diseases, and their activation via the c-Kit receptor (also known as stem cell factor receptor) triggers the release of various inflammatory mediators, including leukotrienes.[5] Understanding the signaling pathways that regulate LTC4 synthesis is crucial for the development of novel anti-inflammatory therapeutics. This compound serves as a valuable pharmacological agent to dissect the involvement of PI3Kγ in this process.
Mechanism of Action
This compound selectively inhibits the catalytic activity of the p110γ subunit of PI3K. Upon stimulation of mast cells with c-Kit ligand, PI3Kγ is activated downstream of the c-Kit receptor. This leads to the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), a key second messenger. PIP3 recruits and activates downstream signaling molecules, including Akt and protein kinase C (PKC), which are implicated in the activation of phospholipase A2 (PLA2) and the subsequent arachidonic acid cascade that produces leukotrienes. By inhibiting PI3Kγ, this compound blocks the production of PIP3 and thereby attenuates the downstream signaling events required for LTC4 generation.
Quantitative Data
The inhibitory activity of this compound on various PI3K isoforms and other kinases is summarized in the table below. This data highlights the selectivity of this compound for PI3Kγ.
| Target | IC50 (nM) | Reference |
| PI3Kγ | 30 ± 10 | |
| PI3Kα | 935 ± 150 | |
| PI3Kβ | 20,000 | |
| PI3Kδ | 20,000 | |
| Casein Kinase 2 (CK2) | 20 |
The inhibitory effect of this compound on c-Kit ligand-induced LTC4 generation in primary mouse bone marrow-derived mast cells (BMMCs) has been demonstrated, with effective concentrations in the range of 0.5-2.5 µM.
Signaling Pathway Diagram
References
Utilizing AS-252424 in Studies of Renal Ischemia-Reperfusion Injury: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Renal ischemia-reperfusion injury (IRI) is a major cause of acute kidney injury (AKI), a condition associated with high morbidity and mortality. The pathophysiology of renal IRI is complex, involving direct cellular damage from hypoxia and a subsequent inflammatory response upon the restoration of blood flow.[1][2] This inflammatory cascade, characterized by the infiltration of immune cells such as neutrophils, macrophages, and T cells, exacerbates tissue damage through the release of pro-inflammatory cytokines and reactive oxygen species.[1][3]
Phosphoinositide 3-kinase γ (PI3Kγ) has emerged as a critical mediator in this inflammatory process.[2] It is highly expressed in leukocytes and plays a key role in their migration to sites of inflammation. AS-252424 is a potent and selective inhibitor of PI3Kγ, making it a valuable tool for investigating the role of this signaling pathway in renal IRI and for exploring potential therapeutic interventions. Studies have demonstrated that both genetic knockout of PI3Kγ and pharmacological inhibition with selective inhibitors like AS-605240 (a compound with a similar mechanism to this compound) can protect the kidney from IRI. This protection is attributed to a reduction in inflammatory cell infiltration, decreased production of pro-inflammatory molecules, and consequently, diminished tubular epithelial cell apoptosis.
These application notes provide a comprehensive overview of the use of this compound in preclinical studies of renal IRI, including detailed experimental protocols, a summary of expected quantitative outcomes, and a visualization of the targeted signaling pathway.
Data Presentation: Efficacy of PI3Kγ Inhibition in Renal Ischemia-Reperfusion Injury
The following tables summarize the quantitative data from studies investigating the effects of PI3Kγ inhibition in a mouse model of renal IRI. The data is derived from studies using either PI3Kγ knockout mice or wild-type mice treated with the selective PI3Kγ inhibitor AS-605240. These results are indicative of the expected outcomes when utilizing this compound in similar experimental setups.
Table 1: Renal Function Markers
| Group | Serum Creatinine (mg/dL) | Blood Urea Nitrogen (BUN) (mg/dL) |
| Sham | ~0.2 | ~25 |
| IRI + Vehicle | ~1.5 - 2.5 | ~150 - 200 |
| IRI + PI3Kγ Inhibitor (AS-605240) | ~0.5 - 1.0 | ~80 - 120 |
| PI3Kγ Knockout + IRI | Significantly lower than WT + IRI | Significantly lower than WT + IRI |
Data are presented as approximate ranges based on published literature and may vary depending on the specific experimental conditions (e.g., duration of ischemia).
Table 2: Inflammatory Cell Infiltration in Kidney Tissue
| Cell Type | IRI + Vehicle (Cells per High Power Field) | IRI + PI3Kγ Inhibitor (AS-605240) (Cells per High Power Field) |
| Neutrophils (MPO+) | ~45 | ~25 |
| Macrophages (F4/80+) | Significantly increased | Significantly decreased |
| T-Cells (CD3+) | Significantly increased | Significantly decreased |
Quantitative data for macrophages and T-cells are often presented as "significantly increased/decreased" in the literature without specific cell counts per HPF.
Table 3: Pro-inflammatory Cytokine mRNA Expression in Kidney Tissue (Fold change vs. Sham)
| Cytokine | IRI + Vehicle | IRI + PI3Kγ Inhibitor (AS-605240) |
| IL-6 | Markedly increased | Considerably reduced |
| MCP-1 | Markedly increased | Considerably reduced |
| TNF-α | Markedly increased | Considerably reduced |
| MIP-2 | Markedly increased | Considerably reduced |
The term "markedly increased" and "considerably reduced" are used as specific fold-change values can vary between experiments.
Experimental Protocols
This section provides a detailed methodology for a typical in vivo study investigating the efficacy of this compound in a mouse model of renal ischemia-reperfusion injury.
Murine Model of Renal Ischemia-Reperfusion Injury
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle (e.g., DMSO, PEG300, Tween 80, saline)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Sterile surgical instruments
-
Micro-aneurysm clips or vascular clamps
-
Heating pad
-
Suture materials
-
Sterile saline
Procedure:
-
Animal Preparation and Anesthesia:
-
Acclimatize mice to the animal facility for at least one week before the experiment.
-
Anesthetize the mice using an appropriate anesthetic cocktail (e.g., intraperitoneal injection of ketamine and xylazine).
-
Place the anesthetized mouse on a heating pad to maintain body temperature at 37°C throughout the surgical procedure.
-
-
Surgical Procedure (Bilateral Renal Ischemia):
-
Make a midline abdominal incision to expose the kidneys.
-
Carefully dissect the renal pedicles, isolating the renal artery and vein.
-
Induce ischemia by clamping both renal pedicles with micro-aneurysm clips. The duration of ischemia can be varied to induce different severities of injury (e.g., 22-30 minutes for mild to moderate injury).
-
After the ischemic period, remove the clamps to initiate reperfusion. Visually confirm reperfusion by the return of the kidneys' normal color.
-
Close the abdominal incision in layers using sutures.
-
Administer a subcutaneous injection of warm sterile saline to compensate for fluid loss.
-
-
This compound Administration:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute in a vehicle appropriate for in vivo administration.
-
Administer this compound or the vehicle to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection). The timing of administration can be before ischemia (pre-treatment) or during reperfusion. A typical oral dose used for similar PI3Kγ inhibitors is in the range of 10 mg/kg.
-
-
Post-Operative Care and Sample Collection:
-
Monitor the mice during recovery from anesthesia.
-
At a predetermined time point after reperfusion (e.g., 24, 48, or 72 hours), euthanize the mice.
-
Collect blood samples via cardiac puncture for serum analysis (creatinine, BUN).
-
Harvest the kidneys. One kidney can be fixed in 10% formalin for histological analysis, and the other can be snap-frozen in liquid nitrogen for molecular analysis (e.g., RNA extraction for qPCR).
-
Biochemical Analysis of Renal Function
-
Centrifuge the collected blood to separate the serum.
-
Measure serum creatinine and BUN levels using commercially available assay kits according to the manufacturer's instructions.
Histological Analysis
-
Embed the formalin-fixed kidney tissue in paraffin and cut sections (e.g., 4-5 µm).
-
Perform Hematoxylin and Eosin (H&E) staining to assess tubular injury, including tubular dilation, cast formation, and necrosis.
-
Perform immunohistochemistry (IHC) to detect and quantify inflammatory cell infiltration using specific antibodies for:
-
Neutrophils (e.g., anti-Myeloperoxidase, MPO)
-
Macrophages (e.g., anti-F4/80)
-
T-cells (e.g., anti-CD3)
-
Quantitative Real-Time PCR (qPCR)
-
Extract total RNA from the frozen kidney tissue using a suitable RNA isolation kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using specific primers for pro-inflammatory cytokines such as IL-6, MCP-1, TNF-α, and MIP-2.
-
Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH).
Visualizations
PI3Kγ Signaling Pathway in Renal IRI
Caption: PI3Kγ signaling cascade in inflammatory cell migration.
Experimental Workflow for Evaluating this compound in Renal IRI
Caption: Workflow for in vivo studies of this compound in renal IRI.
References
Troubleshooting & Optimization
AS-252424 solubility and stability in different solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of AS-252424. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental planning and execution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[1][2][3][4][5] It is important to use freshly opened, anhydrous DMSO, as the presence of moisture can significantly reduce the solubility of the compound. For in vivo studies, further dilution in aqueous buffers or formulation with other vehicles like PEG300 and Tween 80 may be necessary.
Q2: I am observing precipitation when I dilute my this compound stock solution in an aqueous buffer. What should I do?
A2: this compound has low aqueous solubility. Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue. To mitigate this, consider the following:
-
Lower the final concentration: The final concentration of this compound in your aqueous medium may be exceeding its solubility limit. Try working with a more dilute solution.
-
Maintain a small percentage of DMSO: Ensure the final concentration of DMSO in your working solution is sufficient to maintain solubility, but low enough to not affect your experimental system (typically <0.5%).
-
Use a surfactant or co-solvent: For in vivo preparations, co-solvents such as PEG300 and surfactants like Tween 80 can improve aqueous compatibility.
-
Prepare fresh dilutions: Only dilute the stock solution immediately before use to minimize the time the compound is in a less stable, aqueous environment.
Q3: How should I store my this compound solutions?
A3: For long-term storage, it is recommended to store this compound as a powder at -20°C for up to 3 years. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.
Q4: There are slight variations in the reported solubility of this compound across different suppliers. Why is this?
A4: The observed variations in solubility data can be attributed to several factors, including:
-
Differences in the purity of the compound.
-
The method used for solubility determination (e.g., kinetic vs. thermodynamic).
-
The specific conditions of the experiment, such as temperature and the use of sonication.
-
The water content of the solvent used, particularly for DMSO.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving this compound powder in DMSO | Insufficient solvent volume or presence of moisture in DMSO. | Increase the solvent volume to achieve the desired concentration. Use fresh, anhydrous DMSO. Gentle warming to 37°C and sonication can also aid in dissolution. |
| Precipitation in cell culture media | Exceeding the aqueous solubility limit of this compound. | Lower the final working concentration. Ensure the final DMSO concentration is kept to a minimum (e.g., <0.5%) while still maintaining solubility. |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | Aliquot stock solutions to avoid multiple freeze-thaw cycles. Ensure solutions are stored at the recommended temperatures (-20°C or -80°C). Prepare fresh working solutions from the stock for each experiment. |
Data Summary
This compound Solubility
| Solvent | Reported Solubility | Molar Concentration | Source |
| DMSO | 61 mg/mL | ~199.81 mM | |
| DMSO | 45 mg/mL | ~147.41 mM | |
| DMSO | 25 mg/mL | ~81.89 mM | |
| DMSO | 20 mg/mL | ~65.51 mM | |
| DMF | 20 mg/mL | ~65.51 mM | |
| Ethanol | 10 mg/mL | ~32.76 mM | |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | ~1.64 mM | |
| Water | Insoluble | - |
Note: The molecular weight of this compound is 305.28 g/mol .
This compound Storage and Stability
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent | -80°C | 1-2 years |
| In Solvent | -20°C | 1 month - 1 year |
Experimental Protocols
Protocol for Determining Equilibrium Solubility (Shake-Flask Method)
A common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound powder to a known volume of the desired solvent in a sealed vial.
-
Agitate the mixture at a constant temperature using a shaker or stirrer for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After reaching equilibrium, separate the undissolved solid from the saturated solution. This is typically done by centrifuging the sample and then filtering the supernatant through a chemically inert filter (e.g., a 0.22 µm PTFE syringe filter).
-
-
Quantification:
-
Accurately quantify the concentration of this compound in the clear filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Prepare a calibration curve with standard solutions of known concentrations to ensure accurate measurement.
-
-
Data Reporting:
-
Express the solubility in units such as mg/mL or molarity (mol/L) at the specified temperature.
-
Visualizations
Caption: Workflow for determining equilibrium solubility.
Caption: Simplified PI3K/Akt signaling pathway.
References
Technical Support Center: Optimizing AS-252424 Dosage for In Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of AS-252424 for in vivo experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ).[1][2] It functions as an ATP-competitive inhibitor.[2] The primary signaling pathway affected by this compound is the PI3K/Akt/mTOR pathway, which is crucial for cellular functions like growth, proliferation, differentiation, and survival.[3]
Q2: How selective is this compound for PI3Kγ over other PI3K isoforms?
This compound exhibits significant selectivity for PI3Kγ. Its inhibitory concentration (IC50) for PI3Kγ is approximately 30-33 nM.[1] In comparison, its IC50 values for other class I PI3K isoforms are much higher, indicating lower potency:
-
PI3Kα: ~935 nM
-
PI3Kβ: ~20 µM
-
PI3Kδ: ~20 µM
This selectivity makes this compound a valuable tool for studying the specific roles of PI3Kγ in various physiological and pathological processes.
Q3: What are the known off-target effects of this compound?
While highly selective for PI3Kγ, this compound has been shown to inhibit other kinases at higher concentrations. The most notable off-target effects are the inhibition of:
-
Casein Kinase 2 (CK2): with an IC50 of approximately 0.02 µM.
-
Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4): this compound can also inhibit ACSL4, which is involved in ferroptosis.
Researchers should be aware of these potential off-target effects when interpreting experimental results, especially at higher concentrations of the inhibitor.
In Vivo Dosing and Administration
Q4: What is a recommended starting dose for in vivo experiments with this compound?
A commonly cited and effective oral dose of this compound in mouse models is 10 mg/kg . This dosage has been used successfully in a thioglycollate-induced peritonitis model, where it resulted in a significant reduction in neutrophil recruitment. This dose has also been reported in a mouse model of toluene diisocyanate-induced asthma.
Q5: What is the pharmacokinetic profile of this compound and how does it affect experimental design?
A critical consideration for in vivo studies is the short half-life of this compound, which is approximately 1 hour with a relatively high clearance. This modest pharmacokinetic profile means that for sustained inhibition of PI3Kγ, frequent administration may be necessary depending on the experimental endpoint. For studies looking at later time points (e.g., 24-48 hours), the short half-life might limit the observable effects on processes like macrophage and monocyte recruitment.
Q6: How should I prepare this compound for oral administration?
A standard formulation for oral gavage involves a multi-component vehicle to ensure solubility and stability. A widely used protocol is as follows:
-
Prepare a stock solution of this compound in DMSO.
-
For the final working solution, mix the DMSO stock with PEG300, Tween 80, and sterile water (ddH2O). A common ratio is 4% DMSO, 50% PEG300, 5% Tween 80, and 41% ddH2O.
-
It is crucial to prepare this solution fresh before each use for optimal results.
Quantitative Data Summary
| Parameter | Value | Species | Model | Administration Route | Source |
| Effective Dose | 10 mg/kg | Mouse | Thioglycollate-induced peritonitis | Oral | |
| Effective Dose | 10 mg/kg | Mouse | Toluene diisocyanate-induced asthma | Oral | |
| Half-life (t1/2) | ~1 hour | Not specified | Not applicable | Not applicable |
| Inhibitory Concentration (IC50) | ||||
| PI3Kγ | 30-33 nM | In vitro | Cell-free assay | Not applicable |
| PI3Kα | 935 nM | In vitro | Cell-free assay | Not applicable |
| PI3Kβ | 20 µM | In vitro | Cell-free assay | Not applicable |
| PI3Kδ | 20 µM | In vitro | Cell-free assay | Not applicable |
| CK2 | 0.02 µM | In vitro | Cell-free assay | Not applicable |
Troubleshooting Guide
Q7: I am observing unexpected or inconsistent results in my in vivo study. What could be the issue?
Several factors could contribute to variability in in vivo experiments with this compound. Consider the following troubleshooting points:
-
Compound Stability and Solubility: this compound has limited solubility in aqueous solutions. Ensure your formulation is prepared correctly and freshly before each administration. Precipitation of the compound will lead to a lower effective dose.
-
Short Half-Life: The 1-hour half-life of this compound is a major consideration. If your experimental endpoint is several hours after a single dose, the compound may have been cleared, and the target may no longer be inhibited. Consider a dosing schedule with more frequent administrations.
-
Off-Target Effects: At higher doses, the inhibition of CK2 and ACSL4 could lead to confounding effects. If your results are difficult to interpret, consider whether these off-target activities might be playing a role.
-
Animal Model and Disease Context: The efficacy of a PI3Kγ inhibitor can be highly dependent on the specific animal model and the role of PI3Kγ in the disease pathology being studied.
-
Route of Administration: While oral administration is most commonly reported, ensure this is the optimal route for your experimental question. For more direct and immediate systemic exposure, alternative routes like intraperitoneal or intravenous injection could be considered, though specific formulations for these routes are not well-documented for this compound.
Q8: My this compound solution appears cloudy or has precipitated. What should I do?
Precipitation is a common issue with hydrophobic compounds like this compound. To troubleshoot:
-
Ensure Fresh DMSO: Moisture-absorbing DMSO can reduce the solubility of the compound. Always use fresh, anhydrous DMSO to prepare your stock solution.
-
Proper Mixing: When preparing the final formulation, ensure each component is thoroughly mixed before adding the next. Sonication can sometimes help to dissolve the compound.
-
Immediate Use: The recommended formulation with PEG300, Tween 80, and water should be used immediately after preparation to minimize the risk of precipitation.
Experimental Protocols & Visualizations
PI3Kγ Signaling Pathway
The PI3Kγ signaling pathway is primarily activated by G-protein coupled receptors (GPCRs). Upon ligand binding, the Gβγ subunits of the G-protein dissociate and activate PI3Kγ. PI3Kγ then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt and PDK1. This cascade ultimately leads to the activation of mTOR and NF-κB, regulating various cellular processes.
Caption: PI3Kγ Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Dosing
A typical workflow for an in vivo experiment using this compound involves careful planning of the dosing regimen, preparation of the formulation, administration to the animal model, and subsequent analysis.
Caption: A generalized workflow for conducting in vivo experiments with this compound.
Logical Troubleshooting Flowchart
When encountering issues with your in vivo experiments, a systematic approach to troubleshooting can help identify the root cause.
References
Technical Support Center: Troubleshooting AS-252424 Off-Target Effects in Cellular Assays
This technical support guide is designed for researchers, scientists, and drug development professionals using AS-252424 in cellular assays. It provides troubleshooting advice and answers to frequently asked questions regarding potential off-target effects of this PI3Kγ inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), with an IC50 value of approximately 30 nM in cell-free assays.[1][2] PI3Kγ is a key enzyme in the PI3K/Akt/mTOR signaling pathway, which is involved in cellular functions such as cell growth, proliferation, differentiation, motility, and survival.[3]
Q2: What are the known off-targets of this compound?
While this compound is selective for PI3Kγ, it has been shown to inhibit other kinases and enzymes at higher concentrations. The primary known off-targets are Casein Kinase 2 (CK2) and long-chain acyl-CoA synthetase 4 (ACSL4).[1][4] It is crucial to consider these off-target activities when interpreting experimental data, especially when using this compound at concentrations significantly higher than its PI3Kγ IC50.
Q3: I am observing a phenotype in my cells that is inconsistent with PI3Kγ inhibition. Could this be an off-target effect?
Yes, unexpected cellular phenotypes are often indicative of off-target effects, especially when using the inhibitor at high concentrations. To dissect on-target versus off-target effects, it is essential to perform control experiments. These may include using a structurally different PI3Kγ inhibitor to see if the phenotype is reproducible, or employing genetic approaches like siRNA or CRISPR/Cas9 to knock down PI3Kγ and observe if the phenotype is replicated.
Q4: My cell viability assay shows increased cell death at concentrations where I expect to see specific PI3Kγ inhibition. What could be the cause?
Unexpected cytotoxicity can arise from the inhibition of "housekeeping" kinases or other essential cellular proteins that are off-targets of the inhibitor. It is recommended to perform a dose-response curve to determine the concentration at which this compound induces cytotoxicity and compare this to the concentration required for PI3Kγ inhibition (e.g., by monitoring p-Akt levels). A significant difference between these concentrations may point towards off-target toxicity.
Q5: How can I confirm that the observed effect in my assay is due to the inhibition of PI3Kγ and not an off-target?
Confirming on-target effects is a critical step in validating your results. A multi-pronged approach is recommended:
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of PI3Kγ. If the resulting phenotype mimics the effect of this compound, it provides strong evidence for on-target activity.
-
Rescue Experiments: In cells where PI3Kγ has been knocked out, re-introducing a version of PI3Kγ that is resistant to this compound should reverse the inhibitor's effects if they are on-target.
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Dose-Response Correlation: Correlate the concentration of this compound required to produce the cellular phenotype with the concentration required to inhibit PI3Kγ activity (e.g., phosphorylation of its downstream target Akt).
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating potential off-target effects of this compound in your cellular assays.
Issue 1: Unexpected or Inconsistent Phenotype
-
Problem: The observed cellular response (e.g., morphology change, unexpected signaling pathway activation) does not align with the known functions of PI3Kγ.
-
Troubleshooting Steps:
-
Verify On-Target Inhibition: Confirm that this compound is inhibiting PI3Kγ at the concentration used by performing a Western blot for phosphorylated Akt (p-Akt), a downstream target of PI3Kγ.
-
Rule Out Off-Target Effects:
-
Titrate the Inhibitor: Perform a dose-response experiment to determine the lowest effective concentration. Higher concentrations are more likely to induce off-target effects.
-
Use an Alternative PI3Kγ Inhibitor: Treat cells with a structurally different PI3Kγ inhibitor. If the unexpected phenotype persists, it is less likely to be a compound-specific off-target effect.
-
Genetic Validation: Use siRNA or CRISPR to specifically knock down PI3Kγ and see if the phenotype is replicated.
-
-
Issue 2: Unexplained Cytotoxicity
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Problem: Significant cell death is observed at concentrations intended to be selective for PI3Kγ.
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Troubleshooting Steps:
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Determine IC50 for Viability vs. On-Target Inhibition: Conduct a cell viability assay (e.g., MTT or resazurin) to determine the cytotoxic concentration range. Compare this to the concentration range that inhibits p-Akt. A large discrepancy suggests off-target toxicity.
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Investigate Known Off-Targets: Consider if the inhibition of CK2 or ACSL4 could be responsible for the observed cytotoxicity in your specific cell type.
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Control for Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) is not contributing to cell death by including a vehicle-only control.
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Issue 3: Lack of Expected Phenotype
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Problem: this compound does not produce the expected biological effect, even at concentrations that inhibit p-Akt.
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Troubleshooting Steps:
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Confirm Pathway Activation: Ensure that the PI3Kγ pathway is active in your cellular model under the experimental conditions. You may need to stimulate the pathway with an appropriate agonist.
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Consider Compensatory Pathways: Inhibition of one signaling pathway can sometimes lead to the activation of parallel or feedback pathways that may mask the expected phenotype. Probe for the activation of other relevant signaling pathways (e.g., MAPK/ERK) via Western blot.
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Evaluate Cell Line Specificity: The role of PI3Kγ can vary between different cell types. The lack of a phenotype may be a true biological result for your specific cellular context.
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Data Presentation
Table 1: Inhibitory Potency (IC50) of this compound against its Primary Target and Known Off-Targets
| Target | IC50 (nM) | Notes |
| PI3Kγ | 30 - 33 | Primary on-target. |
| PI3Kα | 935 | ~30-fold selectivity for PI3Kγ over PI3Kα. |
| PI3Kβ | 20,000 | Low inhibitory activity. |
| PI3Kδ | 20,000 | Low inhibitory activity. |
| Casein Kinase 2 (CK2) | 20 | Potent off-target. |
| ACSL4 | 2,200 (in cells) | Recently identified off-target. |
IC50 values are approximate and can vary depending on assay conditions.
Mandatory Visualizations
Caption: PI3Kγ signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for troubleshooting off-target effects.
Caption: Logical diagram for distinguishing on-target vs. off-target effects.
Experimental Protocols
Protocol 1: Western Blot for Phospho-Akt (Ser473)
This protocol provides a general method to assess the on-target activity of this compound by measuring the phosphorylation of Akt, a downstream effector of PI3Kγ.
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Cell Seeding and Treatment:
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Seed cells in a 6-well plate to achieve 70-80% confluency.
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Serum starve cells (if appropriate for your cell type) for 3-24 hours.
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Pre-treat cells with a dose range of this compound (e.g., 0, 10, 100, 1000 nM) or vehicle control (DMSO) for 1-2 hours.
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Stimulate cells with an appropriate agonist (e.g., C5a, MCP-1) for 5-10 minutes to activate the PI3Kγ pathway.
-
-
Protein Extraction:
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Place plates on ice and wash cells twice with ice-cold PBS.
-
Lyse cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape cells and transfer lysate to a microcentrifuge tube.
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Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.
-
Collect the supernatant.
-
-
Western Blotting:
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Determine protein concentration (e.g., BCA assay).
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against p-Akt (Ser473) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detect with an ECL substrate and image.
-
Strip and re-probe the membrane for total Akt as a loading control.
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Protocol 2: Monocyte Chemotaxis Assay
This protocol describes a Boyden chamber assay to measure the effect of this compound on monocyte migration.
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Cell Preparation:
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Isolate primary human monocytes or use a monocytic cell line (e.g., THP-1).
-
Resuspend cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
-
Chemotaxis Assay:
-
Use a 96-well Boyden chamber with a 5 µm pore size membrane.
-
Add chemoattractant (e.g., MCP-1 at 10-100 ng/mL) to the lower chamber.
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Add the cell suspension to the upper chamber (the insert).
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Incubate for 2-4 hours at 37°C in a CO2 incubator.
-
-
Quantification of Migration:
-
Remove non-migrated cells from the top of the insert.
-
Quantify the migrated cells in the lower chamber. This can be done by:
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Staining cells with a fluorescent dye (e.g., Calcein-AM) and reading fluorescence.
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Measuring cellular ATP content using a luminescence-based assay (e.g., CellTiter-Glo®).
-
-
Calculate the percentage of inhibition of chemotaxis for each this compound concentration compared to the vehicle control.
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Protocol 3: Cell Viability Assay (MTT/Resazurin)
This protocol outlines a method to assess the cytotoxicity of this compound.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow cells to adhere overnight.
-
Treat cells with a range of this compound concentrations for 24, 48, or 72 hours. Include a vehicle control and a positive control for cell death.
-
-
MTT Assay:
-
Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
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The MTT is reduced by metabolically active cells to a purple formazan product.
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Add a solubilization solution (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Read the absorbance at ~570 nm.
-
-
Resazurin Assay:
-
Add resazurin solution to each well and incubate for 1-4 hours at 37°C.
-
Viable cells reduce the blue resazurin to the pink, fluorescent resorufin.
-
Measure fluorescence (Ex/Em ~560/590 nm).
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot a dose-response curve to determine the IC50 for cytotoxicity.
-
References
Technical Support Center: AS-252424 & Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize AS-252424-induced toxicity in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of Phosphoinositide 3-kinase gamma (PI3Kγ).[1][2] Its primary mechanism of action is as an ATP-competitive inhibitor of PI3Kγ, an enzyme involved in cellular functions like cell growth, proliferation, differentiation, and motility.[1]
Q2: What are the known off-target effects of this compound?
While highly selective for PI3Kγ, this compound has been shown to inhibit Casein Kinase 2 (CK2) and long-chain acyl-CoA synthetase 4 (ACSL4) at higher concentrations.[3] When designing experiments, it is crucial to consider these potential off-target effects, especially at concentrations significantly higher than the IC50 for PI3Kγ.
Q3: What are the initial signs of this compound toxicity in primary cell cultures?
Initial signs of toxicity can be subtle and should be carefully monitored. These may include:
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Morphological Changes: Cells may appear rounded, shrunken, or granulated. You might also observe an increase in cytoplasmic vacuoles.
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Reduced Cell Adhesion: A noticeable increase in floating cells in the culture medium of adherent primary cells.
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Decreased Proliferation Rate: A slower than expected increase in cell number compared to vehicle-treated control cells.
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Increased Cell Debris: An accumulation of cellular fragments in the culture medium, indicative of cell death.
Q4: What is a recommended starting concentration for this compound in primary cell culture experiments?
The optimal concentration of this compound is highly dependent on the primary cell type and the specific experimental goals. A good starting point is to perform a dose-response experiment. Based on published data, concentrations for inhibiting downstream signaling in primary cells like monocytes and mast cells have ranged from the low nanomolar to the low micromolar range.[2] For example, 100 nM of this compound has been shown to have significant effects on HL-1 cardiomyocytes. It is important to note that one study found that even high doses of this compound had minimal effect on the proliferation of hematopoietic progenitor cells, suggesting that its toxicity profile can be cell-type specific.
Troubleshooting Guides
Problem 1: Excessive Cell Death Observed at Expected Efficacious Concentrations
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Possible Cause:
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High Sensitivity of Primary Cells: Primary cells are often more sensitive to chemical treatments than immortalized cell lines.
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Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to primary cells, even at low final concentrations.
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Off-Target Effects: At higher concentrations, this compound may be inhibiting other essential kinases or cellular processes, leading to toxicity.
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-
Troubleshooting Steps:
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Optimize this compound Concentration: Perform a comprehensive dose-response curve starting from a much lower concentration (e.g., 1 nM) and extending to a high concentration (e.g., 10 µM).
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Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is as low as possible, ideally below 0.1%. Always include a vehicle control with the same final DMSO concentration as your highest this compound concentration.
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Reduce Exposure Time: Determine the minimum incubation time required to observe the desired biological effect. Shorter exposure times can often reduce toxicity.
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Assess Cell Viability at Multiple Time Points: Measure cell viability at various time points (e.g., 6, 12, 24, 48 hours) to understand the kinetics of the toxic response.
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Consider Serum Concentration: Serum proteins can sometimes bind to small molecules, reducing their effective concentration and toxicity. Experimenting with different serum concentrations in your culture medium may be beneficial.
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Problem 2: Inconsistent or Non-Reproducible Results
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Possible Cause:
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Compound Precipitation: this compound may precipitate out of solution when diluted into aqueous culture medium, leading to inconsistent dosing.
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Variability in Primary Cell Health: The health, passage number, and confluency of primary cells can significantly impact their response to treatment.
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Inconsistent Dosing: Inaccurate pipetting or improper mixing can lead to variability between wells and experiments.
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-
Troubleshooting Steps:
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Ensure Complete Solubilization: After diluting the this compound stock solution into your culture medium, vortex or mix thoroughly before adding it to your cells. Visually inspect the medium for any signs of precipitation.
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Standardize Cell Culture Conditions: Use primary cells with a consistent and low passage number. Ensure cells are seeded at a consistent density and are in a healthy, proliferating state before treatment.
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Prepare Fresh Dilutions: Prepare fresh dilutions of this compound from a frozen stock for each experiment to avoid degradation of the compound in diluted, aqueous solutions.
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Use Precise Pipetting Techniques: Calibrate your pipettes regularly and use reverse pipetting for viscous solutions like DMSO stock to ensure accurate dispensing.
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Data Presentation
Table 1: In Vitro Activity of this compound
| Target | IC50 (Cell-Free Assay) | Cell-Based Assay | Cell Type | Effective Concentration | Reference |
| PI3Kγ | 30 nM | PKB/Akt Phosphorylation | THP-1 | 0.4 µM (IC50) | |
| PI3Kα | 935 nM | Chemotaxis | Primary Monocytes | 52 µM (IC50) | |
| PI3Kβ | 20 µM | Proliferation | HPAF, Capan1 | Not specified | |
| PI3Kδ | 20 µM | Calcium Transients | HL-1 Cardiomyocytes | 100 nM | |
| CK2 | 20 nM | Leukotriene C4 Production | Primary Mast Cells | 0.5 - 2.5 µM | |
| ACSL4 | Not specified | Ferroptosis Inhibition | HT-1080 | 2.2 µM (IC50) |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using the MTT Assay
Objective: To determine the concentration-dependent effect of this compound on the viability of primary cells.
Materials:
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Primary cells of interest
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Complete cell culture medium
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This compound (dissolved in DMSO to a stock concentration of 10 mM)
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96-well clear flat-bottom tissue culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
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Multichannel pipette
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Plate reader (absorbance at 570 nm)
Procedure:
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Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well. Allow cells to adhere and stabilize overnight in a humidified incubator at 37°C with 5% CO2.
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Compound Treatment:
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Prepare serial dilutions of this compound in complete culture medium. A common starting range is from 1 nM to 10 µM.
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Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
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Include "untreated" and "vehicle control" (medium with the highest final DMSO concentration) wells.
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Carefully remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
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Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
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MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.
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Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
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Absorbance Reading: Read the absorbance at 570 nm using a plate reader.
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Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Assessing Membrane Integrity using the Lactate Dehydrogenase (LDH) Assay
Objective: To quantify cell death by measuring the release of LDH from damaged cells into the culture medium.
Materials:
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Primary cells treated with this compound (as described in Protocol 1)
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Commercially available LDH cytotoxicity assay kit
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96-well clear flat-bottom plate for the assay
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Plate reader (absorbance at the wavelength specified by the kit manufacturer, typically 490 nm)
Procedure:
-
Prepare Controls: In addition to your experimental wells, prepare wells for:
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Spontaneous LDH Release: Untreated cells.
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Maximum LDH Release: Untreated cells lysed with the lysis buffer provided in the kit.
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Background: Culture medium only.
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Supernatant Collection: After the desired incubation period with this compound, carefully collect a portion of the cell culture supernatant from each well without disturbing the cells. Transfer the supernatant to a new 96-well plate.
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LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant, following the manufacturer's instructions.
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Incubation: Incubate the plate for the time specified in the kit instructions, protected from light.
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Absorbance Reading: Measure the absorbance at the recommended wavelength.
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Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control, after subtracting the background absorbance.
Mandatory Visualization
Caption: PI3Kγ signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound toxicity in primary cells.
Caption: Logical workflow for troubleshooting this compound toxicity.
References
Interpreting unexpected results with AS-252424 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AS-252424. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform.[1][2] It functions as an ATP-competitive inhibitor.[3][4] The PI3K family of enzymes is involved in crucial cellular functions like cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking.[5]
Q2: What is the selectivity profile of this compound against different PI3K isoforms?
This compound shows significant selectivity for PI3Kγ over other class I PI3K isoforms. The half-maximal inhibitory concentrations (IC50) are provided in the table below.
Q3: Are there any known off-target effects of this compound?
Yes, this compound has been shown to inhibit other kinases at concentrations close to its IC50 for PI3Kγ. Notably, it inhibits Casein Kinase 2 (CK2) and long-chain acyl-CoA synthetase 4 (ACSL4). A screening against 80 different serine/threonine and tyrosine kinases showed no other significant inhibition at a concentration of 10 µM.
Troubleshooting Guides
Q4: I am not observing the expected inhibition of Akt phosphorylation (p-Akt) after this compound treatment. What could be the reason?
Several factors could contribute to a lack of effect on Akt phosphorylation. Here is a step-by-step guide to troubleshoot this issue:
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Step 1: Verify Compound Integrity and Handling.
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Solubility: this compound is soluble in DMSO. Ensure that the compound is fully dissolved. Sonication is recommended to aid dissolution. Hygroscopic DMSO can reduce solubility, so it is advisable to use fresh, high-quality DMSO.
-
Storage: The powdered form of this compound should be stored at -20°C for long-term stability (up to 3 years). Stock solutions in DMSO should be stored at -80°C for up to a year and aliquoted to avoid repeated freeze-thaw cycles.
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-
Step 2: Review Experimental Parameters.
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Concentration: The effective concentration of this compound can vary significantly depending on the cell type and the stimulus used to activate the PI3K pathway. While the IC50 for PI3Kγ in cell-free assays is around 30-33 nM, higher concentrations are often required in cell-based assays. For example, inhibition of MCP-1 induced Akt phosphorylation in THP-1 cells occurs with an IC50 of 0.4 µM, while inhibition of CSF-1 induced phosphorylation requires concentrations as high as 4.7 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.
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Pre-incubation Time: Ensure that the cells are pre-incubated with this compound for a sufficient duration before stimulation. A pre-incubation time of 30 minutes is often used in protocols.
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Stimulation: The method of PI3K pathway activation is critical. This compound is most effective at inhibiting GPCR-mediated PI3Kγ activation. Its effect on receptor tyrosine kinase (RTK)-driven PI3K activation may be less pronounced.
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Step 3: Consider Cell-Type Specific PI3K Isoform Dependence.
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The PI3K pathway can be activated by different isoforms (α, β, γ, δ) depending on the cell type and the upstream stimulus. If your cell model primarily relies on PI3Kα or PI3Kβ for Akt phosphorylation, this compound, being a PI3Kγ selective inhibitor, may have a limited effect. Consider using a pan-PI3K inhibitor like LY294002 as a positive control to confirm that the pathway is inhibitable in your system.
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Step 4: Troubleshoot Your Western Blotting Protocol.
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Phosphatase Inhibitors: The phosphorylation state of proteins is transient. It is crucial to use fresh lysis buffer containing phosphatase inhibitors to preserve the phosphorylated form of Akt.
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Antibody Quality: Ensure that the primary antibody against phospho-Akt (Ser473 or Thr308) is validated and used at the recommended dilution. Including a positive control lysate from cells known to have high p-Akt levels can validate the antibody and the detection method.
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Blocking Agent: For phospho-protein detection, blocking the membrane with 5% Bovine Serum Albumin (BSA) in TBST is often recommended over milk, as milk contains phosphoproteins that can increase background noise.
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Q5: I am observing unexpected or paradoxical results, such as an increase in the phosphorylation of a downstream target or activation of a parallel pathway. What could be happening?
This is a known phenomenon with kinase inhibitors and can be attributed to several factors:
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Feedback Loop Activation: Inhibition of the PI3K/Akt pathway can sometimes lead to the activation of compensatory signaling pathways. For example, inhibition of PI3K/Akt can relieve feedback inhibition on receptor tyrosine kinases (RTKs), leading to the activation of other pathways like the MAPK/ERK or STAT3 pathways. It is advisable to probe for markers of these parallel pathways (e.g., p-ERK, p-STAT3) to assess for compensatory activation.
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Off-Target Effects: As mentioned, this compound can inhibit other kinases like CK2. Depending on the cellular context, this off-target inhibition could lead to unexpected signaling events.
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Cellular Context: The response to a PI3K inhibitor can be highly dependent on the genetic background of the cells, including the presence of mutations in genes like PTEN or KRAS.
Q6: My cells are showing signs of toxicity at concentrations where I expect to see specific inhibition. How can I address this?
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On-Target Toxicity: Inhibition of the PI3K pathway, which is essential for normal cell function, can lead to "on-target" toxicity in non-cancerous cells. This can manifest as decreased cell viability or proliferation.
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Dose and Time Dependence: To mitigate toxicity, it is crucial to perform a careful dose-response and time-course experiment to find a therapeutic window where you observe the desired inhibitory effect without significant cytotoxicity.
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Off-Target Toxicity: Unexplained toxicity could also be due to the off-target effects of this compound.
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Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a non-toxic level (typically below 0.1-0.5%).
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | IC50 | Assay Conditions |
| PI3Kγ | 30-33 nM | Cell-free kinase assay |
| PI3Kα | 935-940 nM | Cell-free kinase assay |
| PI3Kβ | 20 µM | Cell-free kinase assay |
| PI3Kδ | 20 µM | Cell-free kinase assay |
| Casein Kinase 2 (CK2) | 20 nM | Cell-free kinase assay |
| ACSL4 | 2.2 µM | Cell viability assay (RSL3-induced ferroptosis) |
| p-Akt (MCP-1 stimulated THP-1 cells) | 0.4 µM | Cell-based ELISA |
| p-Akt (CSF-1 stimulated THP-1 cells) | 4.7 µM | Cell-based ELISA |
| Chemotaxis (MCP-1 stimulated primary monocytes) | 52 µM | Cell migration assay |
| Chemotaxis (MCP-1 stimulated THP-1 cells) | 53 µM | Cell migration assay |
Experimental Protocols
Protocol 1: Western Blot Analysis of Akt Phosphorylation
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Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Starve cells in serum-free medium for 3-24 hours, depending on the cell line. Pre-treat cells with the desired concentrations of this compound or vehicle control (DMSO) for 30 minutes to 2 hours. Stimulate cells with an appropriate agonist (e.g., 50 nM C5a) for 5-10 minutes.
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Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Scrape the cells and collect the lysate.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-Akt (Ser473 or Thr308) and total Akt overnight at 4°C.
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Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
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Analysis: Quantify the band intensities and normalize the p-Akt signal to the total Akt signal.
Protocol 2: In Vitro PI3Kγ Kinase Assay
This protocol is based on a scintillation proximity assay (SPA).
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Assay Buffer Preparation: Prepare a kinase buffer containing 10 mM MgCl2, 1 mM β-glycerophosphate, 1 mM DTT, and 0.1 mM Na3VO4.
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Reaction Setup: In a 384-well plate, add 100 ng of recombinant human PI3Kγ. Add this compound at various concentrations or DMSO as a control.
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Substrate Addition: Add lipid vesicles containing PtdIns and PtdSer.
-
Initiate Reaction: Start the kinase reaction by adding ATP and [γ-33P]ATP. Incubate at room temperature.
-
Stop Reaction: Stop the reaction by adding neomycin-coated SPA beads.
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Detection: Measure the radioactivity using a scintillation counter. The signal is proportional to the amount of phosphorylated PtdIns.
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Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Caption: PI3Kγ signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for unexpected results with this compound.
Caption: General experimental workflow for studying this compound effects.
References
AS-252424 not inhibiting PI3Kγ activity: what to do?
Welcome to the technical support center for AS-252424. This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals who are encountering issues with PI3Kγ inhibition in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective ATP-competitive inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform.[1][2] It is widely used in research to investigate the role of PI3Kγ in various cellular processes, particularly in inflammation and immune responses.[3] In cell-free assays, it demonstrates an IC50 value of approximately 30-33 nM for PI3Kγ.[2][4]
Q2: I'm not observing PI3Kγ inhibition with this compound in my experiment. What are the possible reasons?
Several factors, ranging from compound integrity to experimental design, could lead to a lack of inhibitory activity. Here are the most common causes:
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Compound Integrity and Handling:
-
Degradation: The compound may have degraded due to improper storage (e.g., exposure to light, moisture, or repeated freeze-thaw cycles).
-
Solubility Issues: this compound may not be fully dissolved in your experimental buffer. It is typically dissolved in DMSO for a stock solution. Ensure the final concentration of DMSO is compatible with your assay and does not exceed recommended levels (e.g., <0.5%).
-
Incorrect Concentration: There may have been an error in calculating the final concentration, or the initial stock solution concentration may be inaccurate.
-
-
Experimental Assay Conditions:
-
High ATP Concentration (In Vitro Assays): As an ATP-competitive inhibitor, the apparent potency (IC50) of this compound will be lower in assays with high concentrations of ATP. Check if your ATP concentration is near the Km value for the enzyme.
-
Inappropriate Assay Components: Ensure all reagents, including the kinase, substrate, and buffers, are active and correctly prepared. Commercial assay kits are available and can serve as a good positive control.
-
-
Cell-Based Assay Factors:
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Cell Permeability: The compound may not be effectively entering the cells you are using.
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Cellular Efflux: Cells may be actively removing the inhibitor via efflux pumps (e.g., P-gp).
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Inhibitor Concentration and Incubation Time: The concentration or incubation time may be insufficient. While the biochemical IC50 is ~30 nM, cellular assays often require higher concentrations (e.g., 0.4 µM to 53 µM depending on the cell type and stimulus) to see a downstream effect like p-Akt inhibition or chemotaxis blockade.
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Alternative Signaling Pathways: The cellular process you are measuring may be regulated by redundant signaling pathways that can compensate for PI3Kγ inhibition.
-
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Off-Target Effects or Target Unavailability:
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While selective, this compound is known to inhibit Casein Kinase 2 (CK2) and long-chain acyl-CoA synthetase 4 (ACSL4) at similar concentrations to PI3Kγ. Consider if these off-target effects could be confounding your results.
-
The PI3Kγ enzyme in your system may have a mutation (e.g., in the "gatekeeper" residue) that prevents the inhibitor from binding effectively.
-
Q3: How can I verify that my this compound compound is active?
It is crucial to validate the inhibitor's activity. The most direct method is to perform a cell-free in vitro kinase assay with purified recombinant PI3Kγ enzyme. This eliminates cellular complexities like permeability and efflux. If the compound is active in this assay, any issues are likely related to your specific experimental (e.g., cellular) system.
Q4: What are the known off-target effects of this compound?
This compound has been shown to inhibit Casein Kinase 2 (CK2) with an IC50 of 20 nM and long-chain acyl-CoA synthetase 4 (ACSL4). When screened against a panel of 80 other kinases, it did not show significant inhibition at a concentration of 10 µM.
Q5: Are there alternative inhibitors I can use to confirm a PI3Kγ-dependent effect?
Yes, using a structurally different PI3Kγ inhibitor can help confirm that the observed biological effect is due to PI3Kγ inhibition and not an off-target effect of this compound. Some alternatives include IPI-549 and Eganelisib (IPI-145 was a dual δ/γ inhibitor). Comparing results with a pan-PI3K inhibitor like Copanlisib or a PI3Kα-specific inhibitor like Alpelisib can also help delineate the role of specific isoforms.
Data Presentation
This compound Inhibitory Activity (IC50)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various Class I PI3K isoforms and other known targets.
| Target | IC50 Value | Selectivity vs. PI3Kγ | Reference |
| PI3Kγ | 30 - 33 nM | - | **** |
| PI3Kα | 935 - 940 nM | ~30-fold | |
| PI3Kβ | 20,000 nM (20 µM) | ~600-fold | |
| PI3Kδ | 20,000 nM (20 µM) | ~600-fold | |
| Casein Kinase 2 (CK2) | 20 nM | N/A (Potent Off-Target) | |
| ACSL4 | Not specified | N/A (Known Off-Target) | |
| p-Akt (THP-1 cells) | 400 nM (0.4 µM) | N/A (Cellular Readout) | |
| Chemotaxis (THP-1) | 53,000 nM (53 µM) | N/A (Cellular Readout) |
Experimental Protocols
Protocol 1: In Vitro PI3Kγ Kinase Assay (Luminescent)
This protocol is based on the principle of measuring the amount of ADP produced, which is directly proportional to kinase activity. Commercial kits like ADP-Glo™ are commonly used.
Materials:
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Recombinant human PI3Kγ enzyme
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Lipid substrate vesicles (e.g., PtdIns)
-
This compound (serial dilutions in DMSO)
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Kinase buffer (e.g., 40 mM Tris, 20 mM MgCl2, 0.1 mg/ml BSA, pH 7.5)
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ATP solution
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ADP-Glo™ Kinase Assay Kit (or similar)
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White, opaque 96-well or 384-well plates
Procedure:
-
Prepare Reagents: Thaw all components on ice. Prepare serial dilutions of this compound in DMSO, then dilute further in kinase buffer to the desired final concentrations. The final DMSO concentration should be consistent across all wells and typically ≤1%.
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Kinase Reaction: a. To each well of a 96-well plate, add 5 µL of kinase buffer containing the lipid substrate. b. Add 2.5 µL of the diluted this compound or DMSO (for control wells). c. Add 2.5 µL of the PI3Kγ enzyme solution. d. Incubate for 10-15 minutes at room temperature. e. Initiate the reaction by adding 2.5 µL of ATP solution. f. Incubate for 60 minutes at room temperature.
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Detection: a. Stop the kinase reaction and deplete the remaining ATP by adding 12.5 µL of ADP-Glo™ Reagent. b. Incubate for 40 minutes at room temperature. c. Add 25 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. d. Incubate for 30-60 minutes at room temperature.
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Data Analysis: Measure luminescence using a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based p-Akt Western Blot Assay
This protocol measures the inhibition of PI3Kγ signaling downstream by assessing the phosphorylation of Akt at Ser473 in a relevant cell line (e.g., Raw-264 macrophages).
Materials:
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Raw-264 murine macrophage cell line
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Complete culture medium (e.g., DMEM + 10% FBS)
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Serum-free medium
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This compound stock solution in DMSO
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Stimulant (e.g., 50 nM C5a)
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Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
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BCA Protein Assay Kit
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Primary antibodies (anti-phospho-Akt Ser473, anti-total Akt)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate (ECL)
Procedure:
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Cell Culture: Seed Raw-264 cells in 6-well plates and grow to 70-80% confluency.
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Starvation and Treatment: a. Wash cells with PBS and replace the medium with serum-free medium. Incubate for 3-4 hours to reduce basal PI3K activity. b. Pre-treat the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) or DMSO vehicle for 30-60 minutes.
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Stimulation: Add the stimulant (e.g., C5a) to each well and incubate for 5-10 minutes.
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Cell Lysis: a. Immediately place the plate on ice and wash the cells twice with ice-cold PBS. b. Add 100-150 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube. c. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
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Western Blotting: a. Determine the protein concentration of each lysate using a BCA assay. b. Denature equal amounts of protein (e.g., 20-30 µg) by boiling in SDS-PAGE sample buffer. c. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. d. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. e. Incubate the membrane with the primary antibody for phospho-Akt (Ser473) overnight at 4°C. f. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. g. Detect the signal using an ECL substrate and an imaging system.
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Data Analysis: a. Strip the membrane and re-probe with an antibody for total Akt to serve as a loading control. b. Quantify the band intensities. Normalize the p-Akt signal to the total Akt signal. c. Plot the normalized p-Akt levels against the inhibitor concentration to determine the cellular IC50.
Visualizations
Caption: Troubleshooting workflow for this compound inactivity.
Caption: PI3Kγ signaling pathway and the action of this compound.
Caption: General workflow for a cell-based p-Akt inhibition assay.
References
Best practices for long-term storage of AS-252424
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of AS-252424, alongside troubleshooting guides and frequently asked questions for its use in experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
This compound in its solid (powder) form is stable for extended periods when stored at low temperatures. For optimal long-term stability, it is recommended to store the powder at -20°C.[1][2][3] Under these conditions, the compound is stable for at least three to four years.[2][3]
Q2: How should I store solutions of this compound?
Stock solutions of this compound, typically dissolved in dimethyl sulfoxide (DMSO), require colder temperatures for long-term storage. For maximum stability, it is recommended to store aliquoted solutions at -80°C, where they can be viable for up to two years. If a -80°C freezer is unavailable, storage at -20°C is a viable alternative, though the stability period is reduced to approximately one year. It is crucial to aliquot the stock solution to prevent repeated freeze-thaw cycles, which can degrade the compound.
Q3: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform with an IC50 value of approximately 30-33 nM. It demonstrates significant selectivity for PI3Kγ over other Class I PI3K isoforms, such as PI3Kα, PI3Kβ, and PI3Kδ. By inhibiting PI3Kγ, this compound blocks the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), which in turn prevents the activation of downstream signaling proteins like Akt (also known as PKB).
Q4: Does this compound have any other known targets?
Yes, in addition to its primary target PI3Kγ, this compound has been shown to inhibit other kinases. It can inhibit casein kinase 2 (CK2) with an IC50 of 0.02 µM and long-chain acyl-CoA synthetase 4 (ACSL4). Its inhibitory effect on ACSL4 has been implicated in the regulation of ferroptosis, a form of programmed cell death.
Storage and Stability Data
| Form | Storage Temperature | Duration | Citations |
| Powder | -20°C | ≥ 3 years | |
| Powder | 4°C | 2 years | |
| In Solvent (e.g., DMSO) | -80°C | 1-2 years | |
| In Solvent (e.g., DMSO) | -20°C | 1 month - 1 year |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitation in stock solution | Improper dissolution or solvent saturation. | Gently warm the solution to 37°C and vortex or sonicate to redissolve. Ensure you are using fresh, anhydrous DMSO as this compound's solubility can be reduced by moisture-absorbing DMSO. For in vivo preparations, ensure the final solution is clear before use. |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | Always use freshly prepared dilutions from a properly stored stock solution. Avoid repeated freeze-thaw cycles by aliquoting the stock solution after the initial preparation. |
| No observable effect in a cell-based assay | Incorrect dosage, insufficient incubation time, or cellular resistance. | Verify the concentration of this compound used is appropriate for the cell line and target of interest. Perform a dose-response experiment to determine the optimal concentration. Ensure the incubation time is sufficient for the compound to exert its effect. Consider the expression levels of PI3Kγ in your cell model. |
| Difficulty dissolving the powdered compound | The compound may require assistance to fully dissolve. | Sonication is recommended to aid in the dissolution of this compound in DMSO. Use of newly opened, high-purity DMSO is also advised. |
Experimental Protocols
In Vitro PI3Kγ Kinase Assay
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Prepare Kinase Buffer: A typical kinase buffer may contain 10 mM MgCl2, 1 mM DTT, 0.1 mM Na3VO4, and 1 mM β-glycerophosphate.
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Prepare Lipid Vesicles: Create lipid vesicles containing phosphatidylinositol (PtdIns) and phosphatidylserine (PtdSer).
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Set Up Reaction: In a reaction plate, combine human PI3Kγ enzyme, lipid vesicles, and the prepared kinase buffer.
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Add Inhibitor: Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.
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Initiate Reaction: Start the kinase reaction by adding ATP (containing a radiolabel like γ-[33P]ATP).
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Incubate: Allow the reaction to proceed at room temperature for a specified time.
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Stop Reaction: Terminate the reaction by adding a stop solution, such as one containing neomycin-coated scintillation proximity assay (SPA) beads.
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Detection: Measure the radioactivity to determine the extent of PIP3 production, which reflects the PI3Kγ activity.
Cell-Based Akt Phosphorylation Assay
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Cell Culture: Plate cells (e.g., Raw-264 macrophages or THP-1 monocytes) in appropriate growth medium and allow them to adhere.
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Serum Starvation: Before treatment, starve the cells in a serum-free medium for at least 3 hours to reduce basal Akt phosphorylation.
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Pre-treatment with this compound: Treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for 30 minutes.
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Stimulation: Stimulate the cells with an appropriate agonist (e.g., 50 nM C5a or MCP-1) for 5 minutes to induce PI3K signaling.
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Cell Lysis: Wash the cells with cold PBS and then lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
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Quantification: Determine the levels of phosphorylated Akt (at Ser-473) and total Akt using standard methods like ELISA or Western blotting with specific antibodies.
Visualizations
Caption: Mechanism of action of this compound in the PI3Kγ signaling pathway.
Caption: General experimental workflow for a cell-based this compound assay.
Caption: A logical troubleshooting guide for experiments involving this compound.
References
Addressing variability in AS-252424 experimental outcomes
Welcome to the technical support center for AS-252424. This resource is designed to assist researchers, scientists, and drug development professionals in addressing experimental variability and troubleshooting common issues encountered when working with this potent and selective PI3Kγ inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ).[1][2] It functions as an ATP-competitive inhibitor.[1] The PI3K/Akt/mTOR pathway is crucial for regulating cellular processes like cell growth, proliferation, differentiation, and survival.[3][4]
Q2: What is the selectivity profile of this compound against different PI3K isoforms?
This compound exhibits significant selectivity for PI3Kγ over other Class I PI3K isoforms. In cell-free assays, it has an IC50 of approximately 30-33 nM for PI3Kγ. Its inhibitory activity against PI3Kα is about 30-fold lower, and it has low activity against PI3Kδ and PI3Kβ.
Q3: Are there any known off-target effects of this compound?
Yes, in addition to its primary target, this compound has been shown to inhibit Casein Kinase 2 (CK2) and long-chain acyl-CoA synthetase 4 (ACSL4). Researchers should consider these off-target activities when interpreting experimental results, as they could contribute to the observed cellular effects.
Q4: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to 2 years. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.
Q5: How should I prepare a stock solution of this compound?
This compound is soluble in DMSO, with a solubility of up to 61 mg/mL. It is important to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound. Sonication may be used to aid dissolution. For in vivo studies, specific formulations with solvents like PEG300 and Tween80 are recommended and should be prepared fresh.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, helping you to identify potential causes and implement effective solutions.
Issue 1: Inconsistent IC50 Values in Cell-Based Assays
Potential Causes:
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Cell Line Variability: Different cell lines express varying levels of PI3K isoforms and have different dependencies on the PI3K/Akt pathway, leading to a wide range of IC50 values.
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Cell Density: The density of cells at the time of treatment can influence the effective concentration of the inhibitor and the overall health of the cells, impacting the results.
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Serum Concentration: Growth factors in fetal bovine serum (FBS) activate the PI3K pathway. Variations in serum concentration between experiments can lead to inconsistent results.
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Compound Stability: The stability of this compound in cell culture media over the course of a long incubation period may vary, potentially affecting its potency.
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Batch-to-Batch Variability: Although less common with high-purity compounds, slight variations between different manufacturing batches of the inhibitor could contribute to different experimental outcomes.
Troubleshooting Steps:
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Standardize Cell Culture Conditions: Maintain consistent cell lines, passage numbers, and seeding densities for all experiments.
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Optimize Serum Concentration: If possible, perform experiments in reduced-serum or serum-free media after an initial attachment period. If serum is required, use the same batch and concentration throughout the study.
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Determine Optimal Incubation Time: Conduct a time-course experiment to find the shortest incubation time that yields a robust and reproducible effect.
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Include Positive and Negative Controls: Use a well-characterized pan-PI3K inhibitor (like LY294002) as a positive control and a vehicle (DMSO) as a negative control in every experiment.
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Purchase from a Reputable Supplier: Ensure the inhibitor is of high purity and from a reliable source that provides batch-specific quality control data.
Issue 2: Difficulty in Detecting Inhibition of Akt Phosphorylation by Western Blot
Potential Causes:
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Suboptimal Stimulation: Insufficient activation of the PI3K pathway prior to inhibitor treatment can result in a low basal level of phosphorylated Akt (p-Akt), making it difficult to detect a decrease.
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Incorrect Timing: The timing of cell lysis after stimulation and inhibitor treatment is critical. The peak of p-Akt expression can be transient.
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Phosphatase Activity: Phosphatases in the cell lysate can dephosphorylate p-Akt, leading to a weaker signal.
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Low Protein Concentration: Insufficient total protein loaded on the gel can make it difficult to detect less abundant phosphorylated proteins.
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Antibody Issues: The primary antibody for p-Akt may not be specific or sensitive enough, or the secondary antibody may be inappropriate.
Troubleshooting Steps:
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Optimize Stimulation Conditions: Perform a time-course and dose-response experiment with your chosen stimulus (e.g., growth factor, chemokine) to determine the optimal conditions for robust p-Akt induction.
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Time-Course of Inhibition: Lyse cells at different time points after adding this compound to capture the maximal inhibitory effect.
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Use Phosphatase Inhibitors: Always include a phosphatase inhibitor cocktail in your lysis buffer to preserve the phosphorylation status of your proteins.
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Load Sufficient Protein: Ensure you are loading an adequate amount of total protein (typically 20-40 µg) per lane.
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Validate Antibodies: Use a positive control (e.g., lysate from cells known to have high p-Akt levels) to confirm your antibodies are working correctly. Consider using a different p-Akt antibody if issues persist.
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Blocking Buffer: For phospho-specific antibodies, using 5% BSA in TBST for blocking is often recommended over milk, as milk can sometimes mask the phospho-epitope.
Issue 3: High Variability in Chemotaxis Assays
Potential Causes:
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Suboptimal Chemoattractant Concentration: The concentration of the chemoattractant used can significantly impact the migratory response.
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Incorrect Incubation Time: If the incubation time is too short, not enough cells will migrate to produce a detectable signal. If it's too long, the chemoattractant gradient may dissipate.
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Cell Health and Density: Unhealthy cells or an inappropriate number of cells seeded in the upper chamber can lead to poor and variable migration.
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Inhibitor Cytotoxicity: At higher concentrations, this compound may have cytotoxic effects that reduce the number of migrating cells, confounding the interpretation of reduced chemotaxis.
Troubleshooting Steps:
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Optimize Chemoattractant Gradient: Perform a dose-response experiment to determine the optimal concentration of your chemoattractant.
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Determine Optimal Incubation Time: Conduct a time-course experiment to identify the ideal duration for cell migration in your specific system.
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Ensure Cell Viability: Use a viability dye (e.g., trypan blue) to ensure a high percentage of viable cells are used in the assay. Seed an optimal number of cells to form a confluent monolayer.
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Assess Inhibitor Cytotoxicity: Perform a separate cell viability assay (e.g., MTT or CellTiter-Glo) with the same concentrations of this compound and incubation times used in the chemotaxis assay to rule out toxicity.
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Use Appropriate Controls: Include a negative control (no chemoattractant) and a positive control (chemoattractant without inhibitor) to establish the dynamic range of your assay.
Data Presentation
Table 1: Selectivity Profile of this compound
| Target | IC50 (nM) | Reference(s) |
| PI3Kγ | 30-33 | |
| PI3Kα | 935 | |
| PI3Kβ | 20,000 | |
| PI3Kδ | 20,000 | |
| CK2 | 20 |
Table 2: IC50 Values of this compound in Cell-Based Assays
| Assay | Cell Line/Type | IC50 (µM) | Reference(s) |
| MCP-1-mediated Chemotaxis | Primary Monocytes | 52 | |
| MCP-1-mediated Chemotaxis | THP-1 | 53 | |
| PKB/Akt Phosphorylation | THP-1 | 0.4 | |
| PKB/Akt Phosphorylation | Raw-264 | Submicromolar to low-micromolar | |
| RSL3-induced Ferroptosis Inhibition | HT-1080 | 2.2 |
Experimental Protocols
Protocol 1: In Vitro PI3Kγ Kinase Assay
This protocol is a general guideline for an in vitro kinase assay to determine the IC50 of this compound.
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Prepare Kinase Reaction Buffer: 10 mM MgCl2, 1 mM β-glycerophosphate, 1 mM DTT, 0.1 mM Na3VO4, 0.1% Na Cholate, and 15 µM ATP.
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Prepare Lipid Vesicles: Prepare lipid vesicles containing 18 µM PtdIns and 250 µM PtdSer.
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Set up the Reaction: In a 384-well plate, combine 100 ng of human recombinant PI3Kγ, the kinase reaction buffer, and the lipid vesicles.
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Add Inhibitor: Add varying concentrations of this compound or DMSO (vehicle control) to the wells.
-
Initiate Reaction: Start the kinase reaction by adding [γ-33P]ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
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Stop Reaction: Terminate the reaction by adding neomycin-coated Scintillation Proximity Assay (SPA) beads.
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Detection: Measure the radioactivity using a scintillation counter to determine the level of PI3Kγ activity.
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Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable software.
Protocol 2: Western Blot for p-Akt (Ser473) Inhibition
This protocol describes the steps to assess the effect of this compound on Akt phosphorylation in a cell line like Raw-264 macrophages.
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Cell Culture and Starvation: Culture Raw-264 macrophages to 70-80% confluency. Starve the cells in serum-free medium for 3 hours.
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Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound or DMSO for 30 minutes.
-
Stimulation: Stimulate the cells with a suitable agonist (e.g., 50 nM C5a) for 5 minutes to induce Akt phosphorylation.
-
Cell Lysis: Immediately place the plate on ice, wash with ice-cold PBS, and lyse the cells with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-Akt (Ser473) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total Akt to normalize for protein loading.
Visualizations
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating this compound in vitro.
References
How to control for the effects of AS-252424 on ACSL4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing AS-252424, with a focus on controlling for its effects on Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known targets?
This compound is a small molecule inhibitor. It was initially identified as a potent and selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ)[1][2]. More recently, it has been discovered to be a direct inhibitor of ACSL4, a crucial enzyme in fatty acid metabolism and a key regulator of ferroptosis[3][4].
Q2: What is ACSL4 and what is its function?
ACSL4 is an enzyme that converts long-chain fatty acids, particularly arachidonic acid (AA) and adrenic acid (AdA), into their metabolically active form, acyl-CoAs[5]. This activation is a critical step for their involvement in lipid biosynthesis, beta-oxidation, and the regulation of cellular processes like ferroptosis.
Q3: How does this compound inhibit ACSL4?
This compound directly binds to the glutamine 464 (Q464) residue of ACSL4, which inhibits its enzymatic activity. This inhibition prevents the conversion of long-chain fatty acids to acyl-CoAs, thereby suppressing downstream processes such as lipid peroxidation and ferroptosis.
Q4: What are the implications of this compound inhibiting both PI3Kγ and ACSL4?
The dual inhibitory activity of this compound can lead to complex cellular effects. While PI3Kγ is primarily involved in inflammatory and immune responses, ACSL4 is a key player in lipid metabolism and ferroptosis. Researchers must carefully design experiments to dissect the contribution of each target to the observed phenotype. This can be achieved through various control experiments outlined in the troubleshooting guides below.
Quantitative Data
Table 1: Inhibitory Activity of this compound
| Target | IC50 Value | Notes | Reference |
| PI3Kγ | 30 - 33 nM | Potent and selective over other PI3K isoforms. | |
| PI3Kα | 935 - 940 nM | ~30-fold less potent than against PI3Kγ. | |
| PI3Kβ | 20 µM | Significantly less potent. | |
| PI3Kδ | 20 µM | Significantly less potent. | |
| ACSL4 | Not typically reported as a direct enzymatic IC50, but its anti-ferroptotic IC50 is ~2.2 µM in HT-1080 cells. | Inhibition of ACSL4 activity is confirmed through functional assays like lipid peroxidation and ferroptosis rescue. | |
| Casein Kinase 2 (CK2) | 0.02 µM | An off-target kinase. |
Signaling Pathways and Experimental Workflows
To understand the interplay between this compound, PI3Kγ, and ACSL4, it is crucial to visualize their respective signaling pathways and the experimental workflows designed to differentiate their effects.
Caption: PI3Kγ signaling pathway and the inhibitory action of this compound.
Caption: ACSL4's role in ferroptosis and its inhibition by this compound.
References
- 1. A role for long-chain acyl-CoA synthetase-4 (ACSL4) in diet-induced phospholipid remodeling and obesity-associated adipocyte dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. mybiosource.com [mybiosource.com]
Validation & Comparative
A Comparative Guide to the Selectivity of AS-252424 and Other PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Phosphoinositide 3-kinase (PI3K) family of enzymes is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and motility. The Class I PI3K isoforms (α, β, γ, and δ) have distinct tissue distribution and non-redundant physiological roles, making the development of isoform-selective inhibitors a key strategy in targeting various diseases, from cancer to inflammatory conditions. AS-252424 has emerged as a potent and selective inhibitor of the PI3Kγ isoform. This guide provides an objective comparison of this compound's selectivity profile against other notable PI3K inhibitors, supported by experimental data and detailed methodologies.
Data Presentation: PI3K Inhibitor Selectivity Profile
The in vitro potency and selectivity of PI3K inhibitors are commonly determined by measuring their half-maximal inhibitory concentration (IC50) against each purified PI3K isoform. The table below summarizes the IC50 values for this compound and other representative PI3K inhibitors, illustrating their distinct selectivity profiles. Lower IC50 values indicate higher potency.
| Inhibitor | Type | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) |
| This compound | γ-selective | 935 - 940[1][2][3][4] | 20,000 | 30 - 33 | 20,000 |
| Alpelisib (BYL719) | α-selective | ~5 | ~1200 | ~250 | ~290 |
| Idelalisib (CAL-101) | δ-selective | 820 - 8600 | 565 - 4000 | 89 - 2100 | 2.5 - 19 |
| Duvelisib (IPI-145) | δ/γ-dual | 1602 | 85 | 27.4 | 2.5 |
| Copanlisib (BAY 80-6946) | Pan-PI3K | 0.5 | 3.7 | 6.4 | 0.7 |
| Pictilisib (GDC-0941) | Pan-PI3K | 3 | 33 | 75 | 3 |
Note: IC50 values can vary slightly between different studies and assay conditions.
As the data indicates, this compound demonstrates high selectivity for the PI3Kγ isoform, with over 30-fold greater potency for PI3Kγ compared to PI3Kα and significantly weaker activity against the β and δ isoforms. This profile contrasts with α-selective inhibitors like Alpelisib, δ-selective inhibitors like Idelalisib, dual inhibitors like Duvelisib, and pan-PI3K inhibitors such as Copanlisib and Pictilisib, which target multiple isoforms with high potency. It is also noteworthy that this compound has been shown to inhibit Casein Kinase 2 (CK2) with an IC50 of 20 nM, an important consideration for potential off-target effects.
Visualizations
PI3K Signaling Pathway
References
- 1. Duvelisib: A Phosphoinositide-3 Kinase δ/γ Inhibitor for Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PI3K Pathway Inhibitors: AS-252424 versus LY294002
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular functions, including cell growth, proliferation, survival, and metabolism.[1] Its frequent dysregulation is implicated in various diseases, most notably cancer, making it a prime target for therapeutic intervention and research.[2][3] Small molecule inhibitors are invaluable tools for dissecting the PI3K pathway and for developing novel therapeutics.
This guide provides an objective comparison between two widely referenced PI3K inhibitors: AS-252424, a selective inhibitor, and LY294002, a broad-spectrum inhibitor. We will delve into their mechanisms of action, isoform selectivity, and cellular effects, supported by experimental data and detailed protocols to aid researchers in selecting the appropriate tool for their specific needs.
The PI3K Signaling Pathway
The PI3K/Akt pathway is activated by various upstream signals, such as growth factors and cytokines, which engage receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs).[4][5] Upon activation, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B), which in turn phosphorylates a multitude of substrates to orchestrate diverse cellular responses.
Comparative Analysis: this compound vs. LY294002
This compound and LY294002 differ significantly in their selectivity and potency, which dictates their application in research.
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This compound is a potent and highly selective inhibitor of the PI3Kγ (gamma) isoform. This specificity makes it an excellent tool for investigating the distinct roles of PI3Kγ, particularly in inflammation and immune responses where this isoform is highly expressed. It is an ATP-competitive inhibitor.
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LY294002 is the first synthetic, broad-spectrum inhibitor of Class I PI3Ks, targeting the α, β, and δ isoforms with micromolar potency. It is a reversible, ATP-competitive inhibitor. However, its utility as a specific PI3K pathway probe is limited by its numerous off-target effects on other kinases like mTOR, DNA-dependent protein kinase (DNA-PK), and Casein Kinase 2 (CK2). Due to this lack of specificity, it is often considered a non-selective research tool.
Data Presentation: Inhibitory Profile
The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of each compound against various PI3K isoforms and key off-targets.
| Target | This compound IC₅₀ | LY294002 IC₅₀ | References |
| PI3K Isoforms | |||
| PI3Kα (p110α) | 935 nM | 500 nM | |
| PI3Kβ (p110β) | 20,000 nM | 970 nM | |
| PI3Kγ (p110γ) | 30 nM | Not widely reported | |
| PI3Kδ (p110δ) | 20,000 nM | 570 nM | |
| Key Off-Targets | |||
| Casein Kinase 2 (CK2) | 20 nM | 98 nM | |
| DNA-PK | Not reported | 1,400 nM | |
| mTOR | Not reported | Inhibits (potency varies) | |
| ACSL4 | Inhibits | Not reported |
Experimental Protocols
Accurate evaluation of PI3K inhibitors relies on standardized and reproducible experimental methods. Below are protocols for key assays used to characterize compounds like this compound and LY294002.
In Vitro PI3K Kinase Assay (Radiometric)
This assay directly measures the enzymatic activity of purified PI3K isoforms to determine the direct inhibitory effect and IC₅₀ value of a compound.
-
Objective: To determine the concentration of inhibitor required to reduce the kinase activity of a purified PI3K enzyme by 50%.
-
Materials:
-
Purified, recombinant human PI3K isoforms (e.g., PI3Kα, γ).
-
Kinase buffer (containing MgCl₂, DTT, Na₃VO₄).
-
Lipid vesicles (containing Phosphatidylinositol (PtdIns) and Phosphatidylserine (PtdSer)).
-
[γ-³³P]ATP or [γ-³²P]ATP.
-
Inhibitor stock solution (this compound or LY294002) in DMSO.
-
Neomycin-coated Scintillation Proximity Assay (SPA) beads or method for lipid extraction.
-
-
Protocol:
-
Incubate the purified PI3K enzyme with serial dilutions of the inhibitor (or DMSO vehicle control) in kinase buffer at room temperature for 10-15 minutes.
-
Initiate the kinase reaction by adding the lipid vesicles and [γ-³³P]ATP.
-
Allow the reaction to proceed for a defined time (e.g., 60 minutes) at room temperature.
-
Terminate the reaction by adding an excess of unlabeled ATP or a stop buffer.
-
To quantify the product (³³P-labeled PIP), add Neomycin-coated SPA beads which bind to the phosphorylated lipid product, bringing the scintillant into proximity and generating a signal. Alternatively, perform lipid extraction and measure radioactivity via liquid scintillation counting.
-
Plot the signal against the logarithm of the inhibitor concentration and use a sigmoidal dose-response curve fit to calculate the IC₅₀ value.
-
Western Blot Analysis of Akt Phosphorylation
This cell-based assay assesses the ability of an inhibitor to block PI3K signaling downstream in a cellular context by measuring the phosphorylation status of Akt.
-
Objective: To quantify the inhibition of PI3K pathway activity in cells by measuring the level of phosphorylated Akt (p-Akt) at Serine 473 or Threonine 308.
-
Materials:
-
Cell line of interest (e.g., THP-1, Raw-264 macrophages).
-
Cell culture reagents.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-p-Akt (Ser473) and anti-total Akt.
-
HRP-conjugated secondary antibody.
-
ECL substrate.
-
-
Protocol:
-
Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. If basal PI3K activity is high, serum-starve cells for 3-4 hours.
-
Pre-treat cells with various concentrations of this compound, LY294002, or vehicle control (DMSO) for 30-120 minutes.
-
Stimulate the cells with an appropriate agonist (e.g., C5a, MCP-1, growth factor) for 5-15 minutes to activate the PI3K pathway.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts, load onto an SDS-PAGE gel, and perform electrophoresis.
-
Transfer separated proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% milk or BSA) for 1 hour.
-
Incubate with primary antibody against p-Akt overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Apply ECL substrate and visualize bands using an imaging system.
-
-
Data Analysis: Strip the membrane and re-probe with an antibody for total Akt as a loading control. Quantify band intensities and normalize the p-Akt signal to the total Akt signal.
-
Summary of Cellular and In Vivo Effects
-
This compound: Consistent with its selectivity for PI3Kγ, the effects of this compound are most pronounced in immune cells and inflammatory models. It effectively inhibits chemokine-mediated chemotaxis in monocytes and blocks PKB/Akt phosphorylation. In vivo, oral administration of this compound has been shown to reduce leukocyte recruitment in a mouse model of peritonitis. It has also been found to specifically block proliferation in certain pancreatic cancer cell lines.
-
LY294002: As a pan-PI3K inhibitor, LY294002 demonstrates broad activity across numerous cell types. It has been shown to inhibit the proliferation of various cancer cell lines, including colon, ovarian, and pancreatic cancer, often by inducing apoptosis and/or G1 phase cell cycle arrest. However, some studies have reported paradoxical effects, where LY294002 can enhance Akt phosphorylation in certain gemcitabine-resistant pancreatic cancer cells, potentially limiting its therapeutic efficacy in some contexts. Its off-target effects further complicate the interpretation of cellular data.
Conclusion
The choice between this compound and LY294002 depends entirely on the research question.
This compound is the superior choice for investigating the specific functions of the PI3Kγ isoform . Its high selectivity provides greater confidence that the observed effects are due to the inhibition of PI3Kγ, making it ideal for studies related to immunology, inflammation, and specific cancers where PI3Kγ plays a key role.
LY294002 , while historically significant, should be used with caution. Its broad-spectrum activity against multiple PI3K isoforms and its significant off-target effects mean it is not suitable for dissecting the role of a specific PI3K isoform. It can serve as a general tool for inhibiting the overall PI3K pathway, but results should be interpreted carefully and ideally confirmed with more selective inhibitors.
For researchers aiming to understand the nuanced roles of different PI3K isoforms in cellular signaling and disease, highly selective inhibitors like this compound are indispensable tools.
References
Validating the In Vivo Anti-Inflammatory Efficacy of AS-252424: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory effects of AS-252424, a selective phosphoinositide 3-kinase gamma (PI3Kγ) inhibitor. The data presented here is compiled from various preclinical studies to assist researchers in evaluating its potential as a therapeutic agent. We will delve into its performance against other alternatives, supported by experimental data, detailed protocols, and visualizations of the signaling pathways involved.
Performance of this compound in Preclinical Models of Inflammation
This compound has demonstrated notable anti-inflammatory properties in several key in vivo models of inflammation. Its efficacy is primarily attributed to its selective inhibition of PI3Kγ, a crucial enzyme in the signaling cascade of immune cells.
Thioglycollate-Induced Peritonitis
A widely used model for studying acute inflammation, thioglycollate-induced peritonitis, involves the recruitment of neutrophils to the peritoneal cavity. In a study utilizing this model, oral administration of this compound at a dose of 10 mg/kg resulted in a 35% reduction in neutrophil recruitment .[1] This effect is comparable to the reduction observed in PI3Kγ-deficient mice, highlighting the specificity of this compound's mechanism of action.[2]
| Compound | Dose | Route | Model | Key Finding |
| This compound | 10 mg/kg | Oral | Thioglycollate-Induced Peritonitis (Mouse) | 35% reduction in neutrophil recruitment[1] |
Renal Ischemia-Reperfusion Injury
In a mouse model of renal ischemia-reperfusion injury, nanoparticles loaded with this compound were shown to reduce inflammation and ferroptosis in an ACSL4-dependent manner.[3] This suggests a protective role for this compound in inflammatory conditions affecting the kidneys.
Concanavalin A-Induced Liver Injury
Similar to the renal injury model, nanoparticles loaded with this compound also demonstrated a reduction in inflammation and ferroptosis in a mouse model of concanavalin A-induced acute liver injury.[3] This indicates the potential of this compound in mitigating immune-mediated liver damage.
Comparison with Other PI3Kγ Inhibitors
While direct head-to-head in vivo comparative studies are limited, the available data allows for an indirect assessment of this compound against other PI3Kγ inhibitors. For instance, another selective PI3Kγ inhibitor, AS605240, has also been evaluated in various inflammatory models. In a model of rheumatoid arthritis, AS605240 demonstrated efficacy in reducing joint inflammation. Both this compound and AS605240 have been tested in models of autoimmune diseases like lupus. It is important to note that while both compounds target PI3Kγ, they were not completely selective in early studies.
The PI3Kγ Signaling Pathway in Inflammation
This compound exerts its anti-inflammatory effects by inhibiting the PI3Kγ signaling pathway, which is predominantly active in leukocytes. This pathway plays a critical role in transducing signals from G-protein coupled receptors (GPCRs), such as chemokine receptors, which are essential for immune cell trafficking and activation.
Caption: PI3Kγ signaling pathway in inflammation and the inhibitory action of this compound.
Upon activation by chemokines, PI3Kγ phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt and mitogen-activated protein kinases (MAPKs). This cascade ultimately leads to the activation of transcription factors like nuclear factor-kappa B (NF-κB), which orchestrate the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. By inhibiting PI3Kγ, this compound effectively dampens this inflammatory cascade.
Experimental Protocols
Thioglycollate-Induced Peritonitis in Mice
This protocol outlines the methodology for inducing peritonitis in mice to evaluate the efficacy of anti-inflammatory compounds.
Caption: Experimental workflow for the thioglycollate-induced peritonitis model.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Sterile 3% thioglycollate broth
-
This compound
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Phosphate-buffered saline (PBS)
-
Hemocytometer or automated cell counter
-
Microscope
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Administer this compound (10 mg/kg) or vehicle control orally 15 minutes before the induction of peritonitis.
-
Induce peritonitis by intraperitoneal injection of 1 mL of 3% sterile thioglycollate broth.
-
Four hours after thioglycollate injection, euthanize the mice.
-
Perform peritoneal lavage by injecting 5 mL of cold PBS into the peritoneal cavity and gently massaging the abdomen.
-
Collect the peritoneal fluid.
-
Determine the total number of leukocytes using a hemocytometer or an automated cell counter.
-
Perform a differential cell count to quantify the number of neutrophils.
Renal Ischemia-Reperfusion Injury in Mice
This protocol describes a model of acute kidney injury induced by temporary cessation and restoration of blood flow.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Microvascular clamps
-
This compound nanoparticles or vehicle
-
Saline
Procedure:
-
Anesthetize the mice.
-
Make a flank incision to expose the renal pedicle.
-
Administer this compound nanoparticles or vehicle intravenously at a specified time before ischemia.
-
Induce ischemia by clamping the renal artery and vein with a microvascular clamp for a defined period (e.g., 30-45 minutes).
-
Remove the clamp to allow reperfusion.
-
Suture the incision.
-
At a specified time post-reperfusion (e.g., 24-48 hours), collect blood and kidney tissue for analysis.
-
Assess kidney function by measuring serum creatinine and blood urea nitrogen (BUN).
-
Evaluate inflammation and tissue damage in the kidney through histology and measurement of inflammatory markers (e.g., cytokines, myeloperoxidase activity).
Concanavalin A-Induced Liver Injury in Mice
This model is used to study T-cell mediated hepatitis.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Concanavalin A (Con A)
-
This compound nanoparticles or vehicle
-
Saline
Procedure:
-
Administer this compound nanoparticles or vehicle intravenously at a specified time before Con A injection.
-
Induce liver injury by intravenous injection of Con A (e.g., 15-20 mg/kg).
-
At a specified time post-Con A injection (e.g., 8-24 hours), collect blood and liver tissue.
-
Assess liver injury by measuring serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Evaluate liver inflammation and necrosis through histological analysis of liver sections.
-
Measure levels of inflammatory cytokines (e.g., TNF-α, IFN-γ) in the serum or liver tissue.
Conclusion
This compound demonstrates significant anti-inflammatory effects in various in vivo models by selectively inhibiting the PI3Kγ signaling pathway. Its ability to reduce neutrophil recruitment and mitigate inflammation in models of peritonitis, renal, and liver injury underscores its potential as a therapeutic candidate for inflammatory diseases. Further comparative studies with established anti-inflammatory agents are warranted to fully elucidate its clinical potential. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers investigating the in vivo efficacy of this compound and other PI3Kγ inhibitors.
References
Cross-Validation of AS-252424's Effects Using PI3Kγ Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of the selective PI3Kγ inhibitor, AS-252424, with the genetic deletion of PI3Kγ in knockout mouse models. By examining the phenotypic overlaps and divergences, this document aims to validate the on-target effects of this compound and highlight the nuances of PI3Kγ signaling in various biological processes, particularly in inflammation and immunology. The experimental data and detailed protocols provided herein serve as a valuable resource for researchers investigating the therapeutic potential of PI3Kγ inhibition.
Comparative Data Summary
The following tables summarize the key quantitative data comparing the effects of this compound treatment with the phenotype of PI3Kγ knockout (KO) mice across various assays.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Selectivity vs. PI3Kγ |
| PI3Kγ | 30 - 33 | - |
| PI3Kα | 935 | ~30-fold |
| PI3Kβ | 20,000 | ~600-fold |
| PI3Kδ | 20,000 | ~600-fold |
| Casein Kinase 2 (CK2) | 20 | Higher Potency |
This table showcases the high selectivity of this compound for the PI3Kγ isoform, a critical factor when comparing its effects to the specific genetic deletion of PI3Kγ.
Table 2: Comparison of Functional Outcomes in Inflammation Models
| Assay | This compound Treatment | PI3Kγ Knockout (KO) Mice | Key Findings & Overlap |
| Neutrophil Chemotaxis | Inhibition of fMLP and C5a-induced migration. | Impaired migration in response to fMLP and C5a. | Strong overlap, validating that this compound effectively mimics the genetic loss of PI3Kγ in controlling neutrophil recruitment. |
| Macrophage Migration | Inhibition of MCP-1-mediated chemotaxis (IC50: ~52-53 µM).[1] | Defective chemotaxis.[2] | Both approaches demonstrate the critical role of PI3Kγ in macrophage migration. |
| Mast Cell Degranulation | Attenuation of c-Kit ligand-induced degranulation.[3] | Reduced mast cell activation and migration.[4] | Consistent findings suggest this compound effectively targets PI3Kγ-mediated mast cell functions.[3] |
| Neutrophil Recruitment in Peritonitis | Moderate reduction (35%) with 10 mg/kg oral administration. | Similar moderate reduction in neutrophil recruitment. | The in vivo efficacy of this compound in reducing neutrophil influx closely mirrors the phenotype of PI3Kγ KO mice. |
| Airway Hyperresponsiveness (Asthma Model) | Increased airway hyperresponsiveness and inflammation. | Not explicitly stated for this specific model, but PI3Kγ KO can have context-dependent effects. | In a TDI-induced asthma model, this compound exacerbated the condition, highlighting a potentially distinct role of PI3Kγ in this specific inflammatory context. |
| Joint Inflammation (Antigen-Induced Arthritis) | Marked decrease in clinical symptoms in early stages. | Marked decrease in clinical symptoms in early stages. | Both pharmacological inhibition and genetic deletion of PI3Kγ alleviate early-stage arthritis, primarily by affecting phagocyte function. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental setups discussed, the following diagrams are provided in DOT language.
References
- 1. Loss of phosphoinositide 3-kinase γ decreases migration and activation of phagocytes but not T cell activation in antigen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AS252424, a PI3Kγ inhibitor, downregulates inflammatory responsiveness in mouse bone marrow-derived mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An All-on-chip Method for Rapid Neutrophil Chemotaxis Analysis Directly from a Drop of Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of PI3Kγ in the immune system: new insights and translational implications - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of AS-252424 and Other ACSL4 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of AS-252424 and other inhibitors of Acyl-CoA Synthetase Long-chain family member 4 (ACSL4). The information is supported by experimental data to aid in the selection of appropriate research tools for studying the role of ACSL4 in ferroptosis and other biological processes.
Acyl-CoA Synthetase Long-chain family member 4 (ACSL4) has emerged as a critical enzyme in the execution of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. ACSL4 catalyzes the conversion of long-chain polyunsaturated fatty acids (PUFAs), such as arachidonic acid (AA) and adrenic acid (AdA), into their corresponding acyl-CoA derivatives. These PUFA-CoAs are then esterified into phospholipids, primarily phosphatidylethanolamines (PEs), rendering the cell membrane susceptible to lipid peroxidation and subsequent ferroptotic death. Given its pivotal role, the inhibition of ACSL4 presents a promising therapeutic strategy for diseases associated with excessive ferroptosis, including neurodegenerative disorders and ischemia-reperfusion injury.
This guide focuses on a comparative analysis of this compound, a compound recently identified as a direct ACSL4 inhibitor, with other known modulators of this enzyme.
Quantitative Comparison of ACSL4 Inhibitors
The following table summarizes the inhibitory potency of this compound and other selected ACSL4 inhibitors. It is important to note the distinction between direct enzymatic inhibition (biochemical IC50) and the inhibition of a cellular process like ferroptosis (cell-based EC50 or IC50).
| Inhibitor | Target(s) | IC50 / EC50 | Assay Type | Reference |
| This compound | ACSL4 , PI3Kγ, CK2 | 2.2 µM (RSL3-induced ferroptosis inhibition) | Cell-based | [1] |
| PI3Kγ | 30 nM | Biochemical | [2] | |
| PI3Kα | 935 nM | Biochemical | [2] | |
| PI3Kβ | 20 µM | Biochemical | [1] | |
| PI3Kδ | 20 µM | Biochemical | [1] | |
| CK2 | 20 nM | Biochemical | ||
| Triacsin C | ACSL1, ACSL3, ACSL4 | 4-6 µM (rat recombinant ACSL4) | Biochemical | |
| Total ACSL activity (Raji cells) | 6.3 µM | Cell-based | ||
| Rosiglitazone | PPARγ, ACSL4 | ~15.5 µM (total ACSL activity in hSMCs) | Cell-based | |
| Pioglitazone | PPARγ, ACSL4 | Not explicitly quantified for ACSL4 | - | |
| PRGL493 | ACSL4 | 23 µM (MDA-MB-231 cell proliferation) | Cell-based | |
| 27 µM (PC-3 cell proliferation) | Cell-based | |||
| LIBX-A403 | ACSL4 | 49 nM | Biochemical |
hSMCs: human Smooth Muscle Cells
Signaling Pathways and Experimental Workflows
To visualize the mechanism of ACSL4 and the points of intervention by its inhibitors, the following diagrams are provided.
Caption: ACSL4-mediated pathway leading to ferroptosis.
Caption: Workflow for evaluating ACSL4 inhibitors.
Experimental Protocols
In Vitro ACSL4 Enzymatic Activity Assay (General Protocol)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of ACSL4.
Materials:
-
Recombinant human ACSL4 protein
-
Assay buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.1 mg/mL BSA)
-
ATP solution
-
Coenzyme A (CoA) solution
-
[1-14C]-Arachidonic Acid (or other PUFA substrate)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Scintillation cocktail and vials
-
Microplate for incubation
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP, and CoA in a microplate.
-
Add the test inhibitor at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding the recombinant ACSL4 enzyme to each well and pre-incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Start the enzymatic reaction by adding [1-14C]-Arachidonic Acid.
-
Incubate the reaction for a defined period (e.g., 20-30 minutes) at 37°C.
-
Stop the reaction by adding a stop solution (e.g., a mixture of isopropanol/heptane/sulfuric acid).
-
Extract the radiolabeled acyl-CoA product using an organic solvent (e.g., heptane).
-
Transfer the organic phase containing the product to a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value by plotting the data.
Cell-Based Ferroptosis Inhibition Assay
This assay assesses the ability of a compound to protect cells from ferroptosis induced by a known trigger.
Materials:
-
A cell line sensitive to ferroptosis (e.g., HT-1080 fibrosarcoma cells)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Ferroptosis inducer (e.g., RSL3, Erastin)
-
Test inhibitor (e.g., this compound)
-
Cell viability reagent (e.g., Cell Counting Kit-8 (CCK-8), resazurin)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test inhibitor for a specific duration (e.g., 1-2 hours). Include a vehicle control.
-
Induce ferroptosis by adding a fixed concentration of the ferroptosis inducer (e.g., RSL3) to the wells.
-
Incubate the cells for a period sufficient to induce cell death (e.g., 8-24 hours).
-
Assess cell viability by adding the cell viability reagent to each well and incubating according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to the control and determine the EC50 or IC50 value of the inhibitor for ferroptosis protection.
Lipid Peroxidation Assay
This assay measures the extent of lipid peroxidation in cells, a key hallmark of ferroptosis.
Materials:
-
Cells treated with a ferroptosis inducer and/or inhibitor
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Reagents for malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE) detection (e.g., Thiobarbituric Acid Reactive Substances (TBARS) assay kit)
-
Fluorometric probe for lipid peroxidation (e.g., C11-BODIPY 581/591)
-
Fluorometer or fluorescence microscope/flow cytometer
Procedure (TBARS Assay):
-
Lyse the treated cells and collect the supernatant.
-
Add the thiobarbituric acid (TBA) reagent to the cell lysate.
-
Incubate the mixture at a high temperature (e.g., 95°C) for a specified time to allow the reaction between MDA and TBA to form a colored product.
-
Measure the absorbance of the product at a specific wavelength (e.g., 532 nm).
-
Quantify the MDA concentration by comparing the absorbance to a standard curve.
Procedure (C11-BODIPY Staining):
-
Treat cells with the ferroptosis inducer and/or inhibitor.
-
Incubate the cells with the C11-BODIPY 581/591 probe.
-
In the presence of lipid peroxides, the probe's fluorescence will shift from red to green.
-
Visualize the fluorescence shift using a fluorescence microscope or quantify the percentage of green-fluorescent cells using a flow cytometer.
Conclusion
This compound has been identified as a novel inhibitor of ACSL4, adding to the growing toolkit for studying ferroptosis. While its primary target was initially identified as PI3Kγ, its ability to inhibit ACSL4-dependent ferroptosis provides a new avenue for its application in research. When selecting an ACSL4 inhibitor, researchers should consider the desired specificity and the experimental context. For studies requiring highly potent and specific inhibition of ACSL4's enzymatic activity, newer compounds like LIBX-A403 may be more suitable. However, this compound and the thiazolidinediones (rosiglitazone, pioglitazone) offer the advantage of being well-characterized compounds with known polypharmacology, which can be advantageous in certain study designs. The experimental protocols provided herein offer a starting point for the in-house validation and comparison of these valuable research tools.
References
Confirming the On-Target Effects of AS-252424: A Molecular Docking and Comparative Analysis
A detailed guide for researchers objectively comparing the performance of AS-252424 with alternative PI3Kγ inhibitors, supported by experimental data and in silico molecular docking analysis.
This guide provides a comprehensive comparison of the phosphoinositide 3-kinase gamma (PI3Kγ) inhibitor, this compound, with other selective inhibitors. By integrating experimental data with molecular docking simulations, we aim to confirm its on-target effects and provide researchers with the necessary information to make informed decisions for their studies.
Comparative Analysis of PI3Kγ Inhibitors
This compound is a potent and selective inhibitor of PI3Kγ, a key enzyme involved in inflammatory and immune responses.[1][2] To objectively assess its performance, we compare it against three other well-characterized PI3Kγ inhibitors: IPI-549, TG100-115, and CZC24832. The following table summarizes their in vitro potencies against all Class I PI3K isoforms.
| Compound | PI3Kγ IC50 (nM) | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | Selectivity for PI3Kγ over other isoforms |
| This compound | 30 - 33[1][3] | 935[1] | 20,000 | 20,000 | High |
| IPI-549 | 16 | 3200 | 3500 | >8400 | Very High (>100-fold) |
| TG100-115 | 83 | 1300 | 1200 | 235 | Moderate (also inhibits PI3Kδ) |
| CZC24832 | 27 | >10,000 | 1260 | 7900 | High (>100-fold over α and δ) |
Key Observations:
-
Potency: IPI-549 exhibits the highest potency for PI3Kγ, followed closely by CZC24832 and this compound. TG100-115 is a potent inhibitor but is less so than the others in this comparison.
-
Selectivity: IPI-549 demonstrates exceptional selectivity for PI3Kγ over other Class I isoforms. This compound and CZC24832 also show high selectivity, making them valuable tools for specifically targeting PI3Kγ. In contrast, TG100-115 is a dual PI3Kγ/δ inhibitor.
Molecular Docking Protocol to Validate On-Target Effects
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This in silico approach can be used to rationalize the on-target effects of this compound by modeling its interaction with the ATP-binding pocket of PI3Kγ.
Experimental Protocol:
-
Protein Preparation:
-
Obtain the crystal structure of human PI3Kγ from the Protein Data Bank (PDB). A suitable structure is PDB ID: 6XRL, which is in complex with the inhibitor IPI-549.
-
Remove water molecules and any co-crystallized ligands from the protein structure.
-
Add hydrogen atoms and assign appropriate protonation states for titratable residues at physiological pH (7.4).
-
Perform energy minimization of the protein structure to relieve any steric clashes.
-
-
Ligand Preparation:
-
Obtain the 3D structure of this compound and the selected alternative inhibitors (IPI-549, TG100-115, CZC24832) from a chemical database such as PubChem.
-
Generate low-energy 3D conformations for each ligand.
-
Assign appropriate atom types and partial charges.
-
-
Docking Simulation:
-
Define the binding site on PI3Kγ based on the location of the co-crystallized ligand in the PDB structure. This will typically be the ATP-binding pocket.
-
Use a molecular docking program such as AutoDock Vina or Glide to dock each ligand into the defined binding site.
-
Generate multiple binding poses for each ligand and rank them based on their predicted binding affinity (docking score).
-
-
Analysis of Results:
-
Analyze the predicted binding poses of this compound within the PI3Kγ active site.
-
Identify key amino acid residues involved in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.
-
Compare the binding mode of this compound with that of the alternative inhibitors to understand the structural basis for its potency and selectivity.
-
A lower docking score generally indicates a more favorable binding affinity.
-
References
Validating AS-252424's Impact on Akt Phosphorylation: A Comparative Western Blot Analysis Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AS-252424's performance in inhibiting Akt phosphorylation against other common PI3K inhibitors, supported by experimental data and detailed protocols for Western blot analysis.
Comparative Analysis of PI3K Inhibitors on Akt Phosphorylation
The following table summarizes the quantitative data on this compound and alternative PI3K inhibitors, focusing on their impact on Akt phosphorylation.
| Inhibitor | Primary Target(s) | IC50 (PI3Kγ) | Effective Concentration for Akt Phosphorylation Inhibition | Observed Change in p-Akt/Total Akt Ratio |
| This compound | PI3Kγ | 30 nM[1] | 0.4 µM (in THP-1 cells)[1] | Dose-dependent decrease[1][2] |
| Wortmannin | Pan-Class I PI3K (irreversible) | - | ~100 nM | Significant decrease[3] |
| LY294002 | Pan-Class I PI3K (reversible) | - | 5-20 µM | Significant decrease |
Note: The effective concentration and observed change can vary depending on the cell type and experimental conditions.
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological processes and the experimental procedure, the following diagrams have been generated using Graphviz (DOT language).
Caption: PI3K/Akt Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of Akt phosphorylation.
Detailed Experimental Protocol: Western Blot for p-Akt and Total Akt
This protocol outlines the key steps for performing a Western blot to analyze the impact of inhibitors on Akt phosphorylation.
1. Cell Culture and Treatment:
-
Seed cells (e.g., a relevant cancer cell line) in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Starve the cells in serum-free media for 12-24 hours to reduce basal Akt phosphorylation.
-
Treat the cells with varying concentrations of this compound, Wortmannin, LY294002, or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1, 2, 4, or 24 hours).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.
3. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-Akt (e.g., p-Akt Ser473 or p-Akt Thr308) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
For the total Akt control, either use a separate gel or strip the membrane and re-probe with a primary antibody for total Akt.
5. Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the p-Akt signal to the total Akt signal for each sample to determine the relative change in Akt phosphorylation.
References
Replicating Published Findings on AS-252424's Anti-Cancer Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer activity of AS-252424, a selective PI3Kγ inhibitor, with other relevant PI3K inhibitors. The information presented is based on published experimental data, offering a resource for replicating and expanding upon these findings.
Introduction to this compound
This compound is a potent and selective inhibitor of the p110γ catalytic subunit of phosphoinositide 3-kinase (PI3K)[1][2]. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a frequent event in many human cancers[3]. While much of the focus in cancer research has been on the p110α isoform of PI3K, emerging evidence points to a significant role for the p110γ isoform in certain malignancies, particularly pancreatic cancer[1][4]. This compound's high selectivity for PI3Kγ makes it a valuable tool for investigating the specific role of this isoform in cancer biology and as a potential therapeutic agent.
Comparative Analysis of Inhibitory Activity
This compound exhibits high selectivity for the PI3Kγ isoform. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against various PI3K isoforms, alongside other commonly used PI3K inhibitors for comparison.
| Inhibitor | Target(s) | IC50 (nM) | Key Characteristics |
| This compound | PI3Kγ | 30 - 33 | Highly selective for PI3Kγ |
| PI3Kα | 935 - 940 | ~30-fold less potent against PI3Kα | |
| PI3Kβ | 20,000 | Low activity | |
| PI3Kδ | 20,000 | Low activity | |
| Wortmannin | Pan-PI3K | ~2-5 | Potent, irreversible inhibitor with off-target effects |
| LY294002 | Pan-PI3K | ~1,400 | Reversible, ATP-competitive inhibitor |
Anti-Cancer Activity of this compound in Pancreatic Cancer
Published research has demonstrated the anti-proliferative effects of this compound in pancreatic ductal adenocarcinoma (PDAC) cell lines. A key study by Edling et al. (2010) revealed that PI3Kγ is highly expressed in PDAC tissue compared to normal pancreatic ducts and that its inhibition is crucial for blocking cancer cell proliferation.
Effects on Cell Proliferation
This compound has been shown to specifically block the proliferation of the pancreatic cancer cell lines HPAF and Capan1. This effect was demonstrated through both direct cell counting and MTT assays, which measure metabolic activity as an indicator of cell viability. While the specific IC50 values for proliferation inhibition were not detailed in the initial reports, the study confirmed that the anti-proliferative effect was specific to the inhibition of p110γ, as inhibitors of other PI3K isoforms (p110β and p110δ) did not have the same effect.
Downstream Signaling Inhibition
The anti-cancer activity of this compound is mediated through the inhibition of the PI3K signaling pathway. Specifically, it has been shown to inhibit the phosphorylation of Akt (also known as Protein Kinase B), a key downstream effector of PI3K. In the human monocytic cell line THP-1, this compound effectively inhibited the phosphorylation of PKB/Akt with an IC50 value as low as 0.4 μM.
Experimental Protocols
To facilitate the replication of these findings, detailed methodologies for key experiments are provided below.
Cell Proliferation Assay (MTT Assay)
This protocol is a widely used colorimetric assay to assess cell viability.
Materials:
-
Cancer cell lines (e.g., HPAF, Capan1)
-
Complete culture medium
-
This compound (and other PI3K inhibitors for comparison)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound and other PI3K inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each inhibitor.
Western Blot for Akt Phosphorylation
This protocol is used to assess the inhibition of the PI3K signaling pathway.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE equipment and reagents
-
Western blot transfer system
Procedure:
-
Cell Treatment: Seed cells and treat with this compound at various concentrations for a specified time.
-
Cell Lysis: Lyse the cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay or similar method.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against phospho-Akt and total Akt. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated Akt to total Akt.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay can be used to quantify apoptosis.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Binding Buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol allows for the analysis of cell cycle distribution.
Materials:
-
Cancer cell lines
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for a specified duration.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.
-
Staining: Wash the fixed cells and stain them with the PI/RNase A solution.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing the PI3K/Akt Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the mechanisms and processes involved, the following diagrams have been generated.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the MTT cell proliferation assay.
Caption: Experimental workflow for apoptosis analysis by flow cytometry.
References
Assessing the Therapeutic Potential of AS-252424 in Inflammatory Diseases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the phosphoinositide 3-kinase gamma (PI3Kγ) inhibitor, AS-252424, with other relevant PI3K inhibitors in the context of inflammatory diseases. The information is supported by experimental data to aid in the assessment of its therapeutic potential.
Mechanism of Action and Rationale for Targeting PI3Kγ in Inflammation
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a critical role in various cellular processes, including cell growth, proliferation, survival, and migration. The class I PI3Ks are further divided into class IA (PI3Kα, PI3Kβ, PI3Kδ) and class IB (PI3Kγ). While PI3Kα and PI3Kβ are ubiquitously expressed, the expression of PI3Kδ and PI3Kγ is predominantly restricted to leukocytes, making them attractive targets for inflammatory and autoimmune diseases.[1]
PI3Kγ is primarily activated by G-protein coupled receptors (GPCRs), which are stimulated by chemokines and other inflammatory mediators.[2] This activation leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a second messenger that recruits and activates downstream signaling proteins such as Akt and mTOR.[3] This signaling cascade is crucial for various immune cell functions, including chemotaxis, degranulation, and the production of inflammatory cytokines.[1][2]
This compound is a potent and selective inhibitor of PI3Kγ. By targeting PI3Kγ, this compound is expected to disrupt these pro-inflammatory signaling pathways, thereby reducing the infiltration and activation of immune cells at sites of inflammation.
Comparative Performance Data
To evaluate the therapeutic potential of this compound, its performance is compared with other PI3K inhibitors with distinct isoform selectivity profiles: Idelalisib (a PI3Kδ selective inhibitor) and Duvelisib (a dual PI3Kδ/γ inhibitor).
In Vitro Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of this compound and its comparators against different PI3K isoforms.
| Compound | Target Isoform(s) | IC50 (nM) vs. PI3Kγ | IC50 (nM) vs. PI3Kδ | IC50 (nM) vs. PI3Kα | IC50 (nM) vs. PI3Kβ | Reference(s) |
| This compound | PI3Kγ | 30 ± 10 | 20,000 | 935 ± 150 | 20,000 | |
| Idelalisib | PI3Kδ | - | 2.5 | >1,000 | >1,000 | |
| Duvelisib | PI3Kδ/γ | 23 | 1 | 295 | 118 |
Note: IC50 values for Idelalisib against PI3Kγ, PI3Kα, and PI3Kβ are not explicitly stated in the provided search results but are indicated to be significantly higher than for PI3Kδ.
In Vitro Functional Assays
This table compares the effects of the inhibitors on key functions of inflammatory cells.
| Assay | Cell Type | Stimulus | Inhibitor | Endpoint | Result | Reference(s) |
| Chemotaxis | Human Neutrophils | fMLP | Selective PI3Kγ inhibitor | Migration | Inhibition | |
| Chemotaxis | Human Neutrophils | fMLP | Selective PI3Kδ inhibitor | Migration | Inhibition | |
| Superoxide Generation | Human Neutrophils | LPS + fMLP | Selective PI3Kγ inhibitor | Superoxide production | Inhibition | |
| Superoxide Generation | Human Neutrophils | LPS + fMLP | Selective PI3Kδ inhibitor | Superoxide production | Inhibition | |
| Degranulation (Elastase release) | Human Neutrophils | Cytochalasin B + fMLP | Selective PI3Kγ inhibitor | Elastase release | Inhibition | |
| Degranulation (Elastase release) | Human Neutrophils | Cytochalasin B + fMLP | Selective PI3Kδ inhibitor | Elastase release | No significant inhibition | |
| Leukotriene C4 (LTC4) Generation | Mouse Bone Marrow-Derived Mast Cells | c-Kit Ligand | This compound | LTC4 production | Dramatic attenuation | |
| Degranulation | Mouse Bone Marrow-Derived Mast Cells | c-Kit Ligand | This compound | β-hexosaminidase release | Dramatic attenuation |
In Vivo Efficacy in Inflammatory Models
The following table presents data from in vivo studies in animal models of inflammation.
| Model | Animal | Treatment | Dose | Endpoint | Result | Reference(s) |
| Thioglycollate-induced Peritonitis | Mouse | This compound | 10 mg/kg (oral) | Neutrophil recruitment | 35% ± 14% reduction | |
| Collagen-Induced Arthritis | Mouse | Duvelisib | - | Arthritis Score | Reduction | |
| Colitis | Mouse | Duvelisib | - | Inflammation | Amelioration |
Note: Direct comparative in vivo data for this compound against Idelalisib and Duvelisib in the same inflammatory model was not available in the provided search results. The data presented is from separate studies.
Signaling Pathways and Experimental Workflows
PI3Kγ Signaling Pathway in Immune Cells
The following diagram illustrates the central role of PI3Kγ in mediating inflammatory signals in immune cells. Upon activation by GPCRs, PI3Kγ phosphorylates PIP2 to generate PIP3, which in turn activates downstream pathways involving Akt and mTOR. This cascade ultimately regulates crucial cellular functions like chemotaxis, degranulation, and cytokine production. This compound acts by directly inhibiting the catalytic activity of PI3Kγ.
Caption: PI3Kγ signaling cascade in inflammatory responses.
Experimental Workflow: In Vivo Thioglycollate-Induced Peritonitis Model
This diagram outlines the key steps in a typical thioglycollate-induced peritonitis model used to evaluate the in vivo efficacy of anti-inflammatory compounds like this compound.
Caption: Workflow for thioglycollate-induced peritonitis model.
Experimental Protocols
Thioglycollate-Induced Peritonitis in Mice
Objective: To evaluate the effect of this compound on leukocyte recruitment in an acute inflammatory model.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Sterile 3% w/v thioglycollate medium
-
Sterile phosphate-buffered saline (PBS)
-
Hemocytometer or automated cell counter
-
Microscope slides and staining reagents for differential cell counts (e.g., Wright-Giemsa stain)
Procedure:
-
Animal Acclimatization: House mice under standard laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Randomly divide mice into experimental groups (e.g., vehicle control, this compound treated). Administer this compound (e.g., 10 mg/kg) or vehicle orally one hour before the induction of peritonitis.
-
Induction of Peritonitis: Inject 1 mL of sterile 3% thioglycollate medium intraperitoneally into each mouse.
-
Incubation: House the mice for a predetermined period (e.g., 4 hours) to allow for leukocyte infiltration into the peritoneal cavity.
-
Peritoneal Lavage: Euthanize the mice by an approved method (e.g., CO2 asphyxiation). Inject 5 mL of cold sterile PBS into the peritoneal cavity, gently massage the abdomen, and then aspirate the peritoneal fluid.
-
Cell Counting: Determine the total number of leukocytes in the peritoneal lavage fluid using a hemocytometer or an automated cell counter.
-
Differential Cell Count: Prepare cytospin slides from the peritoneal lavage fluid and stain with a suitable stain (e.g., Wright-Giemsa). Count at least 200 cells per slide under a microscope to determine the percentage of neutrophils, macrophages, and other leukocytes.
-
Data Analysis: Calculate the total number of each leukocyte subtype in the peritoneal cavity. Compare the cell numbers between the this compound-treated group and the vehicle control group using appropriate statistical analysis (e.g., t-test or ANOVA).
In Vitro Mast Cell Degranulation Assay
Objective: To assess the effect of this compound on mast cell degranulation in response to a stimulus.
Materials:
-
Mouse bone marrow-derived mast cells (BMMCs)
-
This compound
-
c-Kit ligand (KL) or other suitable mast cell activator
-
Tyrode's buffer
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Cell Culture and Plating: Culture BMMCs in appropriate media. On the day of the experiment, wash the cells and resuspend them in Tyrode's buffer. Plate the cells in a 96-well plate.
-
Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of this compound or vehicle for a specified time (e.g., 30 minutes) at 37°C.
-
Stimulation: Add c-Kit ligand to the wells to stimulate mast cell degranulation. Include unstimulated and total lysis control wells. For total lysis, add a detergent like Triton X-100.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Enzyme Assay: Stop the reaction by placing the plate on ice. Centrifuge the plate to pellet the cells. Transfer the supernatant to a new 96-well plate. Add the substrate pNAG to each well and incubate to allow for color development.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 405 nm) using a spectrophotometer.
-
Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition relative to the total lysis control. Determine the IC50 value of this compound for inhibiting degranulation.
Conclusion
This compound demonstrates potent and selective inhibition of PI3Kγ, leading to the attenuation of key inflammatory responses in vitro and in vivo. Its ability to reduce leukocyte migration and mast cell degranulation highlights its potential as a therapeutic agent for inflammatory diseases. Comparative analysis with other PI3K inhibitors suggests that targeting specific isoforms or combinations of isoforms may offer distinct therapeutic advantages and side-effect profiles. The dual PI3Kδ/γ inhibitor, Duvelisib, has shown clinical activity in hematologic malignancies and may have potential in inflammatory conditions. The PI3Kδ-selective inhibitor, Idelalisib, is approved for certain B-cell malignancies and has demonstrated immunomodulatory effects.
Further direct comparative studies of this compound against these and other anti-inflammatory agents in relevant disease models are warranted to fully elucidate its therapeutic potential and position it within the landscape of inflammatory disease treatments. The detailed protocols provided in this guide can serve as a foundation for such future investigations.
References
Safety Operating Guide
Navigating the Safe Disposal of AS-252424: A Procedural Guide
For researchers and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information on the proper disposal procedures for AS-252424, a potent inhibitor of PI3Kγ. While this document offers general guidance based on best practices for hazardous chemical waste, it is imperative to always consult the official Safety Data Sheet (SDS) for this compound provided by the manufacturer for specific and comprehensive instructions.
Immediate Safety and Handling Protocols
Before proceeding with disposal, it is crucial to adhere to proper handling and storage protocols to minimize risks.
Storage and Stability:
| Parameter | Condition |
| Storage Temperature | -20°C |
| Stability | ≥ 4 years at -20°C[1] |
| Shipping | Room temperature in the continental US; may vary elsewhere[1] |
When preparing solutions of this compound, it is important to note its solubility in various solvents. For instance, its solubility in DMSO is 61 mg/mL (199.81 mM); however, moisture-absorbing DMSO can reduce solubility, so fresh DMSO is recommended.[2] Stock solutions should be aliquoted and stored to prevent degradation from repeated freeze-thaw cycles.[3] Recommended storage for stock solutions is -80°C for up to 2 years or -20°C for up to 1 year.[3]
This compound Disposal Workflow
The proper disposal of this compound, like many research chemicals, follows a structured workflow to ensure safety and compliance with regulations. The following diagram illustrates the key decision points and steps in the disposal process.
Caption: Logical workflow for the proper disposal of this compound waste.
Step-by-Step Disposal Procedures
The following procedures are based on general guidelines for the disposal of hazardous laboratory chemicals.
-
Consult the Safety Data Sheet (SDS): Before initiating any disposal procedures, thoroughly review the manufacturer-specific SDS for this compound. This document contains critical information regarding hazards, handling, and disposal.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including double chemotherapy gloves, safety goggles, and a lab coat, when handling this compound waste.
-
Segregate Waste: It is crucial to separate waste containing this compound from other laboratory waste streams to prevent accidental reactions. Do not mix with other chemical wastes unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Waste Containment:
-
Solid Waste: Dispose of contaminated items such as gloves, absorbent pads, and empty vials in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all aqueous and solvent-based solutions containing this compound in a compatible, leak-proof, and sealed container. The container must be clearly labeled as hazardous waste and include the chemical name.
-
Sharps: Any contaminated sharps, such as needles or pipette tips, must be placed in a designated, puncture-resistant sharps container.
-
-
Labeling: All waste containers must be accurately labeled with "Hazardous Waste" and the full chemical name "this compound". Follow your institution's specific labeling requirements.
-
Storage: Store sealed and labeled waste containers in a designated satellite accumulation area (SAA) within the laboratory. This area should be under the control of laboratory personnel and away from general laboratory traffic.
-
Disposal Request: Once a waste container is full or is no longer being used, arrange for its collection and disposal through your institution's EHS office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.
By adhering to these procedures and, most importantly, the specific guidance provided in the product's SDS, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
References
Essential Safety and Operational Guide for Handling AS-252424
For researchers, scientists, and drug development professionals engaged in work with AS-252424, a potent and selective PI3Kγ inhibitor, adherence to strict safety protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound.
Personal Protective Equipment (PPE) and Engineering Controls
The following table summarizes the recommended personal protective equipment and engineering controls to be used when handling this compound. Consistent use of these measures is the first line of defense against potential exposure.
| Control Type | Recommendation |
| Engineering Controls | |
| Ventilation | Work in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required. |
| Safety Shower & Eyewash | Ensure a safety shower and eyewash station are readily accessible and in good working order. |
| Personal Protective Equipment | |
| Eye Protection | Chemical safety goggles or a face shield should be worn at all times to protect against splashes. |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile gloves). Inspect gloves for any signs of degradation or puncture before and during use. |
| Skin and Body Protection | A lab coat must be worn to protect skin and clothing. Ensure it is fully buttoned. For larger quantities or when there is a significant risk of splashing, consider additional protective clothing such as an apron or coveralls. |
| Respiratory Protection | For operations where dust or aerosols may be generated and engineering controls are not sufficient, a NIOSH-approved respirator may be necessary. |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
| Procedure | Guideline |
| Handling | Avoid contact with skin and eyes.[1] Do not breathe dust or aerosols. Wash hands thoroughly after handling. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents. Recommended storage temperature is typically -20°C for long-term stability.[2] |
Emergency Procedures: First Aid and Firefighting
In the event of an emergency, immediate and appropriate action is crucial. The following tables outline first-aid measures and firefighting procedures.
First-Aid Measures
| Exposure Route | First-Aid Instructions |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Firefighting Measures
| Aspect | Instruction |
| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3] |
| Specific Hazards | Hazardous combustion products may include carbon oxides, nitrogen oxides, and sulfur oxides. |
| Protective Equipment | Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4] |
Accidental Release and Disposal Plan
A clear plan for accidental releases and proper disposal is essential to mitigate environmental contamination and personnel exposure.
Accidental Release Measures
| Step | Action |
| 1. Notification & Evacuation | Immediately notify others in the area and evacuate non-essential personnel. |
| 2. Ventilation & Ignition Sources | Ensure adequate ventilation and eliminate all sources of ignition. |
| 3. Containment | Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite). |
| 4. Collection & Cleaning | Carefully collect the absorbed material into a suitable, labeled container for disposal. Clean the spill area thoroughly with an appropriate solvent and then with soap and water. |
Disposal Plan
| Waste Type | Disposal Method |
| Unused Product | Dispose of in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service. |
| Contaminated Materials | All contaminated materials (e.g., gloves, absorbent pads, containers) should be placed in a sealed, labeled container and disposed of as hazardous waste. |
Experimental Protocol: Preparation of a Stock Solution
This protocol provides a general guideline for the preparation of a stock solution of this compound. Always refer to the specific requirements of your experiment.
-
Preparation: Ensure all necessary PPE is worn and work is conducted in a chemical fume hood.
-
Weighing: Accurately weigh the desired amount of this compound solid using a calibrated analytical balance.
-
Dissolving: Add the appropriate solvent (e.g., DMSO) to the solid. Vortex or sonicate as needed to ensure complete dissolution.
-
Storage: Store the stock solution at the recommended temperature, typically -20°C or -80°C, in a tightly sealed container. Aliquot the solution to avoid repeated freeze-thaw cycles.
Safe Handling Workflow for this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
